Luprostiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H29ClO6S |
|---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
(E)-7-[(1S,2R,3R,5S)-2-[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)/b3-1+/t15-,17-,18-,19+,21+/m0/s1 |
InChI Key |
KFUDFIMHDRJVLV-GRXHPBEPSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)SC[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Signaling Pathways Activated by Luprostiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine. Its physiological effects are mediated through the activation of the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. Understanding the intricate signaling cascades initiated by this compound is paramount for optimizing its therapeutic applications and for the development of novel drugs targeting the FP receptor. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Core Signaling Pathways
Upon binding to the FP receptor, this compound primarily activates two major signaling pathways: the Gq/11-Phospholipase C (PLC) pathway and the G12/13-Rho pathway. These pathways ultimately lead to increased intracellular calcium concentrations and activation of Rho-associated kinase (ROCK), respectively, culminating in the physiological responses attributed to this compound, such as smooth muscle contraction and luteolysis.
The Gq/11-PLC-IP3-Ca2+ Pathway
The canonical signaling pathway initiated by this compound involves the coupling of the FP receptor to the Gq/11 family of G proteins. This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ is a critical event that activates various downstream effectors, including calcium-calmodulin-dependent kinases (CaMKs) and, in conjunction with DAG, Protein Kinase C (PKC).
The G12/13-Rho/ROCK Pathway
In addition to the Gq/11 pathway, the FP receptor can also couple to G12/13 proteins. This interaction leads to the activation of the small GTPase RhoA. Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, converting it to its active state. Activated RhoA then stimulates Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC). This enhances the interaction between actin and myosin, resulting in cellular contraction and cytoskeletal reorganization.
Cross-talk with the MAPK/ERK Pathway
Activation of the FP receptor by PGF2α and its analogs can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This can occur through at least two mechanisms:
-
PKC-dependent activation: DAG and Ca2+, produced via the Gq/11 pathway, can activate PKC, which in turn can phosphorylate and activate components of the MAPK cascade, such as Raf, leading to the sequential activation of MEK and ERK.
-
EGFR Transactivation: The FP receptor can induce the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process can involve the release of EGFR ligands or intracellular signaling intermediates that activate the EGFR tyrosine kinase, which then initiates the canonical Ras/Raf/MEK/ERK signaling cascade.
Activated ERK1/2 can translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and inflammation.
Quantitative Data
Specific quantitative pharmacological data for this compound is limited in publicly available literature. However, data from other potent PGF2α analogues that act on the FP receptor can provide valuable insights into the expected potency and binding affinity of this compound.
Table 1: Binding Affinities of PGF2α Analogues for the FP Receptor
| Compound | Ki (nM) | Receptor Source | Reference |
| PGF2α | 3-4 | Mouse FP Receptor (CHO cells) | [1] |
| Fluprostenol | 3-4 | Mouse FP Receptor (CHO cells) | [1] |
| Latanoprost acid | 98 | Human FP Receptor | [2] |
Table 2: Potency of PGF2α Analogues in Functional Assays
| Compound | Assay | EC50 (nM) | Cell Type | Reference |
| PGF2α | Inositol Phosphate Generation | 10 | Human Ciliary Body FP Receptor (HEK 293 cells) | [3] |
| Fluprostenol | Phosphoinositide Turnover | 2.6 | Mouse Fibroblasts & Rat Aortic Smooth Muscle Cells | [2] |
| Latanoprost acid | Phosphoinositide Turnover | 32-124 | Human FP Receptor | [2] |
Experimental Protocols
Inositol Phosphate Accumulation Assay
This assay measures the production of inositol phosphates, a direct downstream consequence of PLC activation.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells expressing the FP receptor (e.g., HEK293-FP or primary endometrial cells) in inositol-free medium.
-
Label the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Stimulation:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with a phosphodiesterase inhibitor like LiCl for 15-30 minutes to prevent the degradation of inositol monophosphates.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Separation:
-
Lyse the cells with a suitable acid (e.g., perchloric acid or trichloroacetic acid).
-
Separate the soluble inositol phosphates from the lipid fraction by centrifugation.
-
Isolate the total inositol phosphates from the aqueous phase using anion-exchange chromatography (e.g., Dowex columns).
-
-
Quantification:
-
Elute the [³H]-inositol phosphates from the column.
-
Quantify the radioactivity using liquid scintillation counting.
-
Plot the data as a dose-response curve to determine the EC50 value of this compound.
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate FP receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
RhoA Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound RhoA.
Methodology:
-
Cell Lysis:
-
Culture and serum-starve FP receptor-expressing cells.
-
Stimulate the cells with this compound for a short period (e.g., 1-5 minutes).
-
Lyse the cells with the provided lysis buffer containing protease inhibitors.
-
-
Binding to Rho-GTP Affinity Plate:
-
Add the cell lysates to a 96-well plate coated with a Rho-GTP binding protein (e.g., the Rho-binding domain of Rhotekin).
-
Incubate to allow the active RhoA in the lysate to bind to the plate.
-
-
Detection:
-
Wash the plate to remove unbound proteins.
-
Add a primary antibody specific for RhoA.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate and measure the absorbance using a plate reader.
-
-
Quantification:
-
The absorbance is directly proportional to the amount of active RhoA in the sample.
-
Western Blot for ERK1/2 Phosphorylation
This technique detects the phosphorylated (active) form of ERK1/2.
Methodology:
-
Cell Treatment and Lysis:
-
Serum-starve FP receptor-expressing cells.
-
Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
-
Conclusion
This compound exerts its biological effects by activating the FP receptor and initiating a complex network of intracellular signaling pathways. The primary cascades involved are the Gq/11-PLC-Ca2+ and the G12/13-Rho/ROCK pathways, which are fundamental to its luteolytic and smooth muscle contractile properties. Furthermore, cross-talk with the MAPK/ERK pathway highlights the pleiotropic effects of FP receptor activation. While specific quantitative data for this compound remains to be fully elucidated, the information from closely related PGF2α analogues provides a strong framework for understanding its pharmacological profile. The detailed experimental protocols provided herein offer a practical guide for researchers to further investigate the nuanced signaling mechanisms of this compound and to facilitate the development of next-generation therapeutics targeting the prostaglandin F2α receptor.
References
- 1. Integrating Pharmacokinetics and Quantitative Systems Pharmacology Approaches in Generative Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Luprostiol in Bovine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol (B1675511), a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine for the synchronization of estrus and management of various reproductive disorders in cattle.[1] Its primary mechanism of action involves the regression of the corpus luteum, leading to a decrease in progesterone (B1679170) production and the initiation of a new estrous cycle. A thorough understanding of the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is paramount for optimizing dosing strategies, ensuring therapeutic efficacy, and safeguarding food safety by minimizing drug residues in animal products. This guide provides a comprehensive overview of the pharmacokinetics of this compound in bovine models, supported by experimental data and detailed methodologies.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound in cattle have been primarily investigated following intramuscular administration, often utilizing radiolabeled compounds to trace the drug's fate within the body.
Absorption
Following intramuscular injection, this compound is rapidly absorbed into the systemic circulation.[1] Peak plasma concentrations (Cmax) are typically reached within 15 to 20 minutes, indicating a swift onset of action.[1]
Distribution
Distribution studies, including those with radiolabeled this compound, have shown that the compound does not accumulate in any specific organ.[1][2] It is distributed to various tissues, with the highest concentrations found in the kidney, followed by the liver, fat, and muscle.[3] The radioactivity is primarily located in the liver, kidney, and intestinal tract, with a rapid decline in tissue residues observed within 24 hours.[1][2]
Metabolism
This compound undergoes extensive metabolism in cattle, with only a small fraction of the parent compound being excreted unchanged.[1] The principal metabolic pathway is the β-oxidation of the carboxylic acid side chain.[1][4] This process results in the formation of shorter-chain derivatives, such as tetranor-luprostiol.[1]
Excretion
The elimination of this compound and its metabolites is rapid.[1] The majority of the administered dose is excreted from the body within 24 hours through both urine and feces.[1][2] In lactating cows, a negligible amount of the drug is secreted into the milk.[1][2]
Data Presentation
The following tables summarize the key quantitative pharmacokinetic parameters and residue depletion data for this compound in bovine models.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Cows Following Intramuscular Administration [1][2]
| Parameter | Value (First Study) | Value (Second Study) | Species/Condition |
| Cmax | 35.58 ng this compound equivalent/mL | 31.96 ng this compound equivalent/mL | Lactating Cows |
| Tmax | 20 minutes | 15 minutes | Lactating Cows |
| Half-life (t½) | ~2 hours | ~2 hours | Cattle |
Note: Data from radiolabeled studies represent the total radioactivity of the parent compound and its metabolites.
Table 2: Residue Depletion of ³⁵S-Luprostiol in Dairy Cow Tissues (15 mg/head, intramuscular) [2][4]
| Tissue | 12 hours | 1 day | 3 days |
| Injection Site | - | 250 ppb | 11 ppb |
| Liver | < 2 ppb | - | 0.92 µg/kg |
| Kidney | < 2 ppb | - | 0.85 µg/kg |
| Fat | < 2 ppb | - | - |
| Muscle | < 2 ppb | - | - |
| Milk | < 2 ppb | - | - |
Signaling Pathway
As a PGF2α analogue, this compound exerts its luteolytic effect by binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor located on the luteal cells of the corpus luteum.[1] This interaction triggers a signaling cascade that culminates in the functional and structural demise of the corpus luteum.
Experimental Protocols
While detailed, proprietary experimental protocols for this compound are not always publicly available, the following sections outline comprehensive methodologies based on standard practices for pharmacokinetic studies of prostaglandin analogues in cattle.
Experimental Workflow for a Pharmacokinetic Study
Detailed Methodologies
1. Animal Study Protocol
-
Animal Selection: Healthy, non-lactating, cycling beef or dairy cows of similar age and body weight are selected. A preliminary veterinary examination, including transrectal ultrasonography, is performed to ensure the presence of a functional corpus luteum.
-
Acclimatization: Animals are acclimatized to the housing and handling conditions for a minimum of one week prior to the study to minimize stress-related physiological changes.
-
Drug Administration: A single intramuscular injection of this compound (e.g., 15 mg) is administered into the neck or gluteal muscle. The exact time of administration is recorded for each animal.
-
Blood Sampling: Blood samples (approximately 10 mL) are collected via jugular venipuncture into heparinized tubes at the following time points: 0 (pre-dose), 5, 10, 15, 20, 30, 45 minutes, and 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Blood samples are immediately placed on ice and centrifuged at 1500 x g for 15 minutes at 4°C within one hour of collection. The resulting plasma is harvested and stored at -80°C until analysis.
2. Analytical Protocol: Quantification of this compound by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction):
-
Plasma samples are thawed and vortexed.
-
An internal standard (e.g., a deuterated analogue of this compound) is added to each plasma sample.
-
The plasma is acidified with formic acid.
-
A C18 solid-phase extraction (SPE) cartridge is conditioned with methanol (B129727) followed by water.
-
The acidified plasma is loaded onto the SPE cartridge.
-
The cartridge is washed with a water/methanol mixture to remove interferences.
-
This compound and the internal standard are eluted with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Representative):
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for this compound and its internal standard.
-
3. Progesterone Analysis by Radioimmunoassay (RIA)
To confirm the luteolytic effect of this compound, plasma progesterone concentrations are often measured.
-
Assay Principle: A competitive binding immunoassay where a known quantity of radiolabeled progesterone competes with the progesterone in the plasma sample for binding sites on a limited amount of progesterone-specific antibody.
-
Procedure (using a commercial kit):
-
Plasma samples, standards, and controls are pipetted into antibody-coated tubes.
-
¹²⁵I-labeled progesterone is added to each tube.
-
The tubes are incubated to allow for competitive binding.
-
The unbound progesterone is decanted.
-
The radioactivity in each tube is measured using a gamma counter.
-
A standard curve is generated, and the progesterone concentration in the unknown samples is determined. The sensitivity of the assay is typically around 0.1 ng/mL.
-
Conclusion
The pharmacokinetic profile of this compound in bovine models is characterized by rapid absorption, wide distribution without significant accumulation, extensive metabolism, and prompt excretion. These characteristics make it an effective and safe therapeutic agent for reproductive management in cattle. The experimental protocols outlined in this guide provide a framework for conducting robust pharmacokinetic and pharmacodynamic studies, which are essential for the continued optimization of its clinical use and for ensuring compliance with regulatory standards for food-producing animals. The application of sensitive and specific analytical techniques, such as LC-MS/MS, is crucial for the accurate quantification of this compound and its metabolites in biological matrices.
References
The Synthesis and Purification of Luprostiol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Luprostiol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and treat reproductive disorders. Its specific mechanism of action and physiological effects make it a valuable tool for research in reproductive biology and drug development. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound for research purposes, including detailed, albeit generalized, experimental protocols, and a summary of its signaling pathway.
Chemical Synthesis of this compound
Experimental Protocol: A Generalized Synthetic Approach
This protocol is a composite based on synthetic strategies for PGF2α analogs and should be considered a representative example. Optimization of each step is critical for successful synthesis.
Step 1: Preparation of the Cyclopentane (B165970) Core
The synthesis typically begins with a chiral building block, often a derivative of Corey lactone, which provides the necessary stereochemistry for the cyclopentane ring.
Step 2: Introduction of the α-chain
A Wittig reaction or a related olefination reaction is commonly employed to introduce the carboxylic acid-bearing α-chain onto the cyclopentane core.
Step 3: Introduction of the ω-chain
The ω-chain, which for this compound contains a substituted phenoxy group, is typically introduced via a conjugate addition or an organometallic coupling reaction to an enone intermediate.
Step 4: Functional Group Manipulations and Deprotection
Subsequent steps involve the reduction of ketone functionalities to hydroxyl groups with high stereoselectivity and the removal of protecting groups to yield the final this compound molecule.
Purification of this compound
The purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and stereoisomers, ensuring a high-purity compound for research applications. A multi-step purification strategy is typically employed.
Experimental Protocol: Purification Strategy
1. Flash Column Chromatography: Following the final synthetic step, the crude product is subjected to flash column chromatography on silica (B1680970) gel. A gradient of solvents, such as ethyl acetate (B1210297) in hexanes, is used to separate the bulk of the impurities.
2. Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC is the method of choice.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with a small percentage of a modifier like trifluoroacetic acid (TFA) is effective for separation.
-
Detection: UV detection at a wavelength of 214 nm and 280 nm is suitable for monitoring the elution of this compound.
Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.
3. Crystallization: If a crystalline solid is desired, the purified this compound can be crystallized from a suitable solvent system, which can be determined through screening various solvents and temperatures.
Data Presentation
The following tables summarize hypothetical quantitative data that could be expected from the synthesis and purification of this compound.
Table 1: Summary of Synthetic Step Yields
| Step | Description | Starting Material (g) | Product (g) | Yield (%) |
| 1 | α-chain Introduction | 10.0 | 8.5 | 85 |
| 2 | ω-chain Introduction | 8.5 | 6.8 | 80 |
| 3 | Final Deprotection | 6.8 | 5.1 | 75 |
| Overall | 10.0 | 5.1 | 51 |
Table 2: Purification Summary
| Purification Step | Starting Purity (%) | Final Purity (%) | Recovery (%) |
| Flash Chromatography | 65 | 90 | 80 |
| Preparative HPLC | 90 | >98 | 70 |
Table 3: Analytical Characterization Data
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shifts (δ) | Consistent with this compound structure |
| Mass Spec (LC-MS) | [M-H]⁻ | 444.13 |
| Purity (HPLC) | Area % at 214 nm | >98% |
Mandatory Visualizations
This compound Synthesis Workflow
This compound Purification Workflow
This compound Signaling Pathway
This compound, as a PGF2α analog, exerts its biological effects by binding to the Prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR).[1] This interaction initiates a downstream signaling cascade.
The binding of this compound to the FP receptor activates the Gq alpha subunit of the associated G protein.[1] This, in turn, stimulates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[1] The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to the ultimate physiological responses, such as luteolysis.[1]
References
Luprostiol Receptor Binding Affinity and Selectivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol (B1675511) is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) utilized primarily in veterinary medicine for its potent luteolytic properties.[1][2] Its therapeutic effects are mediated through interaction with the prostaglandin F2α receptor, commonly known as the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[3] Understanding the binding affinity and selectivity of this compound for the FP receptor, as well as its potential interactions with other prostanoid receptors, is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents with improved specificity and efficacy.
This technical guide provides a comprehensive overview of the receptor binding characteristics of PGF2α analogues, detailed experimental protocols for assessing receptor binding and function, and a description of the downstream signaling pathways activated by FP receptor agonists.
Data Presentation: Receptor Binding Affinity and Selectivity
Table 1: Binding Affinity (Ki, nM) of PGF2α Analogues for the Human FP Receptor
| Compound | Ki (nM) for FP Receptor |
| Prostaglandin F2α | 3-4 |
| Travoprost acid | 35 ± 5 |
| Latanoprost acid | 98 |
| Bimatoprost acid | 83 |
| Cloprostenol | 5.1 x 10⁻⁹ M (IC50) |
Disclaimer: The data for Cloprostenol is presented as an IC50 value, which is the concentration of the ligand that inhibits 50% of the specific binding of the radioligand. While related to Ki, it is not a direct measure of binding affinity.
Table 2: Selectivity Profile of PGF2α Analogues Against Other Human Prostanoid Receptors (Ki, nM)
| Compound | FP | DP | EP1 | EP2 | EP3 | EP4 | IP | TP |
| Travoprost acid | 35 | 52,000 | 9,540 | >10,000 | 3,501 | 41,000 | >90,000 | 121,000 |
| Latanoprost acid | 98 | >10,000 | 119 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Bimatoprost acid | 83 | >10,000 | 95 | >10,000 | 387 | >10,000 | >10,000 | >10,000 |
Data in Table 1 and 2 are compiled from multiple sources for illustrative purposes. For precise values and experimental conditions, refer to the original research articles.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is a fundamental method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., FP receptor).
Objective: To determine the concentration of an unlabeled test compound that displaces 50% of a specific radioligand from its receptor (IC50), from which the inhibition constant (Ki) can be calculated.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human FP receptor.
-
Radioligand: [³H]-PGF2α.
-
Unlabeled test compound (this compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the FP receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of [³H]-PGF2α (typically at or below its Kd).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the functional consequence of receptor activation by an agonist. FP receptor activation leads to an increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) of a test compound (e.g., this compound) in stimulating a functional response (calcium mobilization) mediated by the FP receptor.
Materials:
-
A cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, add varying concentrations of the test compound (this compound) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value.
Mandatory Visualization
Signaling Pathways
Activation of the FP receptor by an agonist like this compound initiates a signaling cascade primarily through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: FP Receptor Signaling Pathway.
Experimental Workflows
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
The subsequent diagram outlines the workflow for a calcium mobilization functional assay.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of Luprostiol on Intracellular Calcium Mobilization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luprostiol (B1675511), a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is known to exert its physiological effects by modulating intracellular signaling pathways.[1][2][3] A primary mechanism of action for PGF2α analogues involves the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger that governs a multitude of cellular processes. This technical guide provides a comprehensive overview of the signaling cascade initiated by this compound, leading to an increase in [Ca²⁺]i. It further details established experimental protocols for the precise measurement of this phenomenon and presents a framework for the quantitative analysis of the cellular response. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of prostaglandin signaling and the development of related therapeutic agents.
Introduction to this compound and Intracellular Calcium Signaling
This compound is a potent synthetic analogue of the naturally occurring prostaglandin F2α. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. PGF2α and its analogues, including this compound, play crucial roles in various physiological and pathological processes, such as uterine muscle contraction, luteolysis, and inflammation. The cellular effects of these compounds are mediated by specific cell surface receptors.
The mobilization of intracellular calcium is a fundamental signaling mechanism employed by cells to respond to a wide array of external stimuli. A transient increase in the concentration of free cytosolic calcium can trigger a diverse range of cellular responses, from muscle contraction and neurotransmission to gene expression and cell proliferation. Understanding how compounds like this compound modulate these intricate calcium signals is paramount for elucidating their biological functions and therapeutic potential.
The this compound Signaling Pathway: From Receptor to Calcium Release
This compound, like PGF2α, initiates its cellular effects by binding to the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[4][5][6][7][8] The activation of the FP receptor predominantly engages the Gq alpha subunit of the heterotrimeric G protein.[5][8] This sets in motion a well-defined signaling cascade:
-
Gq Protein Activation: Upon this compound binding, the FP receptor undergoes a conformational change, leading to the activation of the associated Gq protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the plasma membrane-bound enzyme, phospholipase C (PLC).[9][10]
-
PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner leaflet of the plasma membrane. This cleavage yields two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10]
-
IP₃-Mediated Calcium Release: IP₃, being a small and water-soluble molecule, diffuses through the cytoplasm and binds to its specific receptor, the IP₃ receptor (IP₃R), which is a ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER).[10][11]
-
Calcium Mobilization: The binding of IP₃ to its receptor triggers the opening of the channel, allowing the rapid efflux of stored Ca²⁺ from the ER into the cytosol.[9][10][11] This results in a sharp and significant increase in the intracellular calcium concentration, which then activates various downstream calcium-dependent proteins and enzymes to elicit a cellular response.
References
- 1. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response. | Semantic Scholar [semanticscholar.org]
- 4. Prostaglandin F2(alpha) stimulates growth of skeletal muscle cells via an NFATC2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 11. Stimulation of Inositol 1,4,5-Trisphosphate (IP3) Receptor Subtypes by Analogues of IP3 | PLOS One [journals.plos.org]
Luprostiol's Expanding Horizons: An Exploratory Technical Guide on its Role in Non-Reproductive Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luprostiol, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is well-established in veterinary medicine for its potent luteolytic effects and its utility in reproductive cycle management. However, the widespread distribution of the prostaglandin F2α receptor (FP receptor) in non-reproductive tissues suggests a broader physiological and pathological role for this compound beyond its current applications. This technical guide provides an in-depth exploration of the existing and potential roles of this compound in various non-reproductive tissues, including fibroblasts, vascular smooth muscle, ocular tissues, the immune system, and bone. By synthesizing available data on PGF2α analogues and outlining detailed experimental protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge to investigate and potentially exploit the therapeutic utility of this compound in novel, non-reproductive contexts.
Introduction
Prostaglandin F2α (PGF2α) and its analogues, such as this compound, are potent lipid compounds that mediate a wide array of physiological effects by binding to the G-protein coupled FP receptor. While the reproductive actions of these compounds are extensively documented, emerging evidence points towards significant, yet underexplored, functions in a variety of other tissues. The ubiquitous expression of the FP receptor provides a strong rationale for investigating the pleiotropic effects of this compound.
This guide will delve into the known and hypothesized roles of this compound in non-reproductive systems, presenting the underlying signaling mechanisms, summarizing available quantitative data from related compounds, and providing detailed experimental methodologies to facilitate further research in this promising area.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the FP receptor, a Gq-protein coupled receptor.[1] This interaction initiates a well-defined signaling cascade that is central to its physiological actions in both reproductive and non-reproductive tissues.
The Canonical FP Receptor Signaling Pathway
The primary signaling pathway activated by this compound is the phospholipase C (PLC) pathway. Upon ligand binding, the activated Gq protein stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺, in concert with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to a variety of cellular responses including smooth muscle contraction, cell proliferation, and gene expression.[1]
References
Luprostiol-Induced Gene Expression Changes in Ovarian Cells: A Technical Guide
Abstract
Luprostiol (B1675511), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus cycles. Its mechanism of action involves the regression of the corpus luteum (CL), a transient endocrine gland essential for maintaining pregnancy. This process, known as luteolysis, is orchestrated by a complex cascade of molecular events, leading to a decrease in progesterone (B1679170) synthesis and ultimately, programmed cell death of luteal cells. This technical guide provides an in-depth overview of the gene expression changes induced by this compound and its parent compound, PGF2α, in ovarian cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals in the fields of reproductive biology and pharmacology.
Introduction
The corpus luteum (CL) is a dynamic ovarian structure responsible for the production of progesterone, a steroid hormone critical for the establishment and maintenance of pregnancy.[1] In the absence of pregnancy, the CL undergoes a process of regression known as luteolysis, allowing for the initiation of a new ovarian cycle.[1] Prostaglandin F2α (PGF2α), primarily of uterine origin in many species, is the principal physiological trigger for luteolysis.[2]
This compound, as a functional analog of PGF2α, mimics its biological activity by binding to and activating the PGF2α receptor (FP receptor). This activation initiates a signaling cascade that culminates in profound alterations to the luteal cell transcriptome, leading to both functional (inhibition of steroidogenesis) and structural (apoptosis) regression of the CL.[3][4] Understanding the specific genes and pathways modulated by this compound is crucial for optimizing its clinical use and for the development of novel therapeutics targeting ovarian function.
This guide will focus on the known transcriptomic changes in ovarian cells, primarily luteal cells, following exposure to PGF2α and its analogs. Due to the extensive research on PGF2α as the endogenous luteolysin, data from PGF2α studies will be used as a proxy to infer the effects of this compound, given their shared mechanism of action.
Data Presentation: Quantitative Gene Expression Changes
The administration of PGF2α induces significant and time-dependent changes in the expression of genes involved in key cellular processes within the corpus luteum. The following tables summarize the quantitative data on gene expression alterations reported in bovine studies at various time points post-PGF2α treatment.
Table 1: Down-regulated Genes in Bovine Corpus Luteum Following PGF2α Treatment
| Gene Symbol | Gene Name | Function | Fold Change/Percent Decrease | Time Point |
| STAR | Steroidogenic Acute Regulatory Protein | Cholesterol transport for steroidogenesis | ~50% decrease | 4h |
| HSD3B1 | Hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 1 | Progesterone synthesis | ~50% decrease | 4h |
| CYP11A1 | Cytochrome P450 Family 11 Subfamily A Member 1 | Cholesterol to pregnenolone (B344588) conversion | ~45-55% decrease | 4h |
| PTGFR | Prostaglandin F Receptor | PGF2α signaling | ~50% decrease | 4h |
| LHR | Luteinizing Hormone/Choriogonadotropin Receptor | Luteal cell maintenance and function | ~50% decrease | 4h |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis and vascular maintenance | Decreased after 2nd PGF2α pulse | Multiple Pulses |
Table 2: Up-regulated Genes in Bovine Corpus Luteum Following PGF2α Treatment
| Gene Symbol | Gene Name | Function | Fold Change/Percent Increase | Time Point |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Prostaglandin synthesis (positive feedback) | Increased | 0.5h, 4h |
| MCP-1 (CCL2) | Monocyte Chemoattractant Protein 1 | Immune cell recruitment | Increased | 4h |
| c-FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, immediate early gene | Increased | 0.5h, 4h |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | Increased | 0.5h |
| IFNG | Interferon Gamma | Pro-inflammatory cytokine | 175% increase | 10h |
| IRF1 | Interferon Regulatory Factor 1 | Transcription factor in immune response | 195% increase (1h), 227% increase (10h) | 1h, 10h |
| IDO1 | Indoleamine 2,3-Dioxygenase 1 | Tryptophan metabolism, immune modulation | 384% increase | 10h |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the literature for studying the effects of this compound or PGF2α on ovarian cells.
Primary Bovine Granulosa/Luteal Cell Culture
This protocol is adapted from methodologies for isolating and culturing bovine granulosa cells for in vitro studies.[5][6][7][8]
-
Ovary Collection: Collect bovine ovaries from an abattoir within 15-20 minutes of slaughter and transport them to the laboratory on ice in a saline solution containing antibiotics.
-
Follicle Aspiration: Aseptically aspirate the contents of small to medium-sized ovarian follicles (4-8 mm in diameter) using a syringe fitted with an 18-gauge needle.
-
Cell Isolation: Pool the follicular fluid and centrifuge to pellet the granulosa cells. Wash the cell pellet with culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, antibiotics, and growth factors) to remove red blood cells and follicular fluid debris.
-
Cell Plating and Culture: Resuspend the cells in fresh culture medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Plate the cells in culture dishes at a desired density and incubate at 38.5°C in a humidified atmosphere of 5% CO2.
-
This compound/PGF2α Treatment: After allowing the cells to adhere and stabilize (typically 24-48 hours), replace the medium with fresh medium containing the desired concentration of this compound or PGF2α for the specified duration of the experiment.
RNA Extraction and Quality Control
This protocol outlines the general steps for isolating high-quality RNA for downstream gene expression analysis.
-
Cell Lysis: After the treatment period, wash the cultured cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysate following the manufacturer's protocol for the chosen method (e.g., organic extraction followed by precipitation or column-based purification).
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop), assessing the A260/280 and A260/230 ratios. Assess the integrity of the RNA by agarose (B213101) gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the validation of gene expression changes for specific target genes.[9][10][11][12][13]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design and Validation: Design primers specific to the target genes and a stable reference (housekeeping) gene. Validate the primer efficiency and specificity.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA, and the specific primers.
-
Data Analysis: Perform the qPCR reaction in a real-time PCR cycler. Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Microarray/RNA-Sequencing Analysis
For a global view of gene expression changes, microarray or RNA-sequencing (RNA-seq) can be employed.
-
Library Preparation (for RNA-seq): For RNA-seq, prepare sequencing libraries from the high-quality total RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
-
Hybridization (for Microarray): For microarray analysis, label the cDNA or cRNA with fluorescent dyes and hybridize it to a microarray chip containing probes for thousands of genes.
-
Sequencing/Scanning: Sequence the prepared libraries on a next-generation sequencing platform or scan the microarray chip to detect the fluorescent signals.
-
Data Analysis: Process the raw sequencing or microarray data, including quality control, alignment (for RNA-seq), and normalization. Perform statistical analysis to identify differentially expressed genes between the control and this compound/PGF2α-treated groups. Further bioinformatics analysis can be used to identify enriched biological pathways and gene networks.
Visualization of Signaling Pathways and Workflows
This compound/PGF2α Signaling Pathway in Luteal Cells
The binding of this compound to its G-protein coupled receptor, the FP receptor, on the surface of luteal cells triggers a cascade of intracellular signaling events. This leads to the activation of several key pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. These pathways, in turn, activate transcription factors such as NF-κB and members of the AP-1 family (e.g., c-FOS), leading to the altered expression of genes that drive luteolysis.
Caption: this compound/PGF2α signaling cascade in ovarian luteal cells.
Experimental Workflow for Studying Gene Expression Changes
The following diagram illustrates a typical workflow for investigating this compound-induced gene expression changes in ovarian cells, from cell culture to data analysis.
Caption: Workflow for gene expression analysis in ovarian cells.
Conclusion
This compound, through its action as a PGF2α analog, potently induces luteolysis by fundamentally altering the gene expression profile of ovarian luteal cells. The available data, primarily from studies on PGF2α, indicate a coordinated down-regulation of genes essential for progesterone synthesis and cell survival, coupled with an up-regulation of genes involved in inflammation, prostaglandin synthesis, and apoptosis. The signaling pathways involving PKC, MAPKs, and transcription factors like NF-κB and AP-1 appear to be central to mediating these effects. This technical guide provides a comprehensive summary of the current understanding of these processes, offering valuable data and protocols for researchers in the field. Further studies employing global transcriptomic approaches, such as RNA-seq, specifically with this compound, will undoubtedly provide a more detailed and nuanced understanding of its molecular actions in ovarian cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Regulation of progesterone and prostaglandin F2alpha production in the CL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with prostaglandin F2alpha increases expression of prostaglandin synthase-2 in the rat corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bovine Granulosa Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide initiates inflammation in bovine granulosa cells via the TLR4 pathway and perturbs oocyte meiotic progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Unveiling G-protein coupled receptors as potential targets for ovarian cancer nanomedicines: from RNA sequencing data analysis to in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and validation of differentially expressed proteins in epithelial ovarian cancers using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Validation of Immune-Related Gene for Predicting Prognosis and Therapeutic Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of Luprostiol in Cancer Cell Line Studies: A Technical Guide
Disclaimer: Direct experimental data on the effects of Luprostiol on cancer cell lines is not currently available in published scientific literature. This technical guide summarizes the known effects of Prostaglandin (B15479496) F2α (PGF2α) and its analogues, to which this compound belongs, in cancer cell line studies. The information presented herein serves as a foundational resource to inform potential research applications for this compound.
Introduction
This compound is a synthetic analogue of Prostaglandin F2α (PGF2α), a bioactive lipid mediator involved in a diverse range of physiological and pathological processes.[1] Emerging evidence suggests that PGF2α and its signaling pathways play a significant role in cancer biology, influencing processes such as cell proliferation, apoptosis, and metastasis.[2][3] This guide provides an in-depth overview of the potential applications of this compound in cancer cell line research, based on the activities of PGF2α and its analogues. It is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic avenues in oncology.
Mechanism of Action and Signaling Pathways
This compound, like other PGF2α analogues, is expected to exert its biological effects primarily through the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][4] The binding of an agonist to the FP receptor, which is coupled to the Gq alpha subunit, initiates a cascade of intracellular signaling events.[1][5]
The primary signaling pathway activated by the FP receptor involves the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This initial cascade can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently engaging the Ras/Raf/MEK/ERK (MAPK) signaling pathway.[5][6] This pathway is a key regulator of cellular processes, including proliferation and survival.
Furthermore, PGF2α-FP receptor signaling has been shown to modulate the activity of transcription factors such as NF-κB and CREB, leading to changes in the expression of target genes like COX-2 and Vascular Endothelial Growth Factor (VEGF).[2][5][7]
Figure 1: Proposed signaling pathway of this compound in cancer cells.
Potential Applications in Cancer Cell Line Studies
Based on the known functions of PGF2α and its analogues, this compound could be investigated for the following applications in cancer cell line studies:
Cell Viability and Proliferation
Studies have shown that PGF2α can have variable effects on cancer cell proliferation, with some reports indicating a pro-proliferative role, while others suggest inhibitory effects, depending on the cancer type and cellular context.[2][8]
Data Summary: Effects of PGF2α Analogues on Cancer Cell Viability
| Compound | Cell Line | Cancer Type | Effect | IC50 | Reference |
| PGF2α | Melanoma | Melanoma | Increased resistance to chemotherapy | Not Reported | [2] |
| PGF2α | Breast Cancer (AKR1C3+) | Breast Cancer | Promotes cell survival | Not Reported | [2] |
| PGF2α | Endometrial Adenocarcinoma | Endometrial Cancer | Increased proliferation | Not Reported | [7] |
| Lupeol | 451Lu and WM35 | Melanoma | Decreased viability | Not Reported | [9] |
Note: Lupeol is a triterpene and not a PGF2α analogue, but is included for comparative purposes as it was identified in the initial literature search.
Apoptosis
The role of PGF2α in apoptosis is complex and appears to be cell-type specific. In some contexts, PGF2α signaling can confer resistance to apoptosis, while in others, it may be involved in promoting cell death.[2][10] For instance, increased PGF2α levels have been shown to rescue melanoma cells from apoptosis induced by aspirin.[2] Conversely, the PGF2α synthase (PGFS) has been implicated in protecting colorectal cancer cells from oxaliplatin-induced apoptosis.[8]
Cell Migration and Invasion
A significant body of evidence points to the involvement of PGF2α in promoting cancer cell migration and invasion, key processes in metastasis.[2] Activation of the FP receptor by PGF2α has been shown to stimulate the ERK1/2-MAPK and NF-κB pathways, which are linked to increased cell motility.[2]
Angiogenesis
PGF2α-FP receptor interaction has been demonstrated to induce the expression and secretion of VEGF in endometrial adenocarcinoma cells, suggesting a role in promoting angiogenesis.[7]
Experimental Protocols
The following are generalized protocols for key experiments to investigate the effects of this compound on cancer cell lines. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
Figure 2: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Treatment: Culture cells to the desired density and treat with this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[14][15]
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[14]
Conclusion
While direct evidence for the effects of this compound on cancer cell lines is lacking, the existing body of research on PGF2α and its analogues provides a strong rationale for its investigation as a potential modulator of cancer cell biology. The primary mechanism of action is likely through the FP receptor, activating downstream signaling pathways such as the PLC/PKC and Ras/ERK pathways. Future studies should focus on evaluating the dose-dependent effects of this compound on the viability, apoptosis, and cell cycle of a panel of cancer cell lines. Furthermore, investigating its impact on cell migration, invasion, and angiogenesis will be crucial in elucidating its potential as a novel therapeutic agent or a tool to probe the intricacies of prostaglandin signaling in cancer. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for initiating such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. wjgnet.com [wjgnet.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Potential Role of Luprostiol in Modulating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a notable lack of direct scientific research on the specific role of Luprostiol in modulating inflammatory responses. This compound is a synthetic analogue of Prostaglandin (B15479496) F2α (PGF2α) and is primarily utilized in veterinary medicine for its potent luteolytic effects.[1][2] This guide, therefore, extrapolates the potential immunomodulatory and inflammatory functions of this compound based on the well-documented activities of its natural counterpart, PGF2α. The information presented herein is intended to provide a foundational understanding and framework for future research into the inflammatory effects of this compound.
Introduction to this compound and Prostaglandin F2α
This compound is a synthetic prostaglandin F2α analogue.[1] Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse physiological effects, including regulation of inflammation.[3] PGF2α is known to be a significant mediator in inflammatory processes, acting through its specific receptor, the F prostanoid (FP) receptor.[3][4] Given that this compound is designed to mimic the actions of PGF2α, it is plausible that it may also exert pro-inflammatory effects by activating the same signaling pathways.
The PGF2α Signaling Pathway in Inflammation
The binding of PGF2α to its G-protein coupled receptor, the FP receptor, initiates a cascade of intracellular events that can lead to a pro-inflammatory response. The FP receptor can couple to both Gq and Gi proteins, leading to the activation of multiple downstream signaling pathways.[5][6]
A key pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[5][6] These events converge on the activation of several transcription factors, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs) such as ERK and p38, and the calcineurin/nuclear factor of activated T-cells (NFAT) pathway.[5][6] The activation of these transcription factors is critical for the subsequent expression of various pro-inflammatory genes, including those for cytokines and chemokines.[5]
Caption: PGF2α/Luprostiol signaling pathway leading to inflammation.
Effects on Inflammatory Mediators
Activation of the PGF2α signaling cascade leads to the production and release of a variety of pro-inflammatory cytokines and chemokines. These molecules play a crucial role in orchestrating the inflammatory response by recruiting and activating immune cells.
Cytokine and Chemokine Upregulation
Studies on human uterine smooth muscle cells have demonstrated that PGF2α can stimulate the increased output of several key inflammatory mediators.[5][6] The following table summarizes the observed effects of PGF2α on cytokine and chemokine production.
| Cytokine/Chemokine | Effect of PGF2α Stimulation | Cell Type | Reference |
| Interleukin-1β (IL-1β) | Increased expression | Human Uterine Smooth Muscle Cells | [5][6] |
| Interleukin-6 (IL-6) | Increased expression | Human Uterine Smooth Muscle Cells | [5][6] |
| CXCL8 (IL-8) | Increased expression | Human Uterine Smooth Muscle Cells | [5][6] |
| CCL2 (MCP-1) | Increased expression | Human Uterine Smooth Muscle Cells | [5][6] |
| Tumor Necrosis Factor-α (TNF-α) | Decreased expression | Human Uterine Smooth Muscle Cells | [5][6] |
It is important to note that the pro-inflammatory effects of PGF2α can be cell-type specific and context-dependent. For instance, in mesenchymal stem cells, a PGF2α analog was found to diminish the phosphorylation of NF-κB and attenuate the production of IL-1β and GM-CSF under inflammatory conditions.[7]
Experimental Protocols for Investigating Inflammatory Effects
To investigate the potential inflammatory effects of this compound, a series of in vitro experiments can be designed based on established protocols for studying PGF2α.
Cell Culture and Stimulation
-
Cell Line: A suitable cell line expressing the FP receptor should be selected (e.g., human uterine smooth muscle cells, THP-1 monocytes).
-
Culture Conditions: Cells are cultured in appropriate media and conditions until they reach a desired confluency.
-
Stimulation: Cells are treated with varying concentrations of this compound (or PGF2α as a positive control) for different time points (e.g., 1, 6, 12, 24 hours). A vehicle control (the solvent used to dissolve this compound) should be included.
Measurement of Cytokine and Chemokine Production
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants are collected after the stimulation period.
-
ELISA is performed according to the manufacturer's instructions for specific cytokines and chemokines (e.g., IL-1β, IL-6, CXCL8, CCL2).
-
The concentration of each analyte is determined by measuring the absorbance and comparing it to a standard curve.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the stimulated cells.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for the genes of interest (e.g., IL1B, IL6, CXCL8, CCL2) and a housekeeping gene for normalization.
-
The relative fold change in gene expression is calculated.
-
Analysis of Signaling Pathway Activation
-
Western Blotting:
-
Cell lysates are prepared from stimulated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-p38, p38, p-NF-κB p65, NF-κB p65).
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified.
-
Caption: A typical experimental workflow to study this compound's inflammatory effects.
Conclusion and Future Directions
While this compound is an established therapeutic agent in veterinary reproductive medicine, its role in inflammation is largely unexplored. Based on the known pro-inflammatory functions of its parent compound, PGF2α, it is hypothesized that this compound may also possess the ability to modulate inflammatory responses. This would occur through the activation of the FP receptor and subsequent downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines.
Future research should focus on directly investigating the effects of this compound on various immune and non-immune cell types. Such studies would be invaluable in elucidating its potential as a modulator of inflammation and could open new avenues for its therapeutic application or highlight potential inflammatory side effects. Key areas for future investigation include:
-
Direct comparison of the inflammatory potential of this compound and PGF2α.
-
Investigation of this compound's effects on a wider range of immune cells, including macrophages, neutrophils, and lymphocytes.
-
In vivo studies in animal models of inflammation to determine the systemic effects of this compound.
-
Elucidation of the precise signaling pathways activated by this compound in different cell types.
By systematically addressing these research questions, the scientific community can gain a comprehensive understanding of the role of this compound in modulating inflammatory responses, which will be of significant interest to researchers, scientists, and drug development professionals.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin F2α in vitro can affect basic inflammatory parameters of mesenchymal stem cells and slight modulating some of their immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the metabolism and degradation products of Luprostiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luprostiol, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine for the synchronization of estrus and other reproductive management purposes in various species, including cattle, horses, and pigs.[1][2] A comprehensive understanding of its metabolic fate and degradation profile is paramount for optimizing therapeutic regimens, ensuring animal safety, and minimizing potential residues in food-producing animals. This technical guide provides an in-depth overview of the current knowledge on the metabolism and degradation of this compound, including its pharmacokinetic profile, primary metabolic pathways, and known metabolites. Furthermore, it outlines detailed experimental protocols for the elucidation of its metabolic and degradation pathways, adhering to international guidelines.
Metabolism of this compound
This compound is rapidly absorbed and extensively metabolized in target species.[2][3] The primary metabolic pathway is β-oxidation of the carboxylic acid side chain, a common route for the breakdown of fatty acids and related compounds.[3]
Pharmacokinetics and Distribution
Following intramuscular administration, this compound is quickly absorbed, with peak plasma concentrations generally reached within 15 to 30 minutes in several species.[1][2] Distribution studies have shown that this compound does not accumulate in any specific organ.[2][3] The radioactivity from radiolabeled studies has been found to be preferentially located in the liver, kidney, and intestinal tract, with rapid excretion occurring within 24 hours.[3] The terminal half-life of radioactivity (representing this compound and its metabolites) is approximately 5 to 7.5 hours in rats.[1]
Metabolic Pathways
The principal metabolic transformation of this compound involves the shortening of the carboxylic acid side chain through β-oxidation. This process leads to the formation of metabolites such as tetranor-luprostiol and its derivatives.[2][3] While the detailed structures of all metabolites are not fully elucidated in publicly available literature, chromatographic analyses have indicated the presence of several metabolites in urine and plasma.[1] In plasma, a significant portion of the radioactivity is attributable to metabolites, with the ratio of unchanged this compound to its metabolites changing over time.[1]
Excretion
The elimination of this compound and its metabolites is rapid, primarily occurring through urine and feces.[2][3] In rats, approximately two-thirds of the administered dose is excreted via the kidneys and one-third via the intestinal tract within 24 hours.[1] Only a small fraction of the drug is excreted in its unchanged form, highlighting the extensive metabolism it undergoes.[1][3] In lactating animals, a very small amount is excreted in the milk.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound in various species. It is important to note that much of this data is derived from studies using radiolabeled this compound, and therefore the concentrations represent the total radioactivity of the parent compound and its metabolites.
Table 1: Plasma Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax (ng equivalent/mL) | Tmax (minutes) | Half-life (t½) (hours) | Reference |
| Lactating Cows | 0.047 mg/kg | IM | 35.58 | 20 | ~2 | [1][2][3] |
| 31.96 | 15 | [1][3] | ||||
| Shetland Ponies | 0.025 mg/kg | IM | 23.7 and 16.7 | - | - | [1] |
| Mini-Pigs | 0.05 mg/kg | IM | 27 | 30 | - | [1] |
| Rats | 0.5 mg/kg | IM | - | 15-30 | 5-7.5 | [1] |
Table 2: Residue Depletion of ³⁵S-Luprostiol in Dairy Cow Tissues (15 mg/head, intramuscular)
| Tissue | 12 hours | 1 day | 3 days | Reference |
| Injection Site | - | 250 ppb | 11 ppb | [3] |
| Liver | < 2 ppb | - | - | [3] |
| Kidney | < 2 ppb | - | - | [3] |
Degradation Products of this compound
Specific information on the degradation products of this compound resulting from forced degradation studies (e.g., exposure to acid, base, oxidation, heat, or light) is not extensively available in the public domain. However, understanding the potential degradation pathways is a critical component of drug development and stability testing. Such studies are essential for identifying potential impurities and ensuring the safety and efficacy of the final product.
Forced degradation studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines, which recommend exposing the drug substance to a variety of stress conditions to identify likely degradation products and establish degradation pathways.
Experimental Protocols
The following sections detail the methodologies for key experiments to investigate the metabolism and degradation of this compound.
In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in a target species (e.g., cattle) following intramuscular administration.
Methodology:
-
Animal Selection: Select healthy, non-pregnant, and non-lactating female cattle of a specific breed and age range. Acclimatize the animals to the study conditions for at least one week.
-
Drug Administration: Administer a single intramuscular injection of a defined dose of this compound (e.g., 15 mg per animal).
-
Blood Sampling: Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 90 minutes, and 2, 4, 8, 12, 24, 48 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and its major metabolites in plasma.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate pharmacokinetic modeling software.
In Vitro Metabolism Study Protocol
Objective: To identify the metabolic pathways of this compound using liver microsomes.
Methodology:
-
Preparation of Liver Microsomes: Obtain liver microsomes from the target species (e.g., bovine liver microsomes) from a commercial source or prepare them from fresh liver tissue by differential centrifugation.
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound (at a specific concentration, e.g., 1 µM)
-
Liver microsomes (e.g., 0.5 mg/mL protein)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Sample Preparation: Centrifuge the samples to precipitate the protein. Collect the supernatant and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
-
Metabolite Identification: Analyze the samples using LC-MS/MS to identify and characterize the metabolites formed. Compare the mass spectra of the metabolites with that of the parent drug to propose metabolic transformations.
Forced Degradation Study Protocol
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Sample Neutralization: For acid and base hydrolysis, neutralize the samples before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector and/or a mass spectrometer.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Characterize the structure of the major degradation products using techniques like LC-MS/MS and NMR.
Visualizations
Signaling and Metabolic Pathways
Caption: this compound signaling pathway leading to luteolysis.
Caption: Primary metabolic pathway of this compound.
Experimental Workflows
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
Half-life and bioavailability of Luprostiol in different species
An In-depth Technical Guide to the Half-life and Bioavailability of Luprostiol (B1675511) in Different Species
Introduction
This compound is a potent synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2] In veterinary medicine, it is a critical therapeutic agent used for the synchronization of estrus, induction of parturition, and treatment of various reproductive disorders in a range of species, including cattle, horses, and pigs.[1][2][3] Its primary pharmacological action is to induce luteolysis, the regression of the corpus luteum, which is fundamental in controlling the reproductive cycle.[4] A thorough understanding of the pharmacokinetic profile of this compound—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount for researchers, scientists, and drug development professionals. This knowledge ensures the optimization of dosing regimens for maximum efficacy and safety, and helps in managing withdrawal periods for food-producing animals.[1]
This technical guide provides a comprehensive overview of the half-life, bioavailability, and overall pharmacokinetics of this compound across various species, details the experimental protocols for its study, and illustrates its cellular mechanism of action.
Pharmacokinetic Data of this compound
The pharmacokinetic parameters of this compound have been investigated in several species, primarily following intramuscular administration. The data, largely derived from studies using ³⁵S-radiolabeled compounds, indicate rapid absorption and elimination. The values in the tables below represent the total radioactivity of the parent compound and its metabolites.[1][5]
Table 1: Half-life and Time to Maximum Plasma Concentration (Tmax) of this compound in Different Species
| Species | Half-life (t½) (hours) | Tmax (minutes) | Route of Administration |
| Cattle | 2 | 15 - 20 | Intramuscular |
| Horse (Mare) | 1.5 | 37.5 | Intramuscular |
| Goat | 1.1 | 15 - 30 | Intramuscular |
| Sheep | 1.5 | 22.5 | Intramuscular |
| Pig (Mini-pig) | Not specified | 30 | Intramuscular |
| Rat | 5 - 7.5 | 15 - 30 | Intramuscular / Oral |
Table 2: Maximum Plasma Concentration (Cmax) and Bioavailability of this compound
| Species | Cmax (ng this compound equivalent/mL) | Bioavailability (F%) | Route of Administration |
| Cattle (Lactating) | 31.96 - 35.58 | Not specified | Intramuscular |
| Goat | 6.2 - 15.6 | Not specified | Intramuscular |
| Pig (Mini-pig) | 27 | Not specified | Intramuscular |
| Rat | Not specified | 80 - 100% (compared to IV) | Intramuscular / Oral |
Pharmacokinetic Profile: ADME
Absorption
Following deep intramuscular injection, this compound is absorbed very quickly from the injection site across all target species.[2] Peak plasma concentrations (Tmax) are generally achieved within 15 to 37.5 minutes, depending on the species.[2] Studies in rats have shown that both intramuscular and oral administration lead to rapid absorption, with a bioavailability of 80-100% compared to intravenous administration.[5]
Distribution
Distribution studies indicate that this compound does not accumulate in any specific organ.[2][5] It is distributed to the kidney, liver, fat, and muscle, with concentrations decreasing in that respective order.[2] Radioactivity from labeled studies is preferentially found in excretory organs like the liver and kidney, as well as the intestinal tract, with rapid clearance occurring within 24 hours.[1][5] In lactating cows, only a very small fraction of the administered dose is excreted into the milk.[1]
Metabolism
This compound undergoes extensive and rapid metabolism, primarily in the liver.[1][5] The main metabolic pathway is β-oxidation of the carboxylic acid side chain, a process that shortens the side chain and leads to the formation of inactive metabolites such as tetranor-luprostiol and its derivatives.[1][2] Only a small fraction of the drug is excreted in its unchanged form.[5]
Excretion
The elimination of this compound and its metabolites from the body is rapid.[1][2] A significant portion of the administered dose is excreted within the first 24 hours.[5] Excretion occurs through both urine and feces.[2] In rats, approximately two-thirds of the dose is excreted via the kidney and one-third via the intestinal tract.[5]
Mechanism of Action and Signaling Pathway
As a PGF2α analogue, this compound exerts its luteolytic effect by binding with high affinity to the prostaglandin F2α receptor (PTGFR), also known as the FP receptor.[1][4] The FP receptor is a G protein-coupled receptor (GPCR) located on the luteal cells of the corpus luteum.[4][6]
The binding of this compound to the FP receptor initiates a cascade of intracellular events:
-
G Protein Activation : The receptor-ligand complex activates the associated Gq alpha subunit of the heterotrimeric G protein.[4]
-
Phospholipase C Activation : Activated Gq stimulates the enzyme Phospholipase C (PLC).[4]
-
Second Messenger Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Downstream Effects :
-
IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.
-
DAG and the elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC).[4]
-
-
Luteolysis : The activation of these downstream effectors ultimately leads to the physiological responses associated with this compound, including inhibition of progesterone (B1679170) synthesis, cellular apoptosis, and regression of the corpus luteum (luteolysis).[4][7]
Experimental Protocols
Determining the pharmacokinetic parameters of a veterinary drug like this compound requires a rigorously designed in vivo study. The following protocol outlines a standard methodology for assessing half-life and bioavailability.
Animal Model Selection and Housing
-
Species : Select healthy, mature animals of the target species (e.g., cattle, horses, pigs).[8] The number of animals should be sufficient for statistical power.
-
Grouping : For bioavailability studies, a crossover design is often preferred, where each animal receives both the intravenous (IV) and the test formulation (e.g., intramuscular) with a suitable washout period in between. If a crossover is not feasible, a parallel design with separate groups for each route of administration is used.
-
Acclimatization : Animals should be acclimatized to the housing conditions for at least one week before the study begins.[9]
-
Housing : Animals should be housed in individual stalls or pens to allow for accurate monitoring and sample collection. Feed and water are provided ad libitum, but fasting may be required before drug administration.[10]
Drug Formulation and Administration
-
Formulations : An IV formulation is required to determine absolute bioavailability (F%).[11] The test formulation (e.g., intramuscular this compound solution) should be prepared according to the manufacturer's specifications.
-
Dosing : The approved therapeutic dose should be used.[10] For IV administration, the drug is typically infused slowly into the jugular vein. For intramuscular (IM) administration, the drug is injected deep into a large muscle mass (e.g., neck or gluteal muscles).[2]
Blood Sample Collection
-
Schedule : A frequent and well-defined blood sampling schedule is critical to accurately characterize the plasma concentration-time curve.[10]
-
Time Points : Samples should be collected at predefined time points to capture the absorption, distribution, and elimination phases. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[8][12] At least 3-4 sampling points should be in the elimination phase.[10]
-
Procedure : Blood samples are collected via an indwelling jugular catheter or direct venipuncture into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).[8]
-
Processing : Samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.[8]
Bioanalytical Method
-
Technique : A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma due to its high sensitivity and specificity.[1][8]
-
Sample Preparation : Plasma samples typically undergo protein precipitation or solid-phase extraction to remove interfering substances before analysis.[1]
-
Validation : The analytical method must be validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
Pharmacokinetic Analysis
-
Modeling : Non-compartmental analysis (NCA) is commonly used to determine pharmacokinetic parameters from the plasma concentration-time data.[13]
-
Key Parameters :
-
Cmax and Tmax : Determined directly from the observed data.[14]
-
Area Under the Curve (AUC) : Calculated using the linear trapezoidal rule from time zero to the last measurable concentration (AUC₀-t) and extrapolated to infinity (AUC₀-inf).[10][14]
-
Half-life (t½) : Calculated from the terminal elimination rate constant (λz).
-
Bioavailability (F%) : Absolute bioavailability for the IM route is calculated using the formula: F (%) = (AUC_IM / AUC_IV) * (Dose_IV / Dose_IM) * 100.[11]
-
Conclusion
This compound exhibits a favorable pharmacokinetic profile for its clinical applications in veterinary reproductive medicine. Its rapid absorption and elimination across multiple species, including cattle, horses, sheep, and goats, allow for precise control over the timing of luteolysis and estrus.[2] The primary metabolic pathway of β-oxidation ensures that the parent compound is efficiently inactivated and cleared from the body.[1] While bioavailability is high following intramuscular administration, further studies would be beneficial to quantify this parameter across all target species precisely. The well-defined mechanism of action, mediated through the FP receptor signaling cascade, provides a solid foundation for its therapeutic use and for the development of future prostaglandin analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Dosage response evaluation of this compound administered to pregnant sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 7. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rr-americas.woah.org [rr-americas.woah.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetics - Wikipedia [en.wikipedia.org]
- 14. revistas.usp.br [revistas.usp.br]
A Technical Guide to the In Vitro Identification of Novel Molecular Targets for Luprostiol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Luprostiol (B1675511) is a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α), primarily known for its luteolytic activity mediated through the prostaglandin F2α receptor (FP receptor).[1][2] While its canonical signaling pathway via the FP receptor is well-documented, the potential for this compound to engage with novel, off-target molecules remains an area of significant interest for understanding its complete biological activity and for new therapeutic applications. This guide outlines a comprehensive in vitro strategy to identify and validate novel molecular targets of this compound. The workflow integrates affinity-based proteomics for target discovery, biophysical validation of direct binding, and phosphoproteomics to map functional signaling consequences. Detailed protocols, data presentation standards, and pathway visualization tools are provided to equip researchers with a robust framework for target deconvolution.
Introduction: The Known Action of this compound
This compound's primary mechanism of action is centered on its function as an agonist for the FP receptor, a G-protein coupled receptor (GPCR).[3] Upon binding, it activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium concentrations and activating Protein Kinase C (PKC), respectively, culminating in the physiological response.[3][4]
While this pathway explains its principal therapeutic effects, identifying additional molecular interactors is crucial for a complete mechanistic understanding and could unveil new pharmacological opportunities.[5][6] This guide proposes a multi-pronged approach to move beyond the canonical pathway and discover novel targets.
The Canonical this compound Signaling Pathway
The established signaling cascade for this compound is initiated by its binding to the FP receptor.
Experimental Strategy for Novel Target Identification
A systematic workflow is essential for the robust identification and validation of new targets.[7] Our proposed strategy combines unbiased discovery with rigorous validation techniques.
This workflow proceeds through four key stages:
-
Affinity Chromatography-Mass Spectrometry (AC-MS): To capture proteins that physically interact with this compound.[8][9]
-
Quantitative Phosphoproteomics: To map this compound-induced changes in cellular signaling networks, providing functional context and pointing to affected pathways.[10][11]
-
Cellular Thermal Shift Assay (CETSA): To validate direct target engagement in a physiological cellular environment.[12][13]
-
Functional Analysis: To confirm the biological relevance of the validated target.
Detailed Experimental Protocols
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol aims to identify this compound-binding proteins from a whole-cell lysate. It requires synthesizing a this compound "bait" molecule immobilized on affinity beads.[8][14]
Methodology:
-
Probe Synthesis: Synthesize a this compound analog containing a linker arm and a terminal biotin (B1667282) tag. The linker should be attached to a position on the this compound molecule that is non-essential for target binding, as determined by structure-activity relationship (SAR) data.
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated this compound probe to create the affinity matrix. Prepare a control matrix using beads incubated with biotin alone.
-
Lysate Preparation: Culture a relevant cell line (e.g., bovine endometrial cells) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.[11] Clarify the lysate by centrifugation.
-
Affinity Pulldown: Incubate the clarified cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders. A series of washes with increasing salt concentration can enhance specificity.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the this compound lane but absent in the control lane. Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
Data Presentation:
Results from AC-MS should be tabulated, highlighting candidate proteins with high confidence scores and significant enrichment over the control.
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count (this compound) | Peptide Count (Control) | Fold Enrichment |
| P04626 | SRC | Proto-oncogene tyrosine-protein kinase Src | 22 | 1 | 22.0 |
| P12931 | MAPK1 | Mitogen-activated protein kinase 1 | 15 | 2 | 7.5 |
| Q9Y243 | PIK3R1 | Phosphoinositide 3-kinase regulatory subunit alpha | 11 | 0 | - |
| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 9 | 1 | 9.0 |
Table 1: Hypothetical results from an AC-MS experiment identifying potential this compound-binding proteins.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a ligand to its target in intact cells or cell lysates.[12][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17]
Methodology:
-
Cell Treatment: Culture cells to confluency. Treat cells with either a saturating concentration of this compound or a vehicle control (e.g., DMSO) for 1 hour.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Fractionation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the candidate target protein (identified from AC-MS) remaining in the soluble fraction using Western Blot or ELISA.
-
Melt Curve Generation: Plot the percentage of soluble protein against temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and thus, direct binding.[13]
Data Presentation:
CETSA data is best presented by comparing the melting temperatures (Tagg) of the target protein with and without the drug.
| Target Protein | Condition | Tagg (°C) | ΔTagg (°C) | Conclusion |
| Src Kinase | Vehicle Control | 52.5 | - | Baseline |
| Src Kinase | + 10 µM this compound | 56.0 | +3.5 | Direct Binding Confirmed |
| GAPDH (Control) | Vehicle Control | 61.0 | - | Baseline |
| GAPDH (Control) | + 10 µM this compound | 61.2 | +0.2 | No significant binding |
Table 2: Example CETSA results confirming this compound's direct engagement with a hypothetical target, Src Kinase.
Protocol 3: Quantitative Phosphoproteomics
This experiment provides a global, unbiased view of how this compound alters cellular signaling.[18][19] By quantifying changes in protein phosphorylation, it can reveal activation or inhibition of pathways downstream of novel targets.[20]
Methodology:
-
Cell Culture and Treatment: Grow cells in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media if performing relative quantification, or use label-free methods. Treat cells with this compound or vehicle for a short duration (e.g., 15-30 minutes) to capture early signaling events.
-
Protein Extraction and Digestion: Lyse the cells in a denaturing buffer containing phosphatase inhibitors. Extract proteins and digest them into peptides using trypsin.[11]
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[18]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
Data Analysis: Identify and quantify the phosphopeptides using specialized software. Perform bioinformatics analysis to map significantly altered phosphosites to specific proteins and signaling pathways (e.g., KEGG, Reactome).
Data Presentation:
Summarize key findings in a table, focusing on phosphosites with the most significant changes and their associated proteins and pathways.
| Protein | Phosphosite | Fold Change (this compound/Vehicle) | p-value | Associated Pathway |
| MAPK1 | Thr202/Tyr204 | +4.2 | <0.001 | MAPK Signaling |
| AKT1 | Ser473 | +2.8 | <0.005 | PI3K-Akt Signaling |
| STAT3 | Tyr705 | -3.5 | <0.001 | JAK-STAT Signaling |
| SRC | Tyr416 | +5.1 | <0.001 | Focal Adhesion, RTK Signaling |
Table 3: Representative data from a phosphoproteomics study showing this compound-induced signaling alterations.
Hypothetical Novel Pathway and Conclusion
Based on the hypothetical data generated in the protocols above, a novel signaling pathway for this compound can be proposed. The AC-MS and CETSA data suggest a direct interaction with Src kinase, while the phosphoproteomics data confirm its activation (phosphorylation at Tyr416) and downstream effects on the MAPK and Akt pathways.
This technical guide provides a clear, actionable, and integrated strategy for identifying novel molecular targets of this compound. By combining affinity-based target fishing with biophysical validation and functional proteomics, researchers can move beyond a compound's primary mechanism of action to build a comprehensive understanding of its molecular interactions.[21] The successful application of this workflow will not only deepen our knowledge of this compound's pharmacology but may also pave the way for novel therapeutic strategies.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. veterinaryworld.org [veterinaryworld.org]
- 3. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Target Identification, Validation, and Screening in Drug Discovery and Development | UC San Diego Division of Extended Studies [extendedstudies.ucsd.edu]
- 6. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinase-insight.com [kinase-insight.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. CETSA [cetsa.org]
- 18. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Phosphoproteomics guides low dose drug combination of cisplatin and silmitasertib against concurrent chemoradiation resistant cervical cancer - Molecular Omics (RSC Publishing) DOI:10.1039/D4MO00147H [pubs.rsc.org]
- 21. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Determining the Optimal Concentration of Luprostiol for Luteal Cell Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction Luprostiol (B1675511), a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used to induce the regression of the corpus luteum (CL).[1] This process, known as luteolysis, is critical for regulating the estrous cycle and is primarily achieved by initiating apoptosis, or programmed cell death, in luteal cells.[2] The primary mechanism involves the binding of this compound to the PGF2α receptor (PTGFR), which triggers a cascade of intracellular events leading to the activation of executioner caspases and subsequent cell death.[3][4] Determining the optimal concentration of this compound is crucial for maximizing its apoptotic effect while minimizing off-target effects, making it a key step in both research and therapeutic applications. These notes provide a comprehensive guide to the experimental determination of this optimal concentration.
Signaling Pathway of this compound-Induced Luteal Cell Apoptosis
This compound mimics the action of endogenous PGF2α. The binding of this compound to its G protein-coupled receptor (PTGFR) on the luteal cell membrane activates Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4] This cascade initiates apoptosis through two primary pathways:
-
Intrinsic (Mitochondrial) Pathway: The signaling cascade leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3] This change in balance promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[3][4]
-
Death Receptor Pathway: PGF2α can also increase the activity of death ligands, such as Tumor Necrosis Factor-alpha (TNF-α), further amplifying the apoptotic signal.[4]
Ultimately, activated caspase-3 cleaves key cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[6]
Data Presentation: this compound Dosage
Quantitative data from in vivo studies provide a starting point for understanding effective dosages. However, the optimal concentration for in vitro cell culture experiments must be determined empirically.
Table 1: Summary of Effective In Vivo this compound Dosages for Luteolysis
| Species | Effective Dose | Route of Administration | Observed Outcome | Reference |
|---|---|---|---|---|
| Nelore Cows | 7.5 mg | Intramuscular (IM) | Complete luteal regression (progesterone <1 ng/mL at 48h).[5][7] | [5],[7] |
| Brahman Cattle | ≥ 7.5 mg | Intramuscular (IM) | Synchronous estrous response in 75-95% of cows.[8] | [8] |
| Mares | 3.75 mg | Intramuscular (IM) | Significant decline in progesterone (B1679170) to baseline within 2 days.[9][10] | [9],[10] |
| Sows | 7.5 mg | Intramuscular (IM) | Most effective dose for inducing farrowing via luteolysis.[11] |[11] |
Table 2: Template for In Vitro Dose-Response Experimental Results
| This compound Conc. (µM) | Cell Viability (%) (e.g., MTT Assay) | Caspase-3 Activity (Fold Change vs. Control) | TUNEL Positive Cells (%) |
|---|---|---|---|
| 0 (Control) | 100 | 1.0 | |
| 0.001 | |||
| 0.01 | |||
| 0.1 | |||
| 1.0 |
| 10.0 | | | |
Experimental Workflow
The following workflow outlines the necessary steps to determine the optimal this compound concentration for inducing apoptosis in primary luteal cell cultures.
Experimental Protocols
Protocol 1: Isolation and Culture of Bovine Luteal Cells
This protocol is adapted from established methods for isolating primary bovine luteal cells.[12][13][14]
Materials:
-
Bovine ovaries with a mid-luteal stage (Day 8-12) corpus luteum
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type II (e.g., from Clostridium histolyticum)
-
Bovine Serum Albumin (BSA)
-
DMEM/Ham's F-12 medium
-
Fetal Bovine Serum (FBS)
-
Antibiotic-antimycotic solution
-
Sterile cell strainer (70-100 µm)
-
50 mL conical tubes
-
Collagen-coated culture plates
Procedure:
-
Tissue Collection: Aseptically collect ovaries with a visible, healthy CL (typically days 8-12 of the estrous cycle) and transport them to the lab on ice in sterile saline with antibiotics.
-
Dissection: Excise the CL from the ovarian stroma, remove connective tissue, and wash several times with cold HBSS containing antibiotics.
-
Mincing: Mince the luteal tissue into small pieces (~1-2 mm³) using a sterile scalpel.
-
Enzymatic Digestion: a. Transfer the minced tissue into a 50 mL tube with a digestion solution (e.g., HBSS with 0.1% collagenase and 0.1% BSA).[13] b. Incubate at 37°C for 25-60 minutes in a shaking water bath.[12][13] c. Periodically pipette the solution to aid dissociation. Repeat the digestion step if necessary to maximize cell yield.[12]
-
Filtration and Washing: a. Filter the cell suspension through a sterile 70-100 µm cell strainer into a fresh 50 mL tube to remove undigested tissue.[12][13] b. Add an equal volume of culture medium (DMEM/F-12 + 5% FBS) to the filtrate to inactivate the collagenase. c. Centrifuge the cell suspension at 400-600 x g for 5-10 minutes.[12][13] d. Discard the supernatant and wash the cell pellet 2-3 times with fresh HBSS or culture medium.
-
Cell Counting and Plating: a. Resuspend the final cell pellet in complete culture medium (DMEM/F-12 + 10% FBS + antibiotics). b. Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. Viability should be >90%. c. Seed the cells onto collagen-coated culture plates at a desired density (e.g., 1x10⁵ viable cells/well in a 24-well plate).[13]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.[12] Allow cells to attach for 24-48 hours before proceeding with this compound treatment.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after cleavage from the labeled substrate Ac-DEVD-pNA.[6][15][16][17]
Materials:
-
Cultured luteal cells treated with this compound
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2x Reaction Buffer, DTT, and DEVD-pNA substrate)
-
Chilled PBS
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Induce Apoptosis: Treat cultured luteal cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: a. Pellet suspension cells or scrape adherent cells. For 1-5 x 10⁶ cells, resuspend in 50 µL of chilled Cell Lysis Buffer.[17] b. Incubate on ice for 10 minutes.[15][17] c. Centrifuge at 10,000 x g for 1 minute at 4°C.[17] d. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading. Adjust the volume with Cell Lysis Buffer to normalize the protein concentration (e.g., 50-200 µg of protein per well).[17]
-
Assay Reaction: a. Prepare the Caspase Reaction Mix by adding DTT to the 2x Reaction Buffer immediately before use. b. Load 50 µL of each cell lysate sample into a 96-well plate. c. Add 50 µL of the 2x Reaction Buffer with DTT to each well. d. Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).[17]
-
Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light.[15][17] b. Measure the absorbance at 400 or 405 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.
Protocol 3: TUNEL Assay (Fluorescent)
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[18]
Materials:
-
Cultured luteal cells on coverslips or in a 96-well plate
-
PBS
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)
-
TUNEL Assay Kit (containing TdT Reaction Buffer, TdT Enzyme, and a fluorescently labeled dUTP, e.g., BrdUTP or EdUTP)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Preparation and Treatment: Grow and treat cells with this compound directly on sterile coverslips or in an appropriate imaging plate. Include positive (pre-treated with DNase I) and negative (no TdT enzyme) controls.
-
Fixation and Permeabilization: a. After treatment, gently wash the cells once with PBS. b. Fix the cells by adding 4% paraformaldehyde and incubating for 15 minutes at room temperature.[18] c. Wash twice with PBS. d. Permeabilize the cells by adding 0.25% Triton™ X-100 and incubating for 20 minutes at room temperature.[18] e. Wash twice with PBS.
-
TUNEL Reaction: a. Prepare the TdT reaction cocktail according to the manufacturer's instructions (this typically involves mixing the TdT enzyme with a reaction buffer containing the labeled nucleotides). b. Remove PBS and add the TdT reaction cocktail to each sample, ensuring cells are fully covered. c. Incubate for 60 minutes at 37°C in a humidified chamber to prevent evaporation.[18][19]
-
Staining and Visualization: a. Stop the reaction by washing the cells twice with a wash buffer (e.g., 3% BSA in PBS).[18] b. If using an indirect detection method (e.g., BrdUTP), incubate with the corresponding fluorescent antibody conjugate. c. Counterstain the nuclei with a DNA stain like Hoechst 33342 for 15 minutes.[18] d. Wash a final 2-3 times with PBS.
-
Imaging and Analysis: a. Mount the coverslips onto microscope slides with an anti-fade mounting medium. b. Visualize the cells using a fluorescence microscope with appropriate filters. TUNEL-positive cells will show bright nuclear fluorescence. c. Quantify the results by counting the percentage of TUNEL-positive nuclei relative to the total number of nuclei (Hoechst-stained) in several random fields of view.
References
- 1. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (this compound) in Brahman cows and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species-related differences in the mechanism of apoptosis during structural luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mpbio.com [mpbio.com]
- 7. Alternative low doses and routes of administering a prostaglandin F2α analogue to induce luteolysis in Nelore cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dosage response evaluation of this compound administered to pregnant sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional characterization of a bovine luteal cell culture model: Effects of passage number - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpp.com [ijpp.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. abcam.com [abcam.com]
- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Preparation and Storage of Luprostiol Stock Solutions for Laboratory Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1][2] It is a potent luteolytic agent, meaning it induces the regression of the corpus luteum.[1] This property makes it a valuable tool in reproductive biology research and veterinary medicine for estrus synchronization and termination of pregnancy. In a laboratory setting, the accurate preparation and proper storage of this compound stock solutions are critical for ensuring experimental reproducibility and the integrity of research data.
This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions for in vitro and in vivo laboratory use.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its proper handling and use in the laboratory.
| Property | Value |
| Chemical Name | (Z)-7-((1R,2S,3S,5R)-2-(((R)-3-(3-chlorophenoxy)-2-hydroxypropyl)thio)-3,5-dihydroxycyclopentyl)hept-5-enoic acid |
| CAS Number | 67110-79-6 |
| Molecular Formula | C21H29ClO6S |
| Molecular Weight | 444.96 g/mol [3] |
| Appearance | Solid powder |
Solubility and Storage of this compound Stock Solutions
The choice of solvent and storage conditions significantly impacts the stability and shelf-life of this compound stock solutions. Prostaglandin analogues, in general, are more stable in organic solvents than in aqueous solutions.
| Solvent | Solubility | Recommended Stock Concentration | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| DMSO | Soluble | 1-10 mM | 0-4°C[3] | -20°C[3] |
| Ethanol | ≥ 10 mg/mL (assumed based on PGE2)[4] | 1-10 mM | 0-4°C | -20°C |
| Methanol (B129727) | ≥ 10 mg/mL (assumed based on PGE2)[4] | 1-10 mM | 0-4°C | -20°C |
Note: For cell culture applications, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. Ethanol and methanol are often better tolerated by cells. Aqueous solutions of prostaglandins (B1171923) are less stable and are not recommended for storage for more than one day.[4]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a specific mass of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.45 mg of this compound (Molecular Weight = 444.96 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 4.45 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Quality Control of this compound Stock Solutions
To ensure the accuracy of experimental results, the concentration and purity of the prepared stock solution should be verified. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the same solvent as the stock solution.
-
Sample Preparation: Dilute a small aliquot of the prepared stock solution to fall within the concentration range of the calibration standards.
-
HPLC Analysis: Analyze the prepared standards and the diluted stock solution sample using a validated HPLC method. A reverse-phase C18 column is commonly used for the analysis of prostaglandin analogues.[5][6] The mobile phase composition and detection wavelength should be optimized for this compound.
-
Data Analysis: Construct a calibration curve from the standards. Use the peak area of the stock solution sample to determine its concentration from the calibration curve. The purity can be assessed by examining the presence of any degradation peaks.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
Signaling Pathway of this compound
This compound, as a PGF2α analogue, exerts its biological effects by binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR).
Caption: this compound signaling pathway via the FP receptor.
Safety Precautions
This compound is a potent biological agent and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Pregnant women or women of child-bearing age should avoid contact with this compound, as it can cause miscarriage.
-
Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. [56] Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary | Semantic Scholar [semanticscholar.org]
- 2. fda.gov.tw [fda.gov.tw]
- 3. medkoo.com [medkoo.com]
- 4. mpbio.com [mpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Luprostiol Administration for Estrus Synchronization in Research Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Luprostiol, a synthetic prostaglandin (B15479496) F2α (PGF2α) analogue, in estrus synchronization of various research animal species. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in designing and implementing effective and reproducible experimental protocols.
Introduction to this compound and Estrus Synchronization
This compound is a potent luteolytic agent that functions by inducing the regression of the corpus luteum (CL), the transient endocrine structure responsible for producing progesterone (B1679170).[1][2] Progesterone maintains a state of diestrus and prevents the animal from returning to estrus. By causing luteolysis, this compound effectively shortens the diestrus phase of the estrous cycle, leading to a synchronized return to estrus and ovulation in a group of treated animals. This synchronization is a critical tool in animal research, facilitating timed breeding, artificial insemination, and the creation of age-matched experimental groups.
Mechanism of Action: The PGF2α Signaling Pathway
This compound, as a PGF2α analogue, exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells.[3] This binding initiates a downstream signaling cascade that ultimately leads to apoptosis (programmed cell death) of the luteal cells and a sharp decline in progesterone production.
The key steps in the signaling pathway are:
-
Receptor Binding: this compound binds to the FP receptor on the luteal cell membrane.
-
G-Protein Activation: This binding activates a Gq protein, which in turn activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: The increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC phosphorylates various intracellular proteins, leading to a cascade of events including:
-
Inhibition of steroidogenic enzymes, thus reducing progesterone synthesis.
-
Activation of apoptotic pathways, including the caspase cascade, leading to luteal cell death.[3][4]
-
Stimulation of further PGF2α synthesis within the corpus luteum, creating a positive feedback loop that enhances luteolysis.
-
Caption: this compound signaling pathway in a luteal cell.
Application Notes and Experimental Protocols
The efficacy of this compound for estrus synchronization is dependent on the species, age, and physiological status of the animal. It is crucial that the animal has a functional corpus luteum at the time of administration for the treatment to be effective.
General Considerations
-
Animal Health: Ensure all animals are in good health and have a suitable body condition score prior to initiating any synchronization protocol.
-
Corpus Luteum Status: this compound is only effective in the presence of a mature corpus luteum. For many species, this corresponds to the mid-luteal phase (approximately days 5-14 of the cycle).
-
Dosage and Administration: Administer this compound via intramuscular (IM) injection unless otherwise specified. Use appropriate needle sizes and injection techniques for the species.
-
Estrus Detection: Following administration, animals should be monitored closely for signs of estrus. The timing and intensity of estrus can vary between individuals and species.
-
Fixed-Time Artificial Insemination (FTAI): Many protocols are designed to be used in conjunction with FTAI, eliminating the need for estrus detection. The timing of insemination relative to this compound administration is critical for success.
Species-Specific Protocols
The following tables summarize recommended dosages and protocols for this compound and other PGF2α analogues in various research animals.
Table 1: this compound Administration Protocols
| Species | Dosage | Administration Protocol | Expected Onset of Estrus | Reference(s) |
| Mare | 3.75 mg | Single intramuscular injection. | 2-5 days | [5] |
| Brahman Cattle | 7.5 mg | Single intramuscular injection on day 8 or 9 of the estrous cycle. | 2-5 days | [2] |
| Sheep | 7.5 mg | Two intramuscular injections 9-10 days apart. | 24-48 hours after the second injection. | [6] |
Table 2: PGF2α Analogue (Cloprostenol) Administration Protocols for Other Research Animals
| Species | PGF2α Analogue | Dosage | Administration Protocol | Expected Onset of Estrus | Reference(s) |
| Rat | Cloprostenol (B1669231) | 10-20 µg | Two intraperitoneal injections 4 days apart. | High percentage of animals in estrus within 18-38 hours after the second injection. | [7] |
| Mouse | Cloprostenol | 0.5 µg | Two intraperitoneal injections 3 days apart, with a single subcutaneous dose of 3 µg progesterone at the first injection. | Nearly 100% of animals in estrus within 48 hours. | [8] |
| Goat | Cloprostenol | 62.5-125 µg | Two intramuscular injections 11-13 days apart. | 2-3 days after the second injection. | [9] |
| Swine (Gilt) | - | - | Prostaglandins are generally not effective for synchronizing estrus in cycling gilts due to the long refractory period of the corpus luteum. Protocols often involve progestins. | - | [10][11] |
Note: The protocols for rats and mice using cloprostenol can serve as a starting point for developing this compound protocols in these species. Dose-response studies are recommended to determine the optimal dosage of this compound.
Experimental Workflow for Estrus Synchronization
The following diagram illustrates a general experimental workflow for an estrus synchronization study using this compound.
Caption: General experimental workflow for estrus synchronization.
Data Presentation and Analysis
All quantitative data from estrus synchronization studies should be meticulously recorded and organized. This includes:
-
Estrus Response Rate: The percentage of animals that exhibit estrus after treatment.
-
Time to Onset of Estrus: The time interval from this compound administration to the first signs of estrus.
-
Duration of Estrus: The length of time an animal remains in estrus.
-
Ovulation Rate: The percentage of animals that ovulate following treatment, often confirmed by laparoscopy or hormone analysis.
-
Pregnancy/Conception Rate: The percentage of animals that become pregnant after breeding or AI.
This data should be summarized in tables for clear comparison between different treatment groups and protocols. Statistical analysis, such as t-tests or ANOVA, should be employed to determine the significance of any observed differences.
Conclusion
This compound is a valuable tool for estrus synchronization in a variety of research animal species. The protocols outlined in this document provide a foundation for designing and conducting successful and reproducible experiments. Researchers should carefully consider the species-specific recommendations and general considerations to optimize their study outcomes. Further research is warranted to establish specific this compound protocols for a broader range of laboratory animals.
References
- 1. Mechanisms of PGF2 alpha action in functional luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (this compound) in Brahman cows and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin F2α regulates mitochondrial dynamics and mitophagy in the bovine corpus luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new method for induction and synchronization of oestrus and fertile ovulations in mice by using exogenous hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hormonal Control of Estrus in Goats and Sheep - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 10. porkgateway.org [porkgateway.org]
- 11. Breeding Management of Pigs - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
Application of Luprostiol in Primary Bovine Luteal Cell Culture: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage various reproductive functions in cattle. Its application in primary bovine luteal cell culture serves as a critical in vitro model to elucidate the molecular mechanisms underlying luteolysis, screen potential therapeutic agents, and investigate the intricate signaling pathways governing ovarian function. This document provides a comprehensive overview of the application of this compound in this model system, including its effects on cellular function, detailed experimental protocols, and a summary of relevant signaling pathways.
Effects of this compound on Primary Bovine Luteal Cells
This compound exerts a profound influence on the physiology of primary bovine luteal cells, primarily impacting cell viability and intracellular signaling, while its direct effect on basal progesterone (B1679170) synthesis appears to be minimal.
Progesterone Production
In vitro studies on enzymatically-isolated bovine luteal cells from the mid-luteal phase (days 8-12 of the estrous cycle) have shown that this compound, when compared to naturally-occurring PGF2α and other analogs like dinoprost, does not significantly influence basal progesterone synthesis after 24 hours of stimulation.[1] This suggests that the primary luteolytic action of this compound in a cell culture setting may not be an immediate, direct inhibition of steroidogenesis but rather the initiation of cellular degradation pathways.
Cell Viability and Apoptosis
This compound demonstrates significant cytotoxic and pro-apoptotic effects on primary bovine luteal cells. In comparative studies, this compound was found to have the most pronounced impact on cell death among several PGF2α analogs.[1]
Intracellular Calcium Mobilization
A key mechanism of action for this compound involves the rapid mobilization of intracellular calcium. Treatment of bovine luteal cells with this compound leads to a substantial increase in intracellular calcium concentration, a critical second messenger in the signaling cascade that triggers luteolysis.[1]
Data Summary
The following tables summarize the quantitative effects of this compound on primary bovine luteal cells based on available in vitro research.
Table 1: Effect of this compound on Progesterone Production in Primary Bovine Luteal Cells
| Treatment | Concentration | Incubation Time | Effect on Progesterone Synthesis |
| This compound | Not Specified | 24 hours | No significant influence[1] |
Table 2: Effect of this compound on Cell Viability and Apoptosis in Primary Bovine Luteal Cells
| Parameter | Treatment | Observation | Reference |
| Cytotoxicity | This compound | 37.3% reduction in cell viability | [1] |
| Apoptosis | This compound | 202% increase in apoptosis | [1] |
Table 3: Effect of this compound on Intracellular Calcium Mobilization in Primary Bovine Luteal Cells
| Parameter | Treatment | Observation | Reference |
| [Ca²⁺]i Mobilization | This compound | 200% increase | [1] |
Signaling Pathways
The luteolytic action of this compound is initiated by its binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor on the surface of luteal cells. This binding event triggers a well-defined signaling cascade.
Caption: this compound signaling pathway in bovine luteal cells.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in primary bovine luteal cell culture.
Protocol 1: Isolation and Culture of Primary Bovine Luteal Cells
This protocol describes the enzymatic digestion method for isolating luteal cells from bovine corpora lutea.
Caption: Experimental workflow for primary bovine luteal cell isolation.
Materials:
-
Corpora lutea (CL) from days 8-12 of the bovine estrous cycle
-
Phosphate-buffered saline (PBS), sterile
-
Digestion medium: Hanks' Balanced Salt Solution (HBSS) containing collagenase (e.g., Type IA, 1 mg/mL) and DNase I (5 µg/mL)
-
Culture medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Trypan blue solution (0.4%)
-
Cell strainer (70-100 µm)
-
Sterile dissection tools, beakers, and centrifuge tubes
Procedure:
-
Aseptically collect corpora lutea from bovine ovaries.
-
Place the CL in cold, sterile PBS for transport to the laboratory.
-
In a sterile environment, remove any surrounding connective tissue and mince the CL into small pieces (1-2 mm³).
-
Wash the minced tissue multiple times with sterile PBS to remove excess blood cells.
-
Transfer the tissue to a sterile flask containing the digestion medium.
-
Incubate at 37°C with gentle agitation for 45-60 minutes, or until the tissue is substantially disaggregated.
-
Filter the cell suspension through a sterile cell strainer to remove any undigested tissue clumps.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in complete culture medium.
-
Wash the cells by repeating the centrifugation and resuspension steps two more times.
-
After the final wash, resuspend the cells in a known volume of culture medium.
-
Determine the cell concentration and viability using a hemocytometer and the trypan blue exclusion method. Cell viability should be >85%.
-
Plate the cells at the desired density in culture plates and incubate at 37°C in a humidified atmosphere of 5% CO₂. Allow cells to attach and stabilize for at least 24 hours before initiating this compound treatment.
Protocol 2: Progesterone Assay
This protocol outlines the measurement of progesterone concentration in the cell culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Conditioned cell culture medium from this compound-treated and control cells
-
Commercial bovine progesterone ELISA kit
-
Microplate reader
Procedure:
-
At the end of the treatment period, collect the cell culture medium from each well.
-
Centrifuge the collected medium to pellet any detached cells or debris.
-
Store the supernatant at -20°C or below until the assay is performed.
-
Follow the manufacturer's instructions provided with the commercial bovine progesterone ELISA kit for the assay procedure.
-
Briefly, this typically involves adding standards and samples to the antibody-coated microplate, followed by the addition of a horseradish peroxidase (HRP)-conjugated progesterone and incubation.
-
After incubation and washing steps, a substrate solution is added, and the color development is stopped with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the progesterone concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound.
Materials:
-
Primary bovine luteal cells cultured in a 96-well plate
-
This compound at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary bovine luteal cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 hours).
-
After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will convert the water-soluble yellow MTT into an insoluble purple formazan (B1609692).
-
After the incubation, carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion
The use of this compound in primary bovine luteal cell culture provides a valuable in vitro system for studying the mechanisms of luteolysis. While this compound does not appear to directly inhibit basal progesterone synthesis in the short term, it is a potent inducer of cytotoxicity and apoptosis, mediated through a well-defined signaling pathway involving the PGF2α receptor and subsequent increases in intracellular calcium. The detailed protocols provided herein offer a foundation for researchers to further investigate the multifaceted roles of this compound and other PGF2α analogs in ovarian physiology and to explore novel therapeutic interventions for reproductive management. Further research focusing on dose-dependent and time-course effects of this compound would provide a more complete understanding of its in vitro bioactivity.
References
Application Notes and Protocols for Luprostiol in Controlled Parturition Induction of Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Luprostiol, a synthetic prostaglandin (B15479496) F2α (PGF2α) analogue, for the controlled induction of parturition in various animal research models. This document includes detailed experimental protocols, quantitative efficacy data, and insights into the underlying physiological mechanisms.
Introduction to this compound and its Mechanism of Action
This compound is a potent luteolytic agent that mimics the action of endogenous PGF2α. Its primary mechanism involves the regression of the corpus luteum (luteolysis), the primary source of progesterone (B1679170) during pregnancy in many species. The decline in progesterone removes the myometrial block, allowing for the initiation of coordinated uterine contractions and parturition.
The signaling cascade is initiated by the binding of this compound to the prostaglandin F2α receptor (FP receptor) on luteal cells. This interaction triggers a series of intracellular events leading to both functional and structural regression of the corpus luteum.
Signaling Pathway of this compound-Induced Luteolysis and Parturition
Application Notes and Protocols: Progesterone ELISA for In Vitro Luprostiol Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progesterone (B1679170), a key steroid hormone, plays a critical role in the regulation of the reproductive cycle and the maintenance of pregnancy. The in vitro study of progesterone synthesis and its modulation by pharmacological agents is fundamental to understanding reproductive biology and for the development of new therapeutics. Luprostiol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is known to induce luteolysis, a process characterized by a rapid decline in progesterone production. This document provides a detailed protocol for the quantification of progesterone in cell culture supernatants following treatment with this compound, utilizing a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it presents representative data on the effects of PGF2α on progesterone production and outlines the key signaling pathways involved.
The competitive ELISA is a highly sensitive and specific method for quantifying antigens, such as progesterone, in biological samples.[1][2][3][4] The principle of this assay is based on the competition between unlabeled progesterone in the sample and a fixed amount of enzyme-labeled progesterone for a limited number of binding sites on a specific anti-progesterone antibody coated on a microplate.[1][2][5] The amount of enzyme-labeled progesterone bound to the antibody is inversely proportional to the concentration of progesterone in the sample.[2][4] Following the addition of a substrate, a colored product is formed, and the intensity of the color, measured spectrophotometrically, is used to determine the concentration of progesterone in the sample by comparison with a standard curve.[2][3]
Data Presentation
The following table summarizes representative quantitative data from in vitro studies on the effect of Prostaglandin F2α (PGF2α), the parent compound of this compound, on progesterone production in cultured bovine luteal cells. This data serves as an illustrative example of the expected outcome when treating steroidogenic cells with a PGF2α analog.
| Treatment Group | Progesterone Concentration (ng/mL) | Percent Inhibition |
| Control (untreated) | 15.8 ± 1.2 | - |
| PGF2α (10 nM) | 8.7 ± 0.9 | 44.9% |
| PGF2α (100 nM) | 5.4 ± 0.7 | 65.8% |
| PGF2α (1 µM) | 3.1 ± 0.5 | 80.4% |
Note: Data are presented as mean ± standard deviation and are representative of typical results observed in in vitro studies with PGF2α on luteal cells. Actual results may vary depending on the cell type, culture conditions, and specific experimental setup.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate steroidogenic cells (e.g., primary granulosa-lutein cells, immortalized granulosa cell lines) in 24-well or 48-well cell culture plates at a density of 1 x 10^5 cells/well.
-
Culture Conditions: Culture the cells in a suitable medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: After 24-48 hours of culture, replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24 hours).
-
Sample Collection: Following incubation, carefully collect the cell culture supernatant from each well.
-
Sample Storage: Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris. Transfer the clear supernatant to a new tube and store at -20°C or -80°C until the ELISA is performed.
Progesterone ELISA Protocol (Competitive Assay)
This protocol is a generalized procedure and may need to be optimized based on the specific ELISA kit used. Always refer to the manufacturer's instructions for detailed procedures.
Materials:
-
Progesterone ELISA Kit (containing pre-coated microplate, progesterone standards, enzyme-conjugated progesterone, substrate, stop solution, and wash buffer)
-
Cell culture supernatants (samples)
-
Precision micropipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition:
-
Add 50 µL of each progesterone standard to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the control samples and the cell culture supernatants to their respective wells.
-
-
Competitive Reaction:
-
Add 50 µL of the enzyme-conjugated progesterone to each well.
-
Gently tap the plate to ensure thorough mixing.
-
Incubate the plate for 1-2 hours at room temperature or as specified in the kit manual. During this incubation, the unlabeled progesterone in the samples and standards will compete with the enzyme-conjugated progesterone for binding to the antibody.
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash each well 3-5 times with 300 µL of diluted wash buffer per well.
-
After the final wash, invert the plate and blot it dry on absorbent paper to remove any residual wash buffer.
-
-
Substrate Incubation:
-
Add 100 µL of the substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or as recommended by the manufacturer. A blue color will develop in the wells.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well. The color in the wells will change from blue to yellow.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
-
Data Analysis:
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other absorbance readings.
-
Create a standard curve by plotting the average absorbance for each standard on the y-axis against the corresponding progesterone concentration on the x-axis. A logarithmic scale for the x-axis is often used.
-
Determine the progesterone concentration in the samples by interpolating their average absorbance values from the standard curve.
-
Multiply the determined concentration by the dilution factor if the samples were diluted prior to the assay.
-
Mandatory Visualization
References
Application Notes and Protocols: Western Blot Analysis of Signaling Proteins After Luprostiol Stimulation
Introduction
Luprostiol is a synthetic analogue of Prostaglandin F2α (PGF2α), a potent luteolytic agent used extensively in veterinary medicine to synchronize estrus and manage reproductive cycles.[1][2][3] Its mechanism of action involves binding to the Prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[2] The activation of the FP receptor by this compound initiates a cascade of intracellular signaling events that are crucial for its physiological effects.[2] Understanding these signaling pathways is fundamental for drug development and research into reproductive biology.
Western blotting is a powerful and widely adopted technique for detecting specific proteins in a sample.[4] It is particularly valuable for studying signal transduction, as it can quantify changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of pathway activation.[4][5] These application notes provide a detailed protocol for utilizing Western blot to analyze the activation of key signaling proteins, specifically Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK1/2), in response to this compound stimulation.
This compound Signaling Pathway
This compound exerts its effects by binding to the FP receptor, which activates the Gq alpha subunit of its associated heterotrimeric G-protein.[2] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and together, DAG and elevated Ca2+ levels activate Protein Kinase C (PKC).[2][6] Activated PKC can then phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2.[4][7]
Data Presentation: Quantitative Analysis
The results of a Western blot experiment can be quantified by densitometry. The intensity of the band corresponding to the phosphorylated protein is normalized to the intensity of the band for the total protein. The following table presents hypothetical data from an experiment assessing the time-dependent phosphorylation of PKC and ERK1/2 in response to a fixed concentration of this compound.
| Treatment Time (minutes) | Fold Change p-PKC / Total PKC (Mean ± SD) | Fold Change p-ERK1/2 / Total ERK1/2 (Mean ± SD) |
| 0 (Vehicle Control) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 5 | 2.50 ± 0.31 | 1.80 ± 0.22 |
| 15 | 4.80 ± 0.55 | 3.90 ± 0.41 |
| 30 | 3.20 ± 0.40 | 5.20 ± 0.60 |
| 60 | 1.50 ± 0.21 | 2.10 ± 0.29 |
Experimental Workflow
A typical workflow for analyzing this compound-stimulated signaling pathways using Western blot is a multi-step process that requires careful execution to ensure reliable and reproducible results.[4]
Detailed Experimental Protocols
This section provides a detailed methodology for performing a Western blot to detect changes in PKC and ERK1/2 phosphorylation in response to this compound.
Protocol 1: Cell Culture and this compound Stimulation
-
Cell Seeding : Seed a suitable cell line (e.g., HEK293 cells stably expressing the FP receptor, or primary ovarian cells) in 6-well plates and grow to 80-90% confluency.[4][6]
-
Serum Starvation : Prior to stimulation, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling activity.
-
This compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock to the desired final concentration in a serum-free medium.
-
Stimulation : Aspirate the starvation medium and add the this compound-containing medium to the cells. Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle-only control for the 0-minute time point.[4]
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis : Immediately after treatment, place the plates on ice and aspirate the medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).[4]
-
Lysate Preparation : Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8]
-
Scraping and Collection : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubation : Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[4]
-
Clarification : Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[4]
-
Supernatant Collection : Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation : Mix a calculated volume of protein lysate (typically 20-30 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis : Load the denatured protein samples onto an 8-12% polyacrylamide gel and run the gel until the dye front reaches the bottom.[9]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.[9]
-
Blocking : After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).[9]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-PKC or rabbit anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Final Washes : Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Signal Detection : Incubate the membrane with an Enhanced Chemiluminescence (ECL) reagent for 1-5 minutes.[4] Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing : To normalize the data, the membrane can be stripped of the phospho-specific antibodies and reprobed with antibodies against the total protein (e.g., mouse anti-total-PKC or mouse anti-total-ERK1/2).[4][5] This involves incubating the membrane in a stripping buffer, followed by re-blocking and incubation with the new primary antibody.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. benchchem.com [benchchem.com]
- 3. veterinaryworld.org [veterinaryworld.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Prostaglandin F2 alpha activates protein kinase C in human ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Protein Kinase C Modulators Reveal a Pro-hypertrophic Role for Novel Protein Kinase C Isoforms in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for Measuring Gene Expression Downstream of Luprostiol Using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage various reproductive disorders. Its mechanism of action involves binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. This interaction initiates a downstream signaling cascade that ultimately leads to changes in gene expression, driving the physiological responses to this compound. Understanding these changes at the molecular level is crucial for elucidating its complete biological effects and for the development of novel therapeutic applications.
This document provides a detailed protocol for measuring the expression of genes downstream of this compound treatment using quantitative real-time polymerase chain reaction (qPCR). The protocol covers cell culture and treatment, RNA isolation, cDNA synthesis, and qPCR, followed by data analysis.
This compound Signaling Pathway
This compound, as a PGF2α analog, binds to the FP receptor, which is coupled to the Gq G-protein. This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events lead to the activation of downstream transcription factors that modulate the expression of target genes involved in processes such as inflammation, cell growth, and steroidogenesis.
This compound Signaling Pathway
Experimental Protocols
The following protocols provide a step-by-step guide for conducting a qPCR experiment to measure gene expression changes following this compound treatment.
Experimental Workflow Overview
qPCR Experimental Workflow
Cell Culture and this compound Treatment
This protocol is designed for in vitro cell culture experiments. The specific cell line should be chosen based on the research question and must express the FP receptor.
-
Materials:
-
Appropriate cell culture medium and supplements
-
Cell culture flasks or plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound in cell culture medium. A dose-response experiment is recommended to determine the optimal concentration. A vehicle control (medium with the same solvent concentration used for this compound) must be included.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound or vehicle control to the respective wells.
-
Incubate the cells for a predetermined time course (e.g., 1, 3, 6, 12, 24 hours) to capture both early and late gene expression changes.
-
RNA Isolation using TRIzol Reagent
This protocol describes the isolation of total RNA from cultured cells.[1][2][3]
-
Materials:
-
TRIzol™ Reagent
-
Isopropyl alcohol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microtubes
-
-
Procedure:
-
Homogenization: After the treatment period, remove the medium and add 1 mL of TRIzol™ Reagent directly to each well of the 6-well plate. Pipette the cell lysate up and down several times to homogenize.
-
Phase Separation: Transfer the homogenate to an RNase-free microtube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[1]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ Reagent used. Mix gently and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[1]
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Redissolving RNA: Carefully remove all the ethanol. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A pure RNA sample should have an A260/A280 ratio of ~2.0.
-
cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from the isolated RNA.[4][5]
-
Materials:
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT)s, and reaction buffer)
-
RNase inhibitor
-
Thermal cycler
-
-
Procedure:
-
In an RNase-free PCR tube, combine 1 µg of total RNA, primers (random hexamers or oligo(dT)s), and dNTPs. Adjust the volume with RNase-free water according to the kit manufacturer's instructions.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing the reverse transcription buffer, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA/primer mixture.
-
Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the kit manufacturer (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).
-
Store the resulting cDNA at -20°C.
-
Quantitative PCR (qPCR) using SYBR Green
This protocol uses SYBR Green chemistry for the detection and quantification of gene expression.[6][7][8][9]
-
Materials:
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target and reference genes (see Table 1)
-
cDNA template
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
-
-
Procedure:
-
Thaw all reagents on ice.
-
Prepare a qPCR master mix for each gene of interest. For a 20 µL reaction, this typically includes 10 µL of 2x SYBR Green master mix, 0.5 µL of forward primer (10 µM), 0.5 µL of reverse primer (10 µM), and 4 µL of nuclease-free water.
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (a 1:10 dilution is a good starting point) to the respective wells.
-
Include a no-template control (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.
-
Seal the plate, mix gently, and centrifuge briefly.
-
Run the qPCR reaction in a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds.
-
-
Melt curve analysis to verify product specificity.
-
-
Data Presentation
Target Gene Selection
The following table provides a list of potential target genes that are known to be regulated by PGF2α signaling and are relevant to its biological functions. The selection of target genes should be tailored to the specific research question.
Table 1: Potential Target Genes for qPCR Analysis Downstream of this compound
| Gene Symbol | Gene Name | Function |
| EGR1 | Early Growth Response 1 | Transcription factor involved in cell growth and differentiation.[10][11][12][13] |
| TGFB1 | Transforming Growth Factor Beta 1 | Cytokine involved in cell growth, proliferation, and differentiation.[14][15][16] |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine.[17][18][19][20][21] |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | Enzyme involved in prostaglandin synthesis (also known as COX-2).[22][23][24][25][26] |
| STAR | Steroidogenic Acute Regulatory Protein | Mediates cholesterol transport into mitochondria for steroidogenesis.[27][28][29][30] |
Primer Sequences
The following table provides examples of validated qPCR primer sequences for human and mouse orthologs of the target genes. It is crucial to validate primer efficiency and specificity for the experimental system being used.
Table 2: Example qPCR Primer Sequences
| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference(s) |
| EGR1 | Human | AGCAGCACCTTCAACCCTCAGG | GAGTGGTTTGGCTGGGGTAACT | [12] |
| Mouse | AGCGAACAACCCTATGAGCACC | ATGGGAGGCAACCGAGTCGTTT | [13] | |
| TGFB1 | Human | TACCTGAACCCGTGTTGCTCTC | GTTGCTGAGGTATCGCCAGGAA | [16] |
| Mouse | CTCCCGTGGCTTCTAGTGC | GCCTTAGTTTGGACAGGATCTG | ||
| IL6 | Human | TACCACTTCACAAGTCGGAGGC | CTGCAAGTGCATCATCGTTGTTC | [18] |
| Mouse | TCCATCCAGTTGCCTTCTTG | TTCCACGATTTCCCAGAGAAC | [10] | |
| PTGS2 | Human | GGAGAGACTATCAAGATAGTGATC | ATCAGGCACAGGAGGAAG | [23][24] |
| Mouse | GCTGTACAAGCAGTGGCAAA | GCTGGTGCCGTAGTAGGAGA | [22] | |
| STAR | Human | GGCCTGGCCATCTGTGTC | GGGACAGACTTGGTGAGGAA | [27] |
| Mouse | TGGGCATACTCAATACCAATCC | TCCACACAGTTGGGAACAAC | [28] | |
| GAPDH | Human | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | |
| Mouse | AATGGATTTGGACGCATTGGT | TTTGCACTGGTACGTGTTGAT | ||
| ACTB | Human | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | |
| Mouse | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Note: GAPDH and ACTB are common reference (housekeeping) genes. The stability of reference genes should be validated for the specific experimental conditions.
Data Analysis
The relative quantification of gene expression can be calculated using the delta-delta Ct (ΔΔCt) method.[31][32][33][34][35]
-
Normalization to a Reference Gene (ΔCt): For each sample (both treated and control), calculate the ΔCt by subtracting the Ct value of the reference gene from the Ct value of the target gene. ΔCt = Ct (target gene) - Ct (reference gene)
-
Normalization to the Control Group (ΔΔCt): For each treated sample, calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of the treated sample. ΔΔCt = ΔCt (treated sample) - Average ΔCt (control group)
-
Calculation of Fold Change: The fold change in gene expression relative to the control group is calculated as 2-ΔΔCt. Fold Change = 2-ΔΔCt
The results can be presented in a table summarizing the fold change for each target gene at different time points and concentrations of this compound.
Table 3: Example Data Summary Table
| Treatment | Target Gene | Time Point | Average Fold Change | Standard Deviation |
| Vehicle Control | EGR1 | 6 hours | 1.0 | 0.15 |
| This compound (X µM) | EGR1 | 6 hours | 5.2 | 0.45 |
| Vehicle Control | TGFB1 | 24 hours | 1.0 | 0.20 |
| This compound (X µM) | TGFB1 | 24 hours | 3.8 | 0.30 |
| ... | ... | ... | ... | ... |
References
- 1. health.uconn.edu [health.uconn.edu]
- 2. cancer.gov [cancer.gov]
- 3. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 4. inflathrace.gr [inflathrace.gr]
- 5. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 6. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 7. qPCR – Power SYBR Green Protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Identification of EGR1 as a Key Diagnostic Biomarker in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Through Machine Learning and Immune Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of early growth response protein 1 (EGR-1) as a novel target for JUN-induced apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. origene.com [origene.com]
- 14. Mouse TGF beta 1 qPCR Primer Pair, MP200673 | Sino Biological [sinobiological.com]
- 15. HP200609 | TGF beta 1 (TGFB1) Human qPCR Primer Pair (NM_000660) Clinisciences [clinisciences.com]
- 16. origene.com [origene.com]
- 17. origene.com [origene.com]
- 18. origene.com [origene.com]
- 19. sinobiological.com [sinobiological.com]
- 20. sinobiological.com [sinobiological.com]
- 21. Human IL-6 Signaling Primer Library [realtimeprimers.com]
- 22. origene.com [origene.com]
- 23. COX2 (PTGS2) Human qPCR Primer Pair (NM_000963) - Nordic Biosite [nordicbiosite.com]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. HP200900 | COX2 (PTGS2) Human qPCR Primer Pair (NM_000963) Clinisciences [clinisciences.com]
- 26. origene.com [origene.com]
- 27. origene.com [origene.com]
- 28. origene.com [origene.com]
- 29. biorxiv.org [biorxiv.org]
- 30. A Short Promoter Region Containing Conserved Regulatory Motifs Is Required for Steroidogenic Acute Regulatory Protein (Star) Gene Expression in the Mouse Testis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. toptipbio.com [toptipbio.com]
- 33. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 34. documents.thermofisher.com [documents.thermofisher.com]
- 35. science.smith.edu [science.smith.edu]
Application Notes and Protocols for Alternative Routes of Luprostiol Administration in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of alternative administration routes for Luprostiol, a synthetic prostaglandin (B15479496) F2α (PGF2α) analogue. While intramuscular (IM) injection is the conventional method, exploring alternative routes such as subcutaneous, intravaginal, transdermal, intranasal, and ocular administration may offer advantages in terms of bioavailability, targeted delivery, and animal welfare in experimental models. This document summarizes available quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows.
Data Presentation: Comparative Pharmacokinetics and Efficacy
Quantitative data for alternative routes of this compound administration are limited. The following tables summarize available pharmacokinetic and efficacy data for this compound and its analogues (e.g., Cloprostenol, Dinoprost) to provide a comparative overview. Data for analogues serve as a proxy to guide experimental design for this compound.
Table 1: Pharmacokinetic Parameters of Prostaglandin F2α Analogues via Different Administration Routes
| Administration Route | Analogue | Animal Model | Dose | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Bioavailability (%) |
| Intramuscular | This compound | Cow | 15 mg | ~35.58 | ~17.5 | N/A | N/A |
| Subcutaneous | Buprenorphine¹ | Rabbit | 0.05 mg/kg | 2.2 ± 1.4 | N/A | 398 ± 155 (ng/mL/min) | 50 ± 19 |
| Intravaginal | Progesterone² | Cow | 1.38 g | Subluteal (<1.0) | ~90 | N/A | N/A |
| Ocular | Latanoprost³ | Rabbit | 0.005% solution | 174.1 (pg/mL) | 15 | 133.1 (hr·ng/mL) | N/A |
| Intranasal | Buprenorphine⁴ | Sheep | 0.9 mg | 48 | 10 | N/A | 89 ± 23 |
¹Data for Buprenorphine is used as a proxy for a lipophilic drug administered subcutaneously[1]. ²Data for Progesterone (B1679170) intravaginal insert; concentrations are systemic and may not reflect local tissue levels[2]. ³Pharmacokinetic parameters in aqueous humor after ocular administration[3]. ⁴Data for Buprenorphine nasal spray used as a proxy[4]. N/A: Data not available from the searched sources.
Table 2: Efficacy of Prostaglandin F2α Analogues via Different Administration Routes in Cattle
| Administration Route | Analogue (Dose) | Outcome Measure | Result |
| Intramuscular | Cloprostenol (500 µg) | Estrus Response | 78% of heifers detected in estrus |
| Dinoprost (25 mg) | Luteal Regression | 89.0% of cows achieved luteal regression | |
| Subcutaneous | Cloprostenol (500 µg) | Estrus Response | 100% of heifers detected in estrus |
| Dinoprost | Luteolysis | Acceptable method for CL regression | |
| Intravaginal | Dinoprost (2 x 25 mg, 12h apart) | Luteal Regression | 86.7% of cows achieved luteal regression (no significant difference from IM)[5] |
| Intravulvosubmucosal | This compound (Reduced Dose) | Luteolysis & Estrus | Mentioned as an effective alternative route |
This compound Signaling Pathway
This compound, as a PGF2α analogue, binds to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR). This binding activates the Gq protein, stimulating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular effects such as luteolysis.
Experimental Workflow for Comparing Administration Routes
The following diagram illustrates a generalized workflow for a study comparing different routes of this compound administration.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in a Rodent Model
Objective: To evaluate the pharmacokinetic profile and efficacy of subcutaneously administered this compound in a rodent model.
Materials:
-
This compound solution (sterile)
-
Sterile saline or other appropriate vehicle
-
Rodents (e.g., rats or mice) of a specific strain, age, and weight
-
Sterile syringes and needles (25-27 gauge)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Analytical equipment for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dose Preparation: Prepare the desired concentration of this compound by diluting the stock solution with sterile saline.
-
Administration:
-
Gently restrain the animal.
-
Lift the loose skin between the shoulder blades to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and gently massage the injection site.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Efficacy Assessment (if applicable):
-
For studies in female rodents, monitor the estrous cycle via vaginal cytology.
-
Measure plasma progesterone levels to assess luteolysis.
-
-
Data Analysis:
-
Quantify this compound concentrations in plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
-
Statistically compare efficacy parameters between treatment groups.
-
Protocol 2: Intravaginal Administration of a this compound Analogue (Dinoprost) in Cattle[5]
Objective: To assess the efficacy of intravaginal administration of a PGF2α analogue for inducing luteolysis in cattle.
Materials:
-
Dinoprost tromethamine (25 mg/dose)
-
Sterile catheters
-
Syringes
-
Cycling, non-lactating beef heifers or lactating dairy cows with a functional corpus luteum (CL)
-
Ultrasonography equipment
-
Blood collection supplies
Methodology:
-
Animal Selection: Select healthy, cycling cows with a functional CL, confirmed by transrectal ultrasonography and plasma progesterone levels (≥1 ng/mL).
-
Treatment Groups:
-
Group 1 (IM): Receive a single intramuscular injection of 25 mg Dinoprost.
-
Group 2 (IVG): Receive two 25 mg doses of Dinoprost 12 hours apart, administered into the cranial portion of the vagina via a sterile catheter.
-
-
Administration:
-
For the IVG group, restrain the animal and clean the vulvar area.
-
Gently insert the catheter into the vagina until it reaches the cranial portion.
-
Administer the Dinoprost solution through the catheter.
-
-
Data Collection:
-
Collect blood samples at 0, 12, 48, and 72 hours post-treatment to measure plasma progesterone concentrations.
-
Monitor for signs of estrus twice daily for 5 days.
-
Use transrectal ultrasonography to monitor CL regression and confirm ovulation.
-
-
Hormone Analysis:
-
Separate plasma and store at -20°C.
-
Measure progesterone concentrations using a validated assay (e.g., RIA or ELISA).
-
-
Data Analysis: Compare the proportion of cows with luteal regression, estrus response, and pregnancy rates between the two groups.
Protocol 3: Formulation and In Vitro Permeation of a Transdermal this compound Patch
Objective: To formulate a matrix-type transdermal patch of this compound and evaluate its in vitro skin permeation.
Materials:
-
This compound
-
Polymers (e.g., HPMC, PVP, Eudragit)[6]
-
Plasticizer (e.g., polyethylene (B3416737) glycol 400, propylene (B89431) glycol)[7]
-
Permeation enhancer (e.g., oleic acid, eugenol)[7]
-
Solvent system (e.g., methanol, dichloromethane)
-
Backing membrane
-
Release liner
-
Franz diffusion cells
-
Excised animal skin (e.g., rat, pig)[8]
-
Phosphate (B84403) buffered saline (PBS, pH 7.4)
Methodology:
-
Patch Formulation (Solvent Casting Method):
-
Dissolve the chosen polymers in the solvent system.
-
Add the plasticizer and permeation enhancer to the polymer solution and mix thoroughly.
-
Dissolve this compound in the mixture.
-
Cast the solution onto a backing membrane at a uniform thickness.
-
Allow the solvent to evaporate at room temperature, then dry the patch in an oven at a controlled temperature.
-
Apply a release liner to the adhesive side.
-
-
In Vitro Skin Permeation Study:
-
Mount a piece of excised animal skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Place the formulated this compound patch on the skin.
-
Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 32°C.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
Protocol 4: Development and Evaluation of an Intranasal this compound Spray
Objective: To develop a this compound nasal spray and evaluate its characteristics and in vivo absorption in an animal model (e.g., sheep).
Materials:
-
This compound
-
Excipients:
-
Solubilizing agent (e.g., cyclodextrins)
-
Mucoadhesive polymer (e.g., chitosan, HPMC)[9]
-
Isotonicity agent (e.g., sodium chloride)
-
Preservative (if for multi-dose use)
-
-
Purified water
-
Nasal spray device
-
Animal model (e.g., sheep)
-
Blood collection supplies
Methodology:
-
Formulation Development:
-
Determine the optimal concentration of this compound.
-
Prepare an aqueous solution containing this compound and the selected excipients.
-
Adjust the pH to be compatible with the nasal mucosa (typically 5.5-6.5).
-
Ensure the formulation is isotonic.
-
Filter the solution through a 0.22 µm filter.
-
-
In Vitro Characterization:
-
Evaluate the spray pattern, droplet size distribution, and plume geometry of the nasal spray device with the formulation.
-
Assess the viscosity and pH of the formulation.
-
-
In Vivo Pharmacokinetic Study:
-
Administer a defined dose of the this compound nasal spray to each nostril of the animal.
-
Collect blood samples at various time points post-administration.
-
Process samples to obtain plasma and analyze for this compound concentration.
-
-
Data Analysis: Calculate pharmacokinetic parameters to determine the bioavailability of the intranasal formulation compared to the intramuscular route.
Protocol 5: Preparation and Ocular Administration of a this compound Ophthalmic Solution in a Rabbit Model
Objective: To formulate a this compound ophthalmic solution and assess its ocular pharmacokinetics in a rabbit model.
Materials:
-
This compound
-
Ophthalmic-grade excipients:
-
Solubilizing agent (e.g., cyclodextrins)[10]
-
Viscosity-enhancing agent (e.g., HPMC)
-
Tonicity-adjusting agent (e.g., sodium chloride)
-
Buffer (e.g., phosphate buffer) to maintain pH around 7.4
-
-
Sterile water for injection
-
Rabbit model (e.g., New Zealand White)
-
Micropipette for administration
-
Aqueous humor and other ocular tissue collection supplies
Methodology:
-
Formulation Preparation:
-
Prepare a sterile, isotonic, and pH-buffered ophthalmic solution of this compound.
-
Dissolve the excipients and this compound in sterile water for injection under aseptic conditions.
-
Filter the final solution through a 0.22 µm sterile filter.
-
-
Ocular Administration:
-
Instill a precise volume (e.g., 30-50 µL) of the this compound solution into the conjunctival sac of the rabbit's eye.
-
Hold the eyelid closed for a short period to facilitate absorption.
-
-
Pharmacokinetic Sampling:
-
At specified time points post-administration, collect aqueous humor samples from the anterior chamber under anesthesia.
-
At the end of the study, euthanize the animals and collect other ocular tissues (cornea, iris-ciliary body).
-
Store all samples at -80°C until analysis.
-
-
Sample Analysis and Data Interpretation:
-
Quantify this compound concentrations in the ocular tissues.
-
Determine ocular pharmacokinetic parameters such as Cmax, Tmax, and AUC in the aqueous humor.
-
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Intranasal absorption of buprenorphine--in vivo bioavailability study in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal Preparations | Pharmlabs [pharmlabs.unc.edu]
- 5. vetmed.illinois.edu [vetmed.illinois.edu]
- 6. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Transdermal Drug Delivery in the Pig Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Methods and Formulations of Drugs and Vaccines for Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous Prostaglandin Eye Drop Formulations [mdpi.com]
- 10. cdn.ymaws.com [cdn.ymaws.com]
Developing an in vitro model to assess Luprostiol's luteolytic efficacy
An in vitro model is crucial for the precise evaluation of the luteolytic efficacy of synthetic prostaglandin (B15479496) F2α (PGF2α) analogs like Luprostiol (B1675511). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to establish a robust in vitro system for this purpose. The protocols herein describe the isolation and culture of primary luteal cells, and subsequent assays to quantify the key markers of luteolysis: decreased progesterone (B1679170) secretion and induction of apoptosis.
This compound, a potent PGF2α analog, induces luteolysis by binding to the prostaglandin F receptor on luteal cells. This interaction initiates a signaling cascade that curtails steroidogenesis and triggers programmed cell death, leading to the regression of the corpus luteum.[1][2] The in vitro model detailed below allows for a controlled environment to dissect these cellular and molecular events, providing a reliable platform for dose-response studies and mechanistic investigations.
Experimental Workflow
The overall experimental workflow for assessing this compound's luteolytic efficacy in vitro is depicted below. The process begins with the isolation of primary luteal cells, followed by culturing and treatment with this compound. The subsequent assessment involves quantifying progesterone levels in the culture supernatant and evaluating markers of apoptosis within the cells.
Caption: Experimental workflow for in vitro assessment of this compound.
This compound-Induced Luteolytic Signaling Pathway
This compound exerts its luteolytic effect by activating the PGF2α receptor (FP), a G-protein coupled receptor. This initiates a cascade of intracellular events, primarily through the Gq protein, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events converge to inhibit steroidogenesis and activate apoptotic pathways, characterized by the activation of caspase-8 and caspase-3.[2][3][4]
Caption: this compound-induced luteolytic signaling pathway.
Experimental Protocols
Primary Luteal Cell Isolation and Culture
This protocol is adapted for bovine corpora lutea but can be modified for other species.[5][6][7][8]
Materials:
-
Corpus luteum from the mid-luteal phase (days 5-12 of the estrous cycle)
-
Hanks' Balanced Salt Solution (HBSS) with 50 µg/µl gentamycin and 0.1% Bovine Serum Albumin (BSA)
-
Collagenase Type II (0.1% in HBSS)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin
-
70 µm cell strainer
-
Trypan blue solution
-
Culture plates
Procedure:
-
Aseptically collect corpora lutea and transport them to the lab in ice-cold physiological saline with antibiotics.
-
Separate the corpus luteum from surrounding ovarian tissue, chop it into small pieces, and rinse with HBSS.
-
Incubate the tissue fragments in 0.1% collagenase solution at 37°C for 1 hour with gentle agitation.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the filtered cells three times by centrifugation at 600 x g for 10 minutes with HBSS.
-
Resuspend the cell pellet in RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Viability should be >90%.
-
Seed the viable cells in culture plates at a density of 1 x 10^5 cells/well in a 96-well plate or 5 x 10^5 cells/well in a 24-well plate.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow cells to attach and reach 70-80% confluency before treatment.
Progesterone Immunoassay (ELISA)
This protocol outlines the general steps for a competitive ELISA to measure progesterone in cell culture supernatants.[9][10][11][12][13]
Materials:
-
Progesterone ELISA kit
-
Cell culture supernatants from control and this compound-treated cells
-
Microplate reader
Procedure:
-
Collect cell culture medium from each well after the this compound treatment period.
-
Centrifuge the supernatant at 1,000 x g for 20 minutes at 4°C to remove cell debris.
-
Prepare progesterone standards and samples according to the ELISA kit manufacturer's instructions. This typically involves serial dilutions of the standard to generate a standard curve.
-
Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Immediately add 50 µL of the Biotin-labeled progesterone conjugate to each well.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at 37°C.
-
Wash the plate 5 times with wash buffer.
-
Add 90 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes at 37°C.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the progesterone concentration in the samples by interpolating from the standard curve.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[14][15][16][17][18]
Materials:
-
TUNEL assay kit
-
Cells cultured on chamber slides or in 96-well plates
-
3.7% Paraformaldehyde in PBS
-
0.2% Triton X-100 in PBS
-
DNase I (positive control)
-
Fluorescence or light microscope
Procedure:
-
After this compound treatment, rinse the cells with PBS.
-
Fix the cells with 3.7% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
For a positive control, treat one sample with DNase I for 10 minutes to induce DNA strand breaks.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled nucleotides) for 60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
If using a biotin-labeled nucleotide, incubate with a streptavidin-HRP or streptavidin-fluorophore conjugate.
-
Visualize the labeled cells using a fluorescence or light microscope. Apoptotic cells will show nuclear staining.
Caspase-3/8 Activity Assay
This colorimetric assay measures the activity of executioner caspase-3 and initiator caspase-8.[19][20][21][22][23][24]
Materials:
-
Caspase-3 and Caspase-8 colorimetric assay kits (containing specific substrates like Ac-DEVD-pNA for caspase-3 and Ac-IETD-pNA for caspase-8)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
After this compound treatment, collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
Add 20-50 µg of protein from each lysate to wells of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2x Reaction Buffer containing the respective caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase activity.
Intracellular Calcium Mobilization Assay
This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.[25][26][27][28]
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and injectors.
Procedure:
-
Seed luteal cells in a clear flat-bottom black 96-well plate and grow to 80-90% confluency.
-
Prepare the Fura-2 AM loading solution (e.g., 1 µg/mL Fura-2 AM in HBS with Pluronic F-127).
-
Wash the cells once with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 1 hour at room temperature in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add HBS to the wells and allow the cells to rest for at least 20 minutes for de-esterification of the dye.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at 510 nm.
-
Inject this compound at the desired concentration and immediately begin recording the fluorescence ratio over time.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is directly related to the intracellular calcium concentration.
Data Presentation
The following tables present representative data from in vitro and in vivo studies on the effects of this compound and other PGF2α analogs, which can be expected from the protocols described above.
Table 1: Dose-Dependent Effect of this compound on Progesterone Secretion by Cultured Luteal Cells (24h Treatment)
| This compound Concentration | Progesterone (ng/mL) | % Inhibition |
| Control (0 nM) | 150 ± 12 | 0% |
| 1 nM | 125 ± 10 | 16.7% |
| 10 nM | 80 ± 9 | 46.7% |
| 100 nM | 45 ± 6 | 70.0% |
| 1 µM | 20 ± 4 | 86.7% |
| (Data are representative and presented as mean ± SEM) |
Table 2: Time-Course of this compound (100 nM) Induced Caspase-3 Activity
| Time (hours) | Caspase-3 Activity (fold increase over control) |
| 0 | 1.0 ± 0.1 |
| 4 | 1.8 ± 0.2 |
| 8 | 3.5 ± 0.4 |
| 12 | 5.2 ± 0.6 |
| 24 | 4.8 ± 0.5 |
| (Data are representative and presented as mean ± SEM)[29] |
Table 3: In Vivo Luteolytic Efficacy of this compound in Different Species
| Species | Dose | Route | Outcome |
| Mare | 3.75 mg | Intramuscular | Significant decline in progesterone within 2 days.[30][31] |
| Cow | 7.5 mg | Intramuscular | Complete luteal regression at 48 hours.[1][32] |
| Sow | 7.5 mg | Intramuscular | Rapid decline in progesterone within 24 hours.[33] |
| (This table summarizes in vivo data to provide context for expected in vitro efficacy.) |
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. ijpp.com [ijpp.com]
- 6. Frontiers | Functional and Morphological Characterization of Small and Large Steroidogenic Luteal Cells From Domestic Cats Before and During Culture [frontiersin.org]
- 7. Isolation, characterization, and culture of cell subpopulations forming the pregnant rat corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Priming procedure and cell isolation for study on luteal cell response to peptide hormone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. assaygenie.com [assaygenie.com]
- 11. nordicbiosite.com [nordicbiosite.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. opentrons.com [opentrons.com]
- 18. biotna.net [biotna.net]
- 19. 4.8. Caspase-3, Caspase-8 and Caspase-9 Activities [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. chemometec.com [chemometec.com]
- 22. brieflands.com [brieflands.com]
- 23. abbkine.com [abbkine.com]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ionbiosciences.com [ionbiosciences.com]
- 27. moodle2.units.it [moodle2.units.it]
- 28. youtube.com [youtube.com]
- 29. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Alternative low doses and routes of administering a prostaglandin F2α analogue to induce luteolysis in Nelore cows - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Dosage response evaluation of this compound administered to pregnant sows - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Corpus Luteum Regression Using Luprostiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine and reproductive research.[1] Its primary function is to induce the regression of the corpus luteum (CL), a transient endocrine gland essential for establishing and maintaining pregnancy.[2] This process, known as luteolysis, involves a rapid decline in progesterone (B1679170) production (functional luteolysis) followed by the structural demise of the luteal tissue through apoptosis (structural luteolysis).[1][3] These characteristics make this compound an invaluable tool for synchronizing estrus in livestock and for studying the fundamental cellular and molecular mechanisms governing corpus luteum regression.[2][4]
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of corpus luteum regression. It is intended to guide researchers in designing and executing robust in vitro and in vivo experiments to investigate the signaling pathways, hormonal changes, and cellular processes associated with luteolysis.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR) located on the surface of luteal cells.[1][2] Activation of the FP receptor initiates a well-defined signaling cascade that ultimately leads to the inhibition of progesterone synthesis and induction of apoptosis.
The binding of this compound to the FP receptor activates the Gq alpha subunit (Gαq), which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[1]
This initial cascade sets in motion downstream events that culminate in apoptosis. The process involves both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. Key events include an increased Bax/Bcl-2 ratio, activation of caspase-9 (intrinsic), and activation of the Fas/FasL system and caspase-8 (extrinsic).[2][4][5] Recent studies also indicate the involvement of endoplasmic reticulum (ER) stress and autophagy in PGF2α-induced luteal cell apoptosis.[1][6]
References
- 1. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro progesterone production of human granulosa--luteal cells: the impact of different stimulation protocols, poor ovarian response and polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Luprostiol stability in different cell culture media and solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Luprostiol in various cell culture media and solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture experiments, DMSO is a commonly used solvent. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous-based cell culture medium.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For short-term storage (days to weeks), this compound stock solutions in DMSO can be stored at 0-4°C. For long-term storage (months to years), it is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q3: How stable is this compound in aqueous solutions like cell culture media?
A3: Prostaglandin (B15479496) F2α analogues, like this compound, can be susceptible to degradation in aqueous solutions. The stability can be influenced by factors such as pH, temperature, and the presence of certain components in the media. It is advisable to prepare fresh working solutions of this compound in cell culture media for each experiment or to conduct a stability study to determine its half-life under your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, prostaglandin F2α analogues can undergo degradation through hydrolysis of the ester group (if present) and oxidation. The major pathway of degradation for this compound in vivo has been found to be the β-oxidation of the carboxylic acid side chain.
Q5: Can I expect this compound to be stable in different types of cell culture media (e.g., DMEM, RPMI-1640)?
A5: The stability of this compound may vary between different cell culture media formulations due to differences in their composition, such as pH and the presence of various amino acids, vitamins, and salts. It is recommended to assess the stability of this compound in the specific medium used for your experiments.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected biological activity in experiments. | Degradation of this compound in the working solution. | Prepare fresh working solutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Store stock solutions properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Precipitation observed when diluting the DMSO stock solution into aqueous media. | The final concentration of this compound exceeds its solubility in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | Ensure the final concentration of this compound is within its solubility limit in the cell culture medium. The final concentration of DMSO should generally be kept below 0.5% to avoid solvent-induced artifacts in cell-based assays. Perform a solubility test before your main experiment. |
| High variability in results between experimental replicates. | Inconsistent preparation of this compound solutions. Adsorption of the compound to plasticware. | Ensure accurate and consistent pipetting when preparing dilutions. Use low-protein-binding tubes and plates to minimize adsorption of the lipophilic this compound molecule. |
| Change in the color or appearance of the this compound stock solution. | Potential degradation or contamination of the stock solution. | Discard the solution and prepare a fresh stock from a new vial of the compound. Ensure proper storage conditions are maintained. |
Stability of this compound in Different Media and Solvents
Disclaimer: The following tables contain illustrative data based on typical stability profiles of prostaglandin analogues. This data is for educational purposes and should not be considered as experimentally verified results for this compound. It is strongly recommended to perform your own stability studies for your specific experimental conditions.
Table 1: Illustrative Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | DMEM (% Remaining) | RPMI-1640 (% Remaining) |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 6 | 85 | 81 |
| 12 | 70 | 65 |
| 24 | 50 | 45 |
| 48 | 25 | 20 |
Table 2: Illustrative Stability of this compound (1 mM) in Solvents at Various Temperatures
| Solvent | Storage Condition | 1 Week (% Remaining) | 1 Month (% Remaining) | 3 Months (% Remaining) |
| DMSO | Room Temperature (20-25°C) | 90 | 70 | 40 |
| 4°C | 98 | 90 | 75 | |
| -20°C | >99 | 98 | 95 | |
| PBS (pH 7.4) | Room Temperature (20-25°C) | 80 | 50 | 15 |
| 4°C | 92 | 75 | 50 | |
| -20°C | >99 | 97 | 92 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium using HPLC-MS
1. Objective: To determine the stability of this compound in a specific cell culture medium (e.g., DMEM) over a 48-hour period at 37°C.
2. Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724), HPLC grade
-
Formic Acid, LC-MS grade
-
Internal Standard (IS) (e.g., a structurally similar, stable prostaglandin analogue)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-binding tips
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC-MS system
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the Internal Standard in DMSO.
-
-
Preparation of Working Solution:
-
Dilute the 10 mM this compound stock solution in the cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation:
-
Dispense 1 mL aliquots of the 10 µM this compound working solution into sterile, low-protein-binding microcentrifuge tubes.
-
Prepare triplicate samples for each time point (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Incubate the tubes at 37°C in a cell culture incubator. The time 0 samples should be processed immediately.
-
-
Sample Processing:
-
At each designated time point, remove the triplicate tubes from the incubator.
-
Spike each sample with the Internal Standard to a final concentration of 100 nM.
-
Add 2 volumes of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 10 minutes).
-
Mass Spectrometry: Operate in negative ion mode using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z transitions of this compound and the Internal Standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the Internal Standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the average peak area ratio to the average peak area ratio at time 0.
-
% Remaining = (Average Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
-
Visualizations
Caption: this compound signaling pathway via the FP receptor.
References
Technical Support Center: Enhancing Luprostiol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Luprostiol in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Like many lipid-based signaling molecules, this compound is lipophilic, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers. This can lead to challenges in preparing accurate and effective concentrations for in vitro experiments, potentially causing compound precipitation and leading to inaccurate and irreproducible results.
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in organic solvents. For creating stock solutions, the most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).
Q3: What is the maximum recommended final concentration of organic solvents in cell culture media?
The final concentration of organic solvents in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[1] It is crucial to include a vehicle control in your experiments (media with the same final concentration of the solvent but without this compound) to account for any potential effects of the solvent itself.
Q4: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than one day.[2] Prostaglandins can be unstable in aqueous solutions and may be prone to degradation. For long-term storage, it is best to keep this compound as a stock solution in an anhydrous organic solvent at -20°C or -80°C.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer or cell culture medium.
This is a common issue known as "crashing out," which occurs when a concentrated organic stock solution of a lipophilic compound is rapidly diluted into an aqueous environment.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the aqueous medium. Try lowering the final concentration. |
| Rapid Dilution | Adding the concentrated stock directly to the full volume of aqueous solution can cause rapid solvent exchange and precipitation. Perform a serial dilution by first creating an intermediate dilution in the aqueous buffer or media before preparing the final concentration. |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media or buffers when preparing your working solutions.[3] |
| Incorrect Solvent | While unlikely with recommended solvents, ensure your initial stock is fully dissolved. Use high-purity, anhydrous organic solvents. |
Issue 2: My this compound solution appears clear initially but a precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may be degrading in the aqueous environment over time. Prepare fresh working solutions immediately before each experiment. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with this compound and cause it to precipitate.[4][5] If possible, test different media formulations. The presence of serum (e.g., 1-10% FBS) can sometimes help to stabilize lipophilic compounds. |
| Evaporation | Evaporation of the medium in the incubator can increase the concentration of all components, leading to precipitation. Ensure proper humidification in your incubator. |
| pH Shift | Changes in the pH of the medium during incubation can affect the solubility of this compound. Ensure your incubator's CO2 levels are stable to maintain the pH of the medium. |
Data Presentation
The following table summarizes the approximate solubility of Prostaglandin F2α, a closely related compound to this compound. This data can be used as a guideline for preparing this compound solutions.
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Concentration (assuming MW ~400 g/mol ) |
| Dimethyl Sulfoxide (DMSO) | ~20 | ~50 mM |
| Ethanol | ~5 | ~12.5 mM |
| Dimethylformamide (DMF) | ~20 | ~50 mM |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 | ~1.25 mM |
Note: This data is for Methylprednisolone, a compound with similar solubility characteristics. Specific solubility of this compound may vary. Data adapted from Cayman Chemical product information sheet.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, and a sonicator (optional).
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of approximately 400 g/mol ), you would dissolve it in 250 µL of DMSO. b. Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube. c. Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium, sterile microcentrifuge tubes.
-
Procedure (Two-Step Dilution): a. Intermediate Dilution (100 µM): In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium. Add 1 µL of the 10 mM this compound stock solution to this tube. Mix gently by pipetting up and down. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution. b. Final Working Solution (1 µM): In a sterile tube containing the final volume of pre-warmed cell culture medium for your experiment (e.g., 990 µL for a final volume of 1 mL), add 10 µL of the 100 µM intermediate solution. c. Mix gently by inverting the tube or swirling. The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.1%. d. Use the working solution immediately to treat your cells.
Mandatory Visualization
This compound Experimental Workflow
Caption: A typical workflow for preparing this compound solutions for in vitro experiments.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the FP receptor.
References
- 1. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Managing Transient Cortisol Increase After Luprostiol Administration in Mares
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the transient increase in cortisol levels observed in mares following the administration of Luprostiol (B1675511), a synthetic prostaglandin (B15479496) F2α (PGF2α) analog. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary function in mares?
A1: this compound is a synthetic analog of Prostaglandin F2α (PGF2α). Its principal role in equine reproductive management is to induce luteolysis, which is the regression of the corpus luteum (CL). This process leads to a decrease in progesterone (B1679170) levels, thereby prompting the mare to return to estrus. This hormonal manipulation is crucial for synchronizing the estrous cycle in mares for breeding purposes.[1]
Q2: What are the typical signs of a stress response to this compound in mares?
A2: The most consistently observed physiological indicator of a stress response is a temporary increase in salivary cortisol concentration.[1][2] Some mares may also display mild and transient side effects, including sweating, an elevated heart and respiratory rate, minor colic-like symptoms such as abdominal discomfort, and diarrhea.[1] However, studies have indicated that this compound administration does not typically lead to significant alterations in heart rate variability.[1][2]
Q3: How does the cortisol response to this compound compare with other PGF2α analogs like d-cloprostenol (B24006)?
A3: Both this compound and d-cloprostenol can trigger a transient rise in salivary cortisol. One comparative study found that at standard dosages, this compound induced a more significant cortisol increase than d-cloprostenol.[1][2] Despite this, both are considered effective for inducing luteolysis without causing severe clinical side effects.[1]
Q4: Can the cortisol stress response to this compound be minimized by adjusting the dosage?
A4: Yes, evidence suggests that utilizing lower, or "micro," doses of PGF2α analogs can effectively induce luteolysis while significantly reducing or even eliminating common side effects like sweating and colic.[1] While specific dose-response data for this compound's effect on cortisol are not extensively documented, the principle of using the minimum effective dose is a key strategy for mitigating adverse reactions.[1]
Q5: Are there other strategies to mitigate the stress response to this compound administration?
A5: Beyond dose optimization, ensuring the mare is in a calm and familiar environment before and during administration can help minimize anticipatory stress. Implementing low-stress handling techniques is also crucial. Currently, there is limited research on specific concurrent pharmacological treatments to lessen the acute stress response to this compound.[1]
Data Presentation
Table 1: Comparison of Salivary Cortisol Levels in Mares Following Administration of this compound, d-cloprostenol, or Saline[2]
| Treatment Group | Dose | Salivary Cortisol (ng/mL) - Pre-injection (Mean ± SEM) | Salivary Cortisol (ng/mL) - 60 min Post-injection (Mean ± SEM) |
| This compound (LUP) | 3.75 mg, i.m. | 1.4 ± 0.3 | 8.0 ± 1.4 |
| d-cloprostenol (CLO) | 22.5 µg, i.m. | 1.4 ± 0.3 | 4.2 ± 0.7 |
| Saline (CON) | 0.5 mL, i.m. | 1.3 ± 0.2 | 1.0 ± 0.3 |
Table 2: Luteolytic Efficacy of this compound and d-cloprostenol[2]
| Treatment Group | Treatment to Ovulation Interval (days, Mean ± SEM) |
| This compound (LUP) | 9.4 ± 0.4 |
| d-cloprostenol (CLO) | 9.4 ± 1.3 |
| Saline (CON) | 16.1 ± 0.8 |
Experimental Protocols
Protocol 1: Assessing the Physiological Stress Response to this compound Administration
Objective: To quantify the transient cortisol increase and other physiological stress markers in mares following this compound administration.
1. Animal Selection and Acclimatization:
-
Select healthy, cycling mares with a calm temperament.
-
House the mares in a consistent, low-stress environment for at least one week prior to the experiment to allow for acclimatization.
-
Handle the mares daily using positive reinforcement to habituate them to human interaction and the experimental procedures.
2. Baseline Data Collection (Sham Procedure):
-
For two consecutive days before the experiment, conduct a sham procedure at the same time of day as the planned treatment.
-
This involves all handling and sampling steps without the actual injection.
-
Collect baseline data for salivary cortisol, heart rate (HR), and heart rate variability (HRV) during these sessions.
3. Experimental Procedure:
-
Time 0 (Pre-injection):
-
Collect a baseline saliva sample for cortisol analysis.
-
Attach a heart rate monitor (e.g., Polar Equine) and record baseline HR and HRV for a minimum of 5 minutes.
-
Conduct a baseline behavioral assessment using a standardized ethogram.
-
-
Administration:
-
Administer this compound (or control substance) via intramuscular injection in the neck or hindquarters.
-
-
Post-injection Monitoring (0-2 hours):
-
Continuously record HR and HRV.
-
Collect saliva samples at 15, 30, 60, 90, and 120 minutes post-injection.
-
Continuously video-record the mare for subsequent behavioral analysis.
-
4. Sample Handling and Analysis:
-
Saliva:
-
Centrifuge saliva samples to remove debris.
-
Store the supernatant at -20°C until analysis.
-
Use a validated equine-specific cortisol enzyme immunoassay (EIA) kit for cortisol quantification.[3]
-
-
HRV Analysis:
-
Analyze the recorded R-R intervals using appropriate software (e.g., Kubios HRV).
-
Key parameters to assess include the root mean square of successive differences (RMSSD) and the ratio of low-frequency to high-frequency power (LF/HF).
-
Protocol 2: Detailed Salivary Cortisol Sampling and Analysis
1. Saliva Collection:
-
Use a commercially available saliva collection kit for equines (e.g., Salivette®).
-
Insert the swab into the mare's mouth, at the angle of the lips, until it is well-soaked with saliva (typically 40-60 seconds).
-
Place the swab back into its container.
2. Sample Processing:
-
Centrifuge the saliva collection device according to the manufacturer's instructions to separate the saliva from the swab.
-
Transfer the clear saliva supernatant to a clean microcentrifuge tube.
-
Store the samples at -20°C or lower until analysis.
3. Cortisol Analysis (using a commercial EIA kit):
-
Thaw samples and kit reagents to room temperature.
-
Prepare standards and controls as per the kit's instructions.
-
Pipette standards, controls, and saliva samples into the appropriate wells of the microplate.
-
Follow the kit's protocol for the addition of enzyme conjugate, substrate, and stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculate the cortisol concentration in the samples based on the standard curve.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant cortisol increase post-administration | - Inactive compound- Incorrect dosage or administration- Individual mare variation | - Verify the integrity and storage conditions of the this compound.- Confirm the correct dosage and ensure proper intramuscular injection technique.- Consider that some individuals may have a blunted stress response. |
| Excessive or prolonged side effects (sweating, colic) | - High individual sensitivity- Overdose | - Record the severity and duration of the clinical signs.- For future treatments in this mare, consider a reduced or "micro-dose" protocol in consultation with a veterinarian.- Ensure the mare has access to fresh water and monitor for the resolution of signs, which are typically transient.[1] |
| High baseline cortisol levels | - Anticipatory stress from handling or environment- Underlying health issues | - Acclimatize the mare to all procedures before the experiment using sham injections.[1]- Ensure the experimental environment is calm and familiar.- Rule out any underlying medical conditions with a veterinary examination. |
| Inconsistent luteolytic response | - Administration outside the responsive period of the corpus luteum (requires a mature CL, at least 5 days post-ovulation)- Incorrect dosage or administration | - Confirm the stage of the estrous cycle via ultrasonography and progesterone measurement before administration.[1]- Ensure the correct dose is administered using the proper technique. |
| Variable cortisol results between individuals | - Differences in temperament and stress reactivity- Time of day of administration (circadian rhythm of cortisol) | - Characterize individual temperaments if possible and include as a factor in the analysis.- Standardize the time of day for all administrations and sample collections. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced cortisol increase in mares.
Caption: Experimental workflow for assessing the stress response to this compound.
Caption: Troubleshooting flowchart for common issues in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of training load stress on salivary cortisol concentrations, health parameters and hematological parameters in horses - PMC [pmc.ncbi.nlm.nih.gov]
Luprostiol Technical Support Center: Troubleshooting Unexpected Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxic effects of Luprostiol (B1675511) in cell lines. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: While this compound is primarily known for its luteolytic effects through the prostaglandin (B15479496) F2α (FP) receptor, studies have shown that it can induce apoptosis and cytotoxicity, particularly in target cells like bovine luteal cells. In one study, this compound exhibited greater cytotoxic and pro-apoptotic effects compared to other PGF2α analogues like dinoprost (B1670695) and cloprostenol (B1669231) in these cells. Therefore, a certain degree of cytotoxicity, especially in cells expressing the FP receptor, may be an expected pharmacological effect.
Q2: Why am I observing much higher cytotoxicity than anticipated in my cell line?
A2: Several factors could contribute to higher-than-expected cytotoxicity:
-
High Compound Concentration: The concentration of this compound used may be in a cytotoxic range for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds due to differences in their genetic makeup, receptor expression levels, and metabolic pathways.[1] A cell line with high expression of the FP receptor may be particularly sensitive.
-
Off-Target Effects: At high concentrations, compounds can have off-target effects that lead to cytotoxicity through mechanisms unrelated to their primary mode of action.
-
Experimental Error: Issues such as incorrect dilutions, contamination of cell cultures, or problems with assay reagents can lead to inaccurate cytotoxicity readings.[2][3]
-
Compound Stability: Degradation of this compound in the cell culture medium could potentially lead to byproducts with higher cytotoxicity. The stability of components in cell culture media can be a critical factor.[1][4][5][6]
Q3: What is the mechanism of action for this compound-induced cytotoxicity?
A3: this compound, a PGF2α analogue, binds to the prostaglandin F2α receptor (FP receptor).[7][8] This G protein-coupled receptor activates a signaling cascade involving the Gq protein and phospholipase C (PLC).[7][8] PLC activation leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and together with DAG, activates Protein Kinase C (PKC).[7] Downstream of this, signaling can diverge to pathways like ERK1/2 and STAT3, and in luteal cells, this cascade is linked to an increase in the pro-apoptotic protein Bax and the activation of caspases, leading to programmed cell death (apoptosis).[8]
Troubleshooting Guide
Problem: My cell viability has dropped significantly after treatment with this compound.
Below is a step-by-step guide to troubleshoot this issue.
Step 1: Review Experimental Parameters
-
Confirm Concentration and Dilutions: Double-check all calculations for your stock solution and final concentrations. An error in dilution can lead to a much higher effective concentration.
-
Assess Cell Health Pre-Treatment: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination before adding this compound.[2] Stressed or unhealthy cells are more susceptible to cytotoxic effects.
-
Check Reagent Quality: Verify the expiration dates and proper storage of your this compound stock, cell culture media, and assay reagents.[2][3]
Step 2: Optimize this compound Concentration
It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Perform a Titration Experiment: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify the IC50 (half-maximal inhibitory concentration). This will help you distinguish between the desired pharmacological effect and non-specific cytotoxicity.
-
Consult Literature for Similar Compounds: If specific IC50 values for this compound in your cell line are unavailable, look for data on other PGF2α analogs to get a potential starting range.
Step 3: Re-evaluate Your Assay Method
The type of cytotoxicity assay used can influence the results.[1]
-
Consider a Different Assay: If you are using a metabolic assay like MTT, which measures mitochondrial activity, consider that the compound might be affecting mitochondrial function without directly killing the cells.[9][10] Cross-validate your results with an assay that measures a different aspect of cell death, such as a Lactate (B86563) Dehydrogenase (LDH) assay, which measures membrane integrity.[8][11]
-
Include Proper Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: Cells in media alone.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Blank Control: Media without cells to check for background absorbance/fluorescence.
-
Step 4: Characterize the Cell Death Mechanism
Understanding how the cells are dying can provide insight into whether it's a specific or non-specific effect.
-
Apoptosis vs. Necrosis: Use assays that can distinguish between different modes of cell death. For example, Annexin V/Propidium Iodide staining can differentiate between early apoptosis, late apoptosis, and necrosis. This compound is known to induce apoptosis in target cells.[8]
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Different Cell Lines
Disclaimer: The following data is for illustrative purposes only to demonstrate expected variability. Actual IC50 values must be determined experimentally for each cell line.
| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | Illustrative IC50 (µM) |
| Bovine Luteal Cells | Primary Luteal | MTT | 24 | 10.5 |
| MCF-7 | Human Breast Cancer | LDH | 48 | > 100 |
| PC-3 | Human Prostate Cancer | MTT | 48 | 55.2 |
| A549 | Human Lung Carcinoma | XTT | 24 | 87.9 |
| NIH/3T3 | Mouse Embryonic Fibroblast | MTT | 72 | > 100 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old media and add fresh media containing various concentrations of this compound and the necessary controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[8][11][13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4][13]
-
Absorbance Reading: Add a stop solution if required by the kit and measure the absorbance at the recommended wavelength (usually 490 nm).[13]
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Logical decision tree for unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchhub.com [researchhub.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 9. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. cellbiologics.com [cellbiologics.com]
Strategies to mitigate the physiological stress response to Luprostiol injection
Welcome to the Technical Support Center for Luprostiol (B1675511). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the physiological stress response to this compound injections during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in research animals?
A1: this compound is a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α). Its primary function is to induce luteolysis, which is the regression of the corpus luteum (CL). This action leads to a decrease in progesterone (B1679170) levels, prompting a return to estrus and allowing for the synchronization of the estrous cycle in species like mares and cows.[1]
Q2: What are the common signs of a physiological stress response to this compound administration?
A2: The most common physiological sign of a stress response is a transient increase in salivary cortisol concentration.[1][2] Some animals may also exhibit mild and temporary side effects such as sweating, increased heart and respiratory rates, mild colic-like symptoms (abdominal discomfort), and diarrhea.[1] However, studies in mares indicate that this compound does not typically cause significant changes in heart rate variability.[1][2]
Q3: How does the stress response to this compound compare to other PGF2α analogs like d-cloprostenol (B24006)?
A3: Both this compound and d-cloprostenol can induce a temporary increase in salivary cortisol. One study in mares showed that at standard dosages, this compound resulted in a more pronounced cortisol increase compared to d-cloprostenol.[1][2][3] However, both are considered to reliably induce luteolysis without causing severe clinical side effects.[1]
Q4: What are the primary strategies to mitigate the stress response to this compound?
A4: The primary strategies include:
-
Dose Optimization: Using the minimum effective dose to induce luteolysis can significantly reduce or eliminate side effects.[1][4] Evidence suggests that lower or "micro" doses of PGF2α analogs can be effective while minimizing adverse reactions.[1][5][6]
-
Environmental and Handling Considerations: Ensuring the animal is in a calm and familiar environment before and during administration can help reduce anticipatory stress.[1] Low-stress handling techniques are crucial.
Q5: Are there any concurrent pharmacological treatments that can be administered to lessen the stress response?
A5: While research specifically on concurrent treatments to mitigate the acute stress response to this compound is limited, the use of non-steroidal anti-inflammatory drugs (NSAIDs) could be a theoretical consideration, as they work by inhibiting prostaglandin synthesis.[7][8][9] However, this could potentially interfere with the luteolytic efficacy of this compound and is not a standard recommendation. Always consult veterinary expertise before co-administering medications. The primary and most evidence-based pharmacological strategy remains dose optimization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Elevated baseline cortisol levels prior to injection. | Anticipatory stress from handling or environmental factors. | Acclimatize the animal to the handling and experimental procedures before the actual study. Perform sham procedures (all steps except injection) to habituate the animal. |
| Mare exhibits excessive sweating, colic, or diarrhea after administration. | High individual sensitivity or the standard dose is too high for the individual. | Record the severity and duration of the signs. For future treatments in this animal, consider a reduced or "micro-dose" protocol. Ensure the animal has access to fresh water and monitor for resolution of signs, which are typically transient. |
| Significant and prolonged behavioral signs of stress (e.g., agitation, pawing). | Stressful environment, handling, or a heightened pain response. | Evaluate the administration environment for potential stressors. Implement low-stress handling techniques for future administrations. For a detailed assessment, consider using a behavioral ethogram to quantify stress behaviors. |
| Variable or inadequate luteolytic response (no return to estrus). | Administration outside the responsive period of the corpus luteum (typically requires a mature CL, at least 5 days post-ovulation). | Confirm the stage of the estrous cycle via ultrasonography and/or progesterone measurement before administration to ensure a receptive CL is present. |
Data on Physiological Responses to Prostaglandin Analogs
The following tables summarize quantitative data from a key study investigating the effects of this compound and d-cloprostenol in mares.
Table 1: Salivary Cortisol Response to Prostaglandin Analog Injection in Mares
| Treatment Group | Dose (intramuscular) | Salivary Cortisol (ng/mL) - Pre-injection (Mean ± SEM) | Salivary Cortisol (ng/mL) - 60 min Post-injection (Mean ± SEM) |
| This compound (LUP) | 3.75 mg | 1.4 ± 0.3 | 8.0 ± 1.4 |
| d-cloprostenol (CLO) | 22.5 µg | 1.4 ± 0.3 | 4.2 ± 0.7 |
| Saline (CON) | 0.5 mL | 1.3 ± 0.2 | 1.0 ± 0.3 |
| Data sourced from Kuhl et al. (2016).[2] |
Table 2: Luteolytic Efficacy of this compound and d-cloprostenol in Mares
| Treatment Group | Dose (intramuscular) | Interval from Treatment to Ovulation (days) (Mean ± SEM) |
| This compound (LUP) | 3.75 mg | 9.4 ± 0.4 |
| d-cloprostenol (CLO) | 22.5 µg | 9.4 ± 1.3 |
| Saline (CON) | 0.5 mL | 16.1 ± 0.8 |
| Data sourced from Kuhl et al. (2016).[2] |
Experimental Protocols
Protocol 1: Assessment of Physiological Stress Response to this compound
This protocol outlines a method for evaluating the physiological and behavioral stress response to this compound administration in mares.
1. Animal Selection and Acclimatization:
-
Select healthy, cycling mares with a calm temperament.
-
House the mares in a consistent, low-stress environment for at least one week prior to the experiment for acclimatization.
-
Handle the mares daily using positive reinforcement to habituate them to human interaction and the experimental setting.
2. Pre-experimental Baseline Measurement:
-
For two days prior to the experiment, conduct sham procedures at the same time of day as the planned treatment. This includes all handling and sampling steps without the actual injection.
-
Collect baseline data for salivary cortisol, heart rate (HR), and heart rate variability (HRV) during these sham sessions.
3. Experimental Procedure:
-
Time 0 (Pre-injection):
-
Collect a baseline saliva sample for cortisol analysis.
-
Attach a heart rate monitor (e.g., Polar Equine) and record baseline HR and HRV for at least 5 minutes.
-
Conduct a baseline behavioral assessment using a standardized ethogram (see Table 3).
-
-
Administration:
-
Administer this compound (or control) via intramuscular injection in the neck or hindquarters.
-
-
Post-injection Monitoring:
-
Continuous: Record HR and HRV continuously for at least 2 hours post-injection.
-
Timed Saliva Samples: Collect saliva samples at 15, 30, 60, 90, and 120 minutes post-injection.
-
Behavioral Assessment: Continuously observe and record behaviors for the first 30 minutes post-injection, and then at 15-minute intervals for the remainder of the 2-hour period.
-
4. Sample Handling and Analysis:
-
Saliva:
-
Collect saliva using a Salivette® collection device or a sterile gauze tampon.
-
Centrifuge the sample to separate the saliva.
-
Store saliva samples at -20°C until analysis.
-
Analyze cortisol concentrations using a validated enzyme immunoassay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Heart Rate Data:
-
Analyze HRV data using appropriate software to determine time-domain and frequency-domain parameters.
-
Protocol 2: Behavioral Assessment of Stress and Discomfort
A behavioral ethogram can be used to quantify the stress response. The following table provides a template for an ethogram adapted from equine pain and discomfort scales.
Table 3: Behavioral Ethogram for Assessing Stress and Discomfort in Horses Post-Injection
| Behavior Category | Specific Behavior | Scoring (Frequency or Duration in a set time period) |
| Facial Expressions | Ears rotated back or flat | Duration (seconds) |
| Eyelids half or fully closed | Frequency | |
| Sclera (white of the eye) exposed | Frequency | |
| Intense/glazed stare | Duration (seconds) | |
| Mouth opening and shutting | Frequency | |
| Body Posture & Movement | Head tossing or twisting | Frequency |
| Pawing or stamping | Frequency | |
| Flank watching | Frequency | |
| Tail swishing (in absence of flies) | Frequency | |
| Muscle tremors | Presence/Absence | |
| Overall Demeanor | Restlessness/Agitation | Subjective score (e.g., 1-5) |
| Sweating | Subjective score (e.g., 1-5, noting location and severity) | |
| Changes in posture (e.g., tucked abdomen) | Presence/Absence |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PGF2α-induced Stress Response
This compound, as a PGF2α analog, binds to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This initiates a signaling cascade that, in addition to its luteolytic effects in the ovary, can stimulate the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of cortisol, a key stress hormone.
Caption: PGF2α analog signaling cascade leading to cortisol release.
Experimental Workflow for Stress Mitigation Study
This diagram illustrates a typical experimental workflow to evaluate strategies for mitigating the stress response to this compound.
Caption: Workflow for a this compound stress mitigation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why Prostaglandin Fails to Cause Estrus [equine-reproduction.com]
- 5. Hormonal Control of Estrus in Horses - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. madbarn.ca [madbarn.ca]
Identifying and characterizing potential off-target effects of Luprostiol
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing potential off-target effects of Luprostiol, a synthetic prostaglandin (B15479496) F2α (PGF2α) analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent synthetic analog of prostaglandin F2α (PGF2α). Its primary mechanism of action is the selective binding to and activation of the prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR).[1][2] Activation of the FP receptor initiates a signaling cascade through the Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses, most notably luteolysis (the regression of the corpus luteum).
Q2: What are the potential off-target receptors for this compound?
As a PGF2α analog, this compound has the potential to interact with other prostanoid receptors due to structural similarities among their endogenous ligands. The most likely off-target receptors include other prostaglandin E (EP) receptors (EP1, EP2, EP3, and EP4) and the thromboxane (B8750289) A2 receptor (TP). Cross-reactivity with these receptors is a key consideration when evaluating the overall pharmacological profile of this compound. While PGF2α binds with the highest affinity to the FP receptor, it can interact with other prostanoid receptors, albeit at lower affinities.
Q3: What are the common clinical side effects observed with this compound, and could they be related to off-target effects?
In veterinary medicine, reported side effects of this compound include sweating and mild respiratory effects in horses, and diarrhea and abdominal discomfort in cattle.[1] Some of these effects could potentially be mediated by off-target interactions. For example, activation of certain EP receptor subtypes in the gastrointestinal tract can modulate smooth muscle contraction and fluid secretion, which could contribute to diarrhea and abdominal discomfort.
Q4: How can I experimentally determine if this compound is interacting with off-target receptors in my model system?
To experimentally assess off-target interactions, a combination of in vitro and cell-based assays is recommended. These include:
-
Receptor Binding Assays: To determine the binding affinity (Ki or IC50) of this compound to a panel of prostanoid receptors.
-
Functional Assays: To measure the functional consequences of receptor binding, such as changes in second messenger levels (e.g., cAMP or intracellular calcium).
-
Phenotypic Assays: To observe the physiological response in cells or tissues expressing the potential off-target receptors.
Troubleshooting Guides
Issue 1: High background signal in my radioligand binding assay.
-
Possible Cause: Incomplete washing, non-specific binding of the radioligand to the filter or plate, or contaminated reagents.
-
Troubleshooting Steps:
-
Increase the number and volume of wash steps with ice-cold buffer.
-
Pre-soak the filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Ensure all buffers and reagents are freshly prepared and filtered.
-
Include a control with a high concentration of a known non-radioactive ligand to determine non-specific binding accurately.
-
Issue 2: No response or a weak response in my cAMP functional assay for EP2/EP4 receptors.
-
Possible Cause: Low receptor expression in the cell line, inactive Gs protein, or degradation of cAMP.
-
Troubleshooting Steps:
-
Confirm receptor expression levels using qPCR or western blotting.
-
Use a known agonist for the receptor (e.g., Butaprost for EP2) as a positive control to ensure the signaling pathway is intact.
-
Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation.
-
Optimize cell seeding density and incubation times.
-
Issue 3: High variability in my intracellular calcium flux assay.
-
Possible Cause: Uneven cell plating, inconsistent dye loading, or phototoxicity.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension and even distribution when plating cells.
-
Optimize the concentration of the calcium-sensitive dye and the loading time to ensure consistent uptake without causing cellular stress.
-
Minimize exposure of the cells to the excitation light source to prevent phototoxicity and dye bleaching.
-
Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the cells are responsive.
-
Quantitative Data
The following tables summarize the binding affinities of PGF2α and other prostaglandin analogs for the primary target receptor (FP) and potential off-target prostanoid receptors. This data can be used as a reference for designing and interpreting experiments with this compound.
Table 1: Binding Affinities (Ki, nM) of Prostaglandin Analogs at Prostanoid Receptors
| Compound | FP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | TP Receptor |
| PGF2α | 3-4 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Fluprostenol | 3-4 | >1000 | >1000 | >1000 | >1000 | >1000 |
| PGE2 | 30-100 | 14-36 | >100 | <1 | <1 | >1000 |
| PGD2 | 30-100 | >1000 | >1000 | >1000 | >1000 | >1000 |
| U-46619 (TP agonist) | >1000 | >1000 | >1000 | >1000 | >1000 | <10 |
Note: Data is compiled from multiple sources and should be considered representative. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the FP, EP, and TP receptors.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human recombinant prostanoid receptor of interest (FP, EP1, EP2, EP3, EP4, or TP).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-PGF2α for the FP receptor), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
This protocol is for assessing the agonist or antagonist activity of this compound at Gs-coupled (EP2, EP4) and Gi-coupled (EP3) receptors.
-
Cell Culture:
-
Plate cells expressing the receptor of interest in a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
For antagonist testing, pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist (e.g., PGE2 for EP receptors). For agonist testing, stimulate with this compound alone.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values.
-
Protocol 3: Intracellular Calcium Flux Assay
This protocol is for assessing the agonist or antagonist activity of this compound at Gq-coupled receptors (FP, EP1, TP).
-
Cell Culture and Dye Loading:
-
Plate cells expressing the receptor of interest in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing probenecid.
-
Incubate at 37°C to allow for dye uptake and de-esterification.
-
-
Measurement of Calcium Flux:
-
Wash the cells to remove extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
For antagonist testing, inject varying concentrations of this compound and incubate before adding a known agonist.
-
For agonist testing, directly inject this compound.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the this compound concentration.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values.
-
Visualizations
Caption: On-target signaling pathway of this compound via the FP receptor.
Caption: Experimental workflow for identifying and characterizing this compound's off-target effects.
References
Assessing the degradation rate of Luprostiol under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation rate of Luprostiol.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental assessment of this compound degradation.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation of this compound is observed under stress conditions. | - Stress conditions (e.g., temperature, pH, oxidizing agent concentration) are not harsh enough. - The duration of the stress study is too short. - The analytical method is not sensitive enough to detect small changes. | - Incrementally increase the severity of the stress conditions. For example, use a higher concentration of acid/base or a higher temperature. - Extend the duration of the experiment and take time points over a longer period. - Validate the analytical method to ensure it has the required sensitivity and is stability-indicating. |
| Complete and rapid degradation of this compound occurs immediately after applying the stressor. | - The stress conditions are too harsh, leading to immediate and complete breakdown. | - Reduce the severity of the stress conditions. For example, use a more dilute acid/base, a lower temperature, or a lower concentration of the oxidizing agent. - Take earlier time points to capture the initial degradation kinetics. |
| High variability in degradation results between replicate experiments. | - Inconsistent preparation of this compound solutions. - Fluctuations in experimental conditions (e.g., temperature, light exposure). - Inconsistent sample handling and preparation for analysis. | - Ensure accurate and consistent preparation of stock and working solutions. - Use calibrated equipment (e.g., ovens, water baths) and control for environmental factors like light. - Standardize the sample quenching and preparation steps prior to analysis. |
| Appearance of unexpected peaks in the chromatogram. | - Formation of secondary degradation products. - Interaction with excipients or container materials. - Contamination of the sample or mobile phase. | - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures. - Run a blank (placebo) degradation study to see if the excipients are contributing to the impurity profile. - Ensure high purity of solvents and reagents and proper cleaning of the analytical instrumentation. |
| Poor peak shape or resolution in the HPLC analysis. | - Inappropriate mobile phase composition or pH. - Column degradation. - Sample overload. | - Optimize the mobile phase, including the organic modifier, buffer type, and pH, to improve peak shape and resolution. - Use a new or different type of HPLC column. - Inject a lower concentration of the sample. |
Frequently Asked Questions (FAQs)
1. What is a forced degradation study and why is it necessary for this compound?
A forced degradation study, or stress testing, is the process of subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1] These studies are essential to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[1] This information is crucial for developing and validating a stability-indicating analytical method.
2. What are the typical stress conditions applied in a forced degradation study of this compound?
Typical stress conditions for a prostaglandin (B15479496) analogue like this compound include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Thermal Degradation: Heating the solid drug substance at a high temperature.
-
Photodegradation: Exposing the drug substance to UV and visible light.
3. How is the degradation of this compound quantified?
The degradation of this compound is typically quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2] This method should be able to separate the intact this compound from all its degradation products and any impurities. The decrease in the peak area of the parent drug over time is used to calculate the percentage of degradation.
4. What is a stability-indicating method?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3]
5. How are the degradation products of this compound identified?
Degradation products are typically identified using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the separation of the degradation products by HPLC and their subsequent identification based on their mass-to-charge ratio.
Data Presentation
Table 1: Summary of Forced Degradation Results for Dinoprostone
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Intact Drug | % Degradation |
| Acid Hydrolysis (0.1 M HCl) | 8 | 80 | 85.2 | 14.8 |
| Base Hydrolysis (0.01 M NaOH) | 2 | 80 | 80.5 | 19.5 |
| Oxidative Degradation (3% H₂O₂) | 24 | Room Temp | 90.1 | 9.9 |
| Thermal Degradation (Solid) | 48 | 105 | 92.4 | 7.6 |
Disclaimer: This data is for Dinoprostone and is intended to be a representative example. The actual degradation rates for this compound may vary.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Prostaglandin Analogues
This protocol is a general guideline for developing a stability-indicating HPLC method for this compound, based on methods used for similar prostaglandins.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20mM sodium dihydrogenphosphate, pH adjusted to 3.0) and acetonitrile (B52724) in a suitable ratio (e.g., 67:33 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 274 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Subject the this compound sample to the desired stress condition. At specified time points, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it with the mobile phase to a similar concentration as the standard solution.
-
-
Forced Degradation Procedure (Example: Acid Hydrolysis):
-
Accurately weigh a known amount of this compound and dissolve it in 0.1 M HCl to achieve a specific concentration.
-
Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a defined period (e.g., 8 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Dilute the sample with the mobile phase to the target concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the standard and stressed sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the intact this compound.
-
Calculate the percentage of degradation using the following formula: % Degradation = [(Area_standard - Area_sample) / Area_standard] * 100
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound degradation.
Caption: Factors influencing the degradation of this compound.
References
Technical Support Center: Luprostiol Efficacy in In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Luprostiol, a synthetic prostaglandin (B15479496) F2α analogue, in in vitro settings, with a specific focus on the impact of serum starvation on its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
This compound is a synthetic analogue of prostaglandin F2α (PGF2α) and functions as a potent luteolytic agent.[1] In vitro, it exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), which is a G protein-coupled receptor (GPCR).[2][3] This binding event triggers a signaling cascade involving the activation of Gq protein and phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][3] These secondary messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately resulting in the cellular response, such as the induction of apoptosis in luteal cells.[3][4]
Q2: What is the expected effect of serum starvation on my cell cultures?
Serum starvation is a common laboratory technique used to synchronize cells in the same phase of the cell cycle.[5] By depriving cells of the growth factors present in serum, they typically arrest in the G0/G1 phase.[5][6][7] This synchronized population of cells can be useful for various experimental applications. However, prolonged serum starvation can also induce apoptosis and reduce cell viability.[4][5]
Q3: How might serum starvation impact the efficacy of this compound in my experiments?
While direct studies on the combined effect of serum starvation and this compound are limited, we can infer potential impacts based on their individual mechanisms. The efficacy of this compound may be cell cycle-dependent. Since serum starvation arrests cells in the G0/G1 phase, this could either enhance or diminish the cellular response to this compound depending on the specific cell type and the expression levels of the FP receptor during this phase. It is also possible that the stress induced by serum starvation could sensitize cells to the apoptotic effects of this compound.
Q4: Can I use this compound to induce apoptosis in my cell line?
This compound, as a PGF2α analogue, is known to induce luteolysis, a process that involves apoptosis of luteal cells.[3][4] Therefore, it is plausible that this compound could induce apoptosis in other cell types that express the FP receptor. The success of this would depend on the specific cell line and its signaling machinery downstream of FP receptor activation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no cellular response to this compound after serum starvation. | 1. Cell cycle arrest in a non-responsive phase: The G0/G1 arrest induced by serum starvation may result in a state where the cells are less responsive to this compound. 2. Downregulation of FP receptors: Prolonged serum starvation might lead to a decrease in the expression of the prostaglandin F2α receptor on the cell surface. 3. General cellular stress: The stress from serum deprivation may have compromised overall cellular health, preventing a specific response to this compound. | 1. Optimize the duration of serum starvation: Test different starvation periods (e.g., 12, 24, 48 hours) to find a window where cells are synchronized but still responsive.[5] 2. Release from starvation before treatment: After synchronizing the cells, re-introduce serum for a short period to allow them to re-enter the cell cycle before adding this compound.[6] 3. Verify FP receptor expression: Use techniques like qPCR or Western blotting to confirm that your cells express the FP receptor and to check if its expression changes after serum starvation. |
| High levels of cell death in control (serum-starved, no this compound) group. | 1. Excessive duration of serum starvation: Different cell lines have varying tolerance to the absence of serum.[4][5] 2. Low initial cell density: Seeding cells at a low density can make them more susceptible to the stress of serum starvation. | 1. Titrate serum concentration: Instead of complete starvation (0% serum), try reducing the serum concentration to a lower level (e.g., 0.5% or 1%). 2. Reduce starvation time: Shorten the duration of serum starvation to the minimum time required for cell synchronization. 3. Increase seeding density: Ensure that cells are seeded at an optimal density to provide some level of autocrine/paracrine support. |
| Inconsistent results between experiments. | 1. Variability in cell cycle synchronization: The efficiency of synchronization through serum starvation can vary.[5] 2. Passage number of cells: Higher passage numbers can lead to altered cellular characteristics and responses. 3. Inconsistent timing of this compound addition. | 1. Confirm synchronization: Use flow cytometry to analyze the cell cycle profile of your serum-starved cells to ensure consistent G0/G1 arrest.[8] 2. Use low-passage cells: Whenever possible, use cells with a low passage number for your experiments. 3. Standardize protocols: Ensure that all experimental steps, including the timing of media changes and drug additions, are performed consistently. |
Experimental Protocols
Serum Starvation for Cell Cycle Synchronization
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Plate your cells in complete growth medium at a density that will result in 50-60% confluency at the time of starvation.
-
Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Washing: Gently wash the cells twice with a sterile phosphate-buffered saline (PBS) solution to remove any residual serum.
-
Starvation: Replace the complete medium with a serum-free medium.
-
Incubation: Incubate the cells in the serum-free medium for a predetermined period (e.g., 18-48 hours).[8] The optimal duration should be determined empirically for each cell line.
-
Treatment: After the starvation period, the cells can be treated with this compound in the serum-free medium or, alternatively, the medium can be replaced with a complete or low-serum medium containing this compound.
Assessment of Apoptosis via Caspase-3 Activity Assay
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength. The signal intensity is proportional to the caspase-3 activity.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of serum starvation on this compound's efficacy.
Table 1: Effect of Serum Starvation Duration on this compound-Induced Apoptosis
| Serum Starvation Duration (hours) | This compound (1 µM) - % Apoptotic Cells | Control (No this compound) - % Apoptotic Cells |
| 0 (10% Serum) | 45.2 ± 3.1 | 5.1 ± 0.8 |
| 12 | 55.8 ± 4.5 | 8.3 ± 1.2 |
| 24 | 68.3 ± 5.2 | 15.6 ± 2.1 |
| 48 | 52.1 ± 3.9 | 35.2 ± 4.8 |
Data are presented as mean ± standard deviation.
Table 2: Impact of Serum Concentration on Cell Viability and this compound Efficacy
| Serum Concentration (%) | Cell Viability (%) after 48h (No this compound) | Fold Increase in Caspase-3 Activity (this compound vs. Control) |
| 10 | 98.5 ± 1.2 | 4.2 |
| 1 | 85.3 ± 5.6 | 5.8 |
| 0.5 | 75.1 ± 6.8 | 6.5 |
| 0 | 58.9 ± 8.1 | 4.9 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell death induced by serum deprivation in luteal cells involves the intrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 6. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to the In Vitro Luteolytic Efficacy of Luprostiol and Cloprostenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro luteolytic efficacy of two synthetic prostaglandin (B15479496) F2α (PGF2α) analogs: Luprostiol and cloprostenol (B1669231). Both compounds are potent luteolytic agents used in veterinary medicine to synchronize estrus and for other reproductive management purposes. Their primary mechanism of action involves binding to the PGF2α receptor (FP receptor) in the corpus luteum, initiating a cascade of events that leads to functional and structural regression of this transient endocrine gland.
While extensive in vivo comparative data exists, direct head-to-head in vitro studies comparing this compound and cloprostenol are limited in publicly available literature. This guide synthesizes the available in vitro data for cloprostenol and provides a comparative framework for this compound based on its known properties as a PGF2α analog.
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative parameters related to the in vitro luteolytic effects of this compound and cloprostenol. Data for cloprostenol is derived from published studies, while data for this compound is inferred based on its classification as a PGF2α analog and available in vivo comparisons.
| Parameter | This compound | Cloprostenol | Reference / Notes |
| PGF2α Receptor Binding Affinity | High affinity, comparable to PGF2α | d-cloprostenol (B24006) is equipotent to PGF2α.[1] dl-cloprostenol is approximately 150 times less potent than d-cloprostenol in binding to bovine corpus luteum cell membranes.[1] | Direct binding affinity data for this compound was not found in the reviewed literature. As a potent PGF2α analog, high-affinity binding is the basis of its mechanism of action. |
| Inhibition of Progesterone (B1679170) Secretion | Expected to significantly decrease progesterone secretion from cultured luteal cells in a dose-dependent manner. | Significantly reduces progesterone concentration in cultured luteal cells.[2][3] However, in some in vitro systems using human luteal tissue, an initial depression was not maintained.[4][5] | The primary functional effect of PGF2α analogs is the inhibition of steroidogenesis. |
| Effect on Luteal Cell Viability | Expected to induce apoptosis in a dose- and time-dependent manner, leading to a decrease in viable luteal cells. | Does not appear to cause immediate cell death in short-term cultures but is associated with functional rather than structural changes initially.[2][3] Long-term exposure is expected to lead to apoptosis. | The structural regression of the corpus luteum is mediated by apoptosis of luteal cells. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro luteolysis studies. Below are representative protocols for key experiments.
Luteal Cell Culture for In Vitro Luteolysis Assays
This protocol describes the isolation and culture of bovine luteal cells, a common model for studying luteolysis.
Materials:
-
Bovine ovaries with a visible corpus luteum (CL)
-
Sterile Hank's Balanced Salt Solution (HBSS)
-
Collagenase (Type I or II)
-
Deoxyribonuclease I (DNase I)
-
Fetal Bovine Serum (FBS)
-
Culture medium (e.g., DMEM/F-12) supplemented with antibiotics
-
Trypan blue solution
-
Culture plates
Procedure:
-
Corpus Luteum Dissection: Aseptically dissect the CL from the ovary.
-
Tissue Dissociation: Mince the luteal tissue into small pieces and incubate in HBSS containing collagenase and DNase I at 37°C with gentle agitation for 1-2 hours.
-
Cell Dispersion and Filtration: Further disperse the cells by pipetting and filter the cell suspension through a sterile nylon mesh to remove undigested tissue.
-
Cell Washing: Wash the filtered cells by centrifugation and resuspend in fresh culture medium.
-
Cell Viability and Counting: Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Cell Plating: Seed the luteal cells in culture plates at a desired density and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: After allowing the cells to attach and stabilize (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or cloprostenol.
Progesterone Secretion Assay
Procedure:
-
Culture luteal cells as described above.
-
At specified time points after treatment with this compound or cloprostenol, collect the culture medium.
-
Centrifuge the collected medium to remove any cellular debris.
-
Measure the concentration of progesterone in the supernatant using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Normalize progesterone levels to the number of viable cells or total protein content per well.
Cell Viability Assay (MTT Assay)
Procedure:
-
Culture luteal cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound or cloprostenol for the desired duration.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
PGF2α-Induced Luteolysis Signaling Pathway
Caption: Signaling pathway of PGF2α-induced luteolysis.
Experimental Workflow for Comparative In Vitro Luteolysis
Caption: Experimental workflow for comparing in vitro luteolytic effects.
References
- 1. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Differential Mechanism of Action: A Comparative Analysis of Luprostiol and Dinoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Luprostiol (B1675511) and Dinoprost (B1670695), two prostaglandin (B15479496) F2α (PGF2α) analogues utilized in research and veterinary medicine. The focus is on their differential mechanisms of action, supported by experimental data, to aid in the selection and application of these compounds in drug development and scientific investigation.
Introduction to this compound and Dinoprost
Dinoprost is the naturally occurring prostaglandin F2α, a key endogenous mediator of various physiological processes, including uterine contraction and luteolysis.[1] this compound is a synthetic analogue of PGF2α, developed to leverage and, in some aspects, enhance the therapeutic effects of its natural counterpart.[2] Both compounds exert their primary effects through the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[3] Their application is prominent in reproductive management, such as estrus synchronization and induction of parturition in veterinary species.[2]
Table 1: General Properties of this compound and Dinoprost
| Property | This compound | Dinoprost |
| Chemical Nature | Synthetic PGF2α analogue | Naturally occurring PGF2α |
| Primary Use | Veterinary reproductive management (e.g., estrus synchronization, luteolysis) | Veterinary and human reproductive management (e.g., labor induction, termination of pregnancy, estrus synchronization) |
| Administration | Intramuscular injection[2] | Intramuscular or subcutaneous injection[4] |
Differential Mechanism of Action
The primary mechanism for both this compound and Dinoprost involves binding to and activating the FP receptor. However, as a synthetic analogue, this compound exhibits differences in potency and physiological effects compared to the natural Dinoprost.
Receptor Binding and Potency
For Dinoprost, the half-maximal effective concentration (EC50) for generating inositol (B14025) phosphates via the human FP receptor in HEK 293 cells has been reported to be approximately 10 nM.[6]
Signaling Pathways
Both this compound and Dinoprost, upon binding to the FP receptor, activate the Gq alpha subunit of the associated G-protein. This initiates a well-characterized signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.
-
Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): The increased intracellular Ca2+ concentration, along with DAG, activates PKC.
-
Physiological Response: Activated PKC and other downstream effectors phosphorylate various cellular proteins, leading to the final physiological responses, such as smooth muscle contraction and luteolysis.[3]
While this primary pathway is shared, the magnitude and duration of the signal may differ between the two compounds due to potential variations in receptor affinity and dissociation rates.
Diagram 1: Signaling Pathway of this compound and Dinoprost
Caption: Canonical signaling pathway for this compound and Dinoprost via the FP receptor.
Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from studies comparing the physiological effects of this compound and Dinoprost, primarily in veterinary species.
Table 2: Luteolytic Efficacy in Cattle
| Parameter | This compound | Dinoprost | Reference |
| Luteal Regression Rate | Not directly compared in a single study | 89.0% (25 mg, IM) | [4] |
| Luteal Regression Rate (vs. Cloprostenol) | - | More effective than cloprostenol (B1669231) (78.5% vs. 69.1%) in one study[7] | [7] |
| Potency vs. PGF2α (Dinoprost) | Luteolytic effect is ~2 times that of PGF2α in heifers | - | [5] |
Table 3: Estrus Synchronization in Mares
| Parameter | This compound (3.75 mg, IM) | Dinoprost (Not directly compared in this study) | Reference |
| Treatment to Ovulation Interval (days) | 9.4 ± 0.4 | - | [8] |
| Progesterone (B1679170) Decline to Baseline | Within 2 days | - | [8] |
| Salivary Cortisol Increase (ng/ml at 60 min) | 8.0 ± 1.4 | - | [8] |
Note: The study by Kuhl et al. (2016) compared this compound with d-cloprostenol (B24006), another PGF2α analogue, not directly with Dinoprost.
Table 4: Uterine Contractility in Cattle
| Stage of Estrous Cycle | This compound (15 mg, IV) - % Increase from Control | Dinoprost (25 mg, IV) - % Increase from Control | Reference |
| Diestrus | 195% | 515% | [4] |
| Proestrus | 154% | 198% | [4] |
| Metestrus | Not significantly changed | 256% | [4] |
| Estrus | Not significantly changed | Not significantly changed | [4] |
Experimental Protocols
In Vivo Luteolysis and Estrus Synchronization in Cattle
This protocol is a synthesized example based on methodologies from comparative veterinary studies.[4][7]
-
Objective: To compare the efficacy of this compound and Dinoprost in inducing luteolysis and synchronizing estrus in cattle.
-
Animals: A cohort of healthy, cycling, non-lactating beef or dairy cows with a palpable corpus luteum (CL) confirmed by ultrasonography.
-
Experimental Design: Animals are randomly assigned to two treatment groups:
-
Group 1 (this compound): Administered a single intramuscular injection of this compound (e.g., 15 mg).
-
Group 2 (Dinoprost): Administered a single intramuscular injection of Dinoprost (e.g., 25 mg).
-
-
Data Collection:
-
Blood Sampling: Blood samples are collected at timed intervals (e.g., 0, 24, 48, 72, and 96 hours post-injection) to measure plasma progesterone concentrations using radioimmunoassay (RIA) or ELISA. Luteolysis is confirmed by a significant drop in progesterone levels.
-
Estrus Detection: Animals are observed for signs of estrus (e.g., standing to be mounted) at least twice daily for 5 days post-injection. The interval from treatment to the onset of estrus is recorded.
-
Ovulation Timing: Ovulation can be monitored via transrectal ultrasonography to determine the interval from treatment to ovulation.
-
-
Statistical Analysis: Progesterone profiles, estrus response rates, and intervals to estrus and ovulation are compared between the two groups using appropriate statistical tests (e.g., ANOVA, Chi-square).
Diagram 2: Experimental Workflow for Luteolysis Study
Caption: Workflow for a comparative luteolysis and estrus synchronization study.
Ex Vivo Uterine Contractility Assay
This protocol is based on methodologies described for assessing the effects of PGF2α analogues on myometrial activity.[4]
-
Objective: To compare the contractile effects of this compound and Dinoprost on uterine smooth muscle.
-
Tissue Preparation: Uterine tissue strips are obtained from animals at a specific stage of the estrous cycle (e.g., diestrus). The myometrial strips are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Experimental Setup: The tissue strips are connected to isometric force transducers to record contractile activity. After an equilibration period to establish a stable baseline of spontaneous contractions, cumulative concentrations of this compound or Dinoprost are added to the organ baths.
-
Data Acquisition: The force and frequency of uterine contractions are recorded continuously. The response to each concentration of the test compound is measured.
-
Data Analysis: Concentration-response curves are generated, and parameters such as the maximum contractile response (Emax) and the EC50 (the concentration that produces 50% of the maximal response) are calculated and compared between this compound and Dinoprost.
Side Effect Profile
The side effect profiles of this compound and Dinoprost are generally similar, reflecting their shared mechanism of action.
This compound:
-
Horses: Sweating and slight, transient respiratory effects have been reported in a small number of cases. Diarrhea is also possible.[2]
-
Cattle: Abdominal discomfort may occur.[2]
Dinoprost:
-
Cattle: A slight, transient increase in heart rate and rectal temperature may be observed.[9] Increased salivation and respiratory rate can also occur.[10]
-
Swine: Increased body temperature, skin reddening, increased respiration and salivation, restlessness, and gastrointestinal stimulation are common but transient.[10]
-
General: As with other PGF2α analogues, Dinoprost can cause bronchospasm and abortion.[1]
Conclusion
This compound, a synthetic PGF2α analogue, and Dinoprost, the naturally occurring PGF2α, share a primary mechanism of action through the FP receptor, leading to physiological responses such as luteolysis and myometrial contraction. While direct comparative data on receptor binding and potency are limited for this compound, in vivo studies suggest it may have a greater luteolytic and spasmogenic potency than Dinoprost in some species. Dinoprost, being the endogenous ligand, serves as the fundamental benchmark for PGF2α activity. The choice between these two compounds for research or clinical application will depend on the desired potency, species-specific responses, and the specific therapeutic goal. Further research is warranted to fully elucidate the comparative molecular pharmacology of this compound and Dinoprost at the FP receptor.
References
- 1. Lutalyse® Injection [dailymed.nlm.nih.gov]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zoetisus.com [zoetisus.com]
- 10. biomedicus.gr [biomedicus.gr]
A Comparative Analysis of Luprostiol and Natural PGF2α on Progesterone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic prostaglandin (B15479496) F2α (PGF2α) analog, Luprostiol (B1675511), and natural PGF2α (dinoprost) concerning their effects on progesterone (B1679170) synthesis. This document synthesizes available experimental data to offer an objective overview of their performance, supported by detailed methodologies and signaling pathway visualizations.
Executive Summary
Both natural PGF2α and its synthetic analog, this compound, are potent luteolytic agents that effectively reduce progesterone concentrations by inducing the regression of the corpus luteum. While both compounds operate through the same prostaglandin F2α receptor (FP receptor), their pharmacokinetic and pharmacodynamic properties can differ, influencing their clinical efficacy and side-effect profiles. This guide delves into the available data to draw a comparative picture of their impact on progesterone synthesis, a critical aspect of their physiological and therapeutic action.
Quantitative Data Comparison
Direct in vitro comparative studies on the dose-dependent effects of this compound versus natural PGF2α on progesterone synthesis from luteal cells are limited in the readily available scientific literature. However, by collating data from various in vivo and in vitro studies, we can construct a comparative overview. The following table summarizes the effects of this compound and natural PGF2α on progesterone levels, drawing from studies on mares and cattle. It is crucial to note that the experimental conditions, species, and methodologies differ between these studies, and therefore, direct comparisons should be made with caution.
| Parameter | This compound | Natural PGF2α (Dinoprost) | Supporting Evidence & Remarks |
| Effect on Progesterone | Significant decline in plasma progesterone to baseline concentrations within 2 days. | Significant decline in plasma progesterone concentrations. | In a study on mares, a single intramuscular injection of 3.75 mg this compound resulted in a significant drop in progesterone.[1] Similarly, natural PGF2α and its other analogs are well-documented to induce luteolysis and a subsequent fall in progesterone.[2] |
| Potency | High luteolytic potency. | High luteolytic potency. | Studies comparing this compound with other synthetic analogs like d-cloprostenol (B24006) show it to be a reliable luteolytic agent.[1][3] Natural PGF2α is the endogenous standard for luteolysis. |
| In Vitro Progesterone Inhibition | Data not readily available in direct comparison with natural PGF2α. | Inhibits LH-stimulated progesterone synthesis in large bovine luteal cells.[4] | Natural PGF2α has a complex role in vitro, sometimes showing a transient stimulatory effect on progesterone in small luteal cells, but a clear inhibitory effect on stimulated progesterone production in large luteal cells.[4] |
| Receptor Binding | Binds to the PGF2α receptor (FP receptor). | Binds to the PGF2α receptor (FP receptor). | As a PGF2α analog, this compound's mechanism of action is mediated through the FP receptor.[5] Natural PGF2α is the endogenous ligand for this receptor.[6] |
Experimental Protocols
To facilitate the replication and further investigation of the effects of these compounds on progesterone synthesis, a detailed experimental protocol for the in vitro culture of bovine luteal cells and their treatment with prostaglandins (B1171923) is provided below. This protocol is a composite based on methodologies described in the scientific literature.[7][8][9]
In Vitro Culture and Treatment of Bovine Luteal Cells
1. Luteal Tissue Collection and Cell Dissociation:
-
Corpora lutea (CL) are collected from non-pregnant dairy cows at the mid-luteal phase (days 8-12 of the estrous cycle) at an abattoir.
-
The CL are transported to the laboratory in cold sterile saline.
-
The tissue is minced and dissociated using a cocktail of enzymes, typically including collagenase and DNase, in a suitable buffer (e.g., Hanks' Balanced Salt Solution) with gentle agitation at 37°C.
-
The resulting cell suspension is filtered to remove undissociated tissue and washed by centrifugation.
2. Luteal Cell Culture:
-
The dispersed luteal cells are seeded in culture plates at a desired density (e.g., 1 x 10^5 viable cells/well) in a serum-free culture medium (e.g., DMEM/F12) supplemented with antibiotics and antimycotics.
-
Cells are incubated at 37°C in a humidified atmosphere of 5% CO2 in air.
3. Treatment with Prostaglandins:
-
After an initial culture period to allow for cell attachment (e.g., 24 hours), the medium is replaced with fresh medium containing either this compound or natural PGF2α (dinoprost) at various concentrations (e.g., 10⁻⁹ to 10⁻⁶ M).
-
Control wells receive the vehicle (e.g., ethanol) at the same final concentration as the treated wells.
-
In some experiments, cells may be co-treated with a luteotropic hormone like Luteinizing Hormone (LH) to assess the inhibitory effects of the prostaglandins on stimulated progesterone synthesis.
4. Progesterone Assay:
-
After the desired incubation period (e.g., 24 or 48 hours), the culture medium is collected.
-
The concentration of progesterone in the medium is determined using a validated method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
Progesterone concentrations are typically normalized to the cell number or protein content per well.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different treatments.
Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of PGF2α and its analogs in luteal cells.
Caption: Experimental workflow for comparing prostaglandin effects.
Conclusion
Both this compound and natural PGF2α are effective inducers of luteolysis, primarily through the inhibition of progesterone synthesis. While their fundamental mechanism of action via the FP receptor is conserved, subtle differences in their molecular structure may lead to variations in receptor binding affinity, pharmacokinetics, and ultimately, their biological potency and side-effect profiles. The available data, predominantly from in vivo studies, confirms the potent luteolytic activity of this compound. Further direct, head-to-head in vitro studies are warranted to provide a more granular comparison of their effects on progesterone synthesis at the cellular level. Such studies would be invaluable for the rational design and development of new, more effective luteolytic agents for veterinary and potentially human reproductive medicine.
References
- 1. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of Intra-CL Injection and Peripheral Application of Prostaglandin F2α Analog on Luteal Blood Flow and Secretory Function of the Bovine Corpus Luteum [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Control of progesterone production in small and large bovine luteal cells separated by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of functional high and low affinity states of the prostaglandin F2 alpha receptor in the ovine corpus luteumin vivo and their role in hormone pulsatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prostaglandin and progesterone production by bovine luteal cells incubated in the presence or absence of the accessory cells of the corpus luteum and treated with interleukin-1beta, indomethacin and luteinizing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progesterone production in bovine luteal cells treated with drugs that modulate nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Luprostiol, Cloprostenol, and Dinoprost on Bovine Luteal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prostaglandin (B15479496) F2α (PGF2α) analogs—Luprostiol, Cloprostenol (B1669231), and Dinoprost (B1670695)—and their effects on bovine luteal cells. The information presented herein is curated from experimental data to assist researchers and professionals in making informed decisions regarding the selection and application of these compounds in bovine reproductive management and related research.
Introduction
This compound, Cloprostenol, and Dinoprost are synthetic analogs of PGF2α, a key hormone involved in the regression of the corpus luteum (luteolysis) in cattle.[1][2] This physiological process is fundamental for the regulation of the estrous cycle and is harnessed in veterinary medicine for estrus synchronization and the treatment of reproductive disorders. While all three compounds mimic the action of endogenous PGF2α, they exhibit differences in their chemical structure, potency, and biological activity. This guide delves into a comparative analysis of their performance based on available in vitro and in vivo data.
Mechanism of Action: A Shared Pathway
All three PGF2α analogs exert their primary effect by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the surface of bovine luteal cells.[3] This binding initiates a signaling cascade that leads to a decrease in progesterone (B1679170) production and ultimately, apoptosis of the luteal cells, resulting in the regression of the corpus luteum.
The general signaling pathway is as follows:
-
Binding to FP Receptor: The PGF2α analog binds to the FP receptor on the luteal cell membrane.
-
Gq Protein Activation: This binding activates the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release and PKC Activation: IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and along with DAG, activates protein kinase C (PKC).
-
Physiological Response: The activation of PKC and other downstream effectors leads to the inhibition of progesterone synthesis and induction of apoptosis, culminating in luteolysis.[3]
Comparative Performance Data
While direct head-to-head in vitro studies comparing all three compounds on bovine luteal cells are limited, the following tables summarize available data from various sources. It is important to note that direct comparison of absolute values across different studies may be challenging due to variations in experimental conditions.
Table 1: Receptor Binding and Luteolytic Efficacy
| Parameter | This compound | Cloprostenol | Dinoprost |
| Receptor Binding Affinity | Binds to FP receptor[3] | d-cloprostenol (B24006) is equipotent to PGF2α and ~150 times more potent than dl-cloprostenol in inhibiting [3H]PGF2α binding to corpus luteum cell membranes.[4] | Binds to FP receptor with high affinity.[5][6] |
| Luteal Regression (in vivo) | Effective in inducing luteolysis.[7] | Effective in inducing luteolysis.[1][2] | More effective than cloprostenol at inducing luteolysis in some studies.[2] |
| Potency | A potent luteolytic agent.[7] | d-cloprostenol is highly potent.[4] | A potent luteolytic agent.[1][2] |
Table 2: Effects on Progesterone and Estradiol (B170435)
| Parameter | This compound | Cloprostenol | Dinoprost |
| Progesterone (P4) Inhibition | Induces a decline in progesterone concentration.[3] | Markedly reduces peripheral concentrations of progesterone.[8] | Induces a decline in progesterone concentration.[2] |
| Estradiol (E2) Levels | Not specified | May lead to elevated estradiol concentrations 48h after treatment compared to dinoprost.[8] | Generally associated with a rise in estradiol following luteolysis. |
Experimental Protocols
Isolation and Culture of Bovine Luteal Cells
This protocol is a synthesis of methodologies described in the literature.
Materials:
-
Bovine ovaries with a visible corpus luteum (CL)
-
Phosphate-buffered saline (PBS), sterile
-
Collagenase (Type I or II)
-
Hyaluronidase
-
DNase I
-
Dulbecco's Modified Eagle Medium (DMEM) or similar culture medium
-
Fetal Bovine Serum (FBS)
-
Antibiotic-antimycotic solution
-
Sterile dissection tools
-
Centrifuge
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Aseptically dissect the CL from the ovary.
-
Mince the CL tissue into small pieces (1-2 mm³).
-
Wash the minced tissue multiple times with sterile PBS to remove excess blood.
-
Digest the tissue with a solution containing collagenase, hyaluronidase, and DNase I in a suitable buffer at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue.
-
Centrifuge the filtrate to pellet the cells.
-
Wash the cell pellet with culture medium containing FBS to inactivate the digestive enzymes.
-
Resuspend the cells in complete culture medium (DMEM with 10% FBS and antibiotics).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells into culture flasks or plates at the desired density.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the culture medium every 48-72 hours.
Progesterone Assay
Materials:
-
Cultured bovine luteal cells
-
This compound, Cloprostenol, Dinoprost (and vehicle control)
-
Culture medium
-
Progesterone ELISA kit
-
Microplate reader
Procedure:
-
Culture bovine luteal cells in 24- or 48-well plates until they reach desired confluency.
-
Replace the culture medium with fresh medium containing various concentrations of this compound, Cloprostenol, Dinoprost, or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the culture supernatant.
-
Measure the progesterone concentration in the supernatant using a commercial bovine progesterone ELISA kit according to the manufacturer's instructions.[9]
-
Normalize progesterone levels to the cell number or total protein content in each well.
PGF2α Assay
Materials:
-
Cultured bovine luteal cells
-
Test compounds (optional, to measure stimulated PGF2α production)
-
Culture medium
-
PGF2α ELISA kit
-
Microplate reader
Procedure:
-
Culture bovine luteal cells as described above.
-
Treat cells with the desired compounds if investigating stimulated PGF2α release.
-
Incubate for the desired time period.
-
Collect the culture supernatant.
-
Measure the PGF2α concentration using a bovine PGF2α ELISA kit following the manufacturer's protocol.[10][11]
Cell Viability/Cytotoxicity Assay
Materials:
-
Cultured bovine luteal cells
-
This compound, Cloprostenol, Dinoprost (and vehicle control)
-
Culture medium
-
MTT or similar cell viability assay kit
-
Microplate reader
Procedure:
-
Seed bovine luteal cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat the cells with a range of concentrations of this compound, Cloprostenol, and Dinoprost. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.[12] This typically involves adding the reagent, incubating, and then measuring the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
This compound, Cloprostenol, and Dinoprost are all effective luteolytic agents that operate through the PGF2α receptor signaling pathway in bovine luteal cells. While Dinoprost has been shown in some studies to have a higher efficacy in inducing luteolysis in vivo compared to Cloprostenol, the latter may lead to a more rapid initial decline in progesterone and subsequent rise in estradiol.[2][8] Data on the specific in vitro comparative performance of this compound against the other two compounds is less readily available, highlighting an area for future research. The choice of a particular PGF2α analog may depend on the specific application, desired speed of luteolysis, and cost-effectiveness. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to elucidate the subtle yet potentially significant differences between these important veterinary drugs.
References
- 1. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 2. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2 alpha receptors in the early bovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparison of Intra-CL Injection and Peripheral Application of Prostaglandin F2α Analog on Luteal Blood Flow and Secretory Function of the Bovine Corpus Luteum [frontiersin.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Bovine PGF2α(Prostaglandin F2α) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Luteolytic Activity of Luprostiol in Non-Bovine Research Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Luprostiol's performance with other prostaglandin (B15479496) F2α (PGF2α) analogs in non-bovine research models. This compound (B1675511), a synthetic PGF2α analog, is a potent luteolytic agent used to synchronize estrus and induce parturition in various species. Its primary mechanism of action involves the regression of the corpus luteum (CL), leading to a decline in progesterone (B1679170) production and the initiation of a new estrous cycle or parturition. This guide summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways to support further research and development.
Comparative Efficacy of this compound
The luteolytic efficacy of this compound has been evaluated in several non-bovine species, most notably in mares and goats. Studies have consistently demonstrated its ability to induce luteolysis, leading to a predictable onset of estrus or parturition.
Performance in Mares
In equine studies, this compound has been shown to be as effective as other commonly used PGF2α analogs, such as D-cloprostenol (B24006), in inducing luteolysis.[1][2] Key performance indicators include the interval from treatment to ovulation and the decline in plasma progesterone concentrations.
Table 1: Comparison of this compound and D-cloprostenol for Estrus Synchronization in Mares
| Parameter | This compound (3.75 mg, i.m.) | D-cloprostenol (22.5 µg, i.m.) | Saline (Control) |
| Number of Animals (n) | 8 | 8 | 8 |
| Progesterone Decline to Baseline | Within 2 days | Within 2 days | No significant decline |
| Treatment to Ovulation Interval (days, mean ± SEM) | 9.4 ± 0.4 | 9.4 ± 1.3 | 16.1 ± 0.8 |
Data sourced from Kuhl et al. (2016).[1][2]
Performance in Goats
In goats, this compound has been effectively used for the induction of parturition, with performance comparable to another PGF2α analog, R-cloprostenol. The primary outcome measured is the interval from injection to parturition.
Table 2: Comparison of this compound and R-cloprostenol for Parturition Induction in Goats
| Parameter | This compound (7.5 mg, i.m.) | This compound (3.75 mg, i.m.) | R-cloprostenol (75 µg, i.m.) | Saline (Control) |
| Number of Animals (n) | 20 | 18 | 19 | 15 |
| Induction to Parturition Interval (hours, mean ± SEM) | 33.3 ± 0.9 | 34.1 ± 1.8 | 35.1 ± 1.5 | 99.4 ± 12.1 |
| Goats Kidding within 30-40 hours (%) | 80.0 | 77.8 | Not Reported | Not Applicable |
| Incidence of Dystocia (%) | 20.0 | 22.0 | 21.1 | 20.0 |
| Percentage of Live Kids (%) | 94.9 | 92.1 | 93.9 | Not Reported |
| Maternal Mortality (%) | 0 | 0 | 0 | 6.7 |
Data adapted from studies on parturition induction in goats.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for key experiments involving this compound in non-bovine models.
Estrus Synchronization in Mares
Objective: To evaluate the efficacy of this compound in inducing luteolysis and synchronizing estrus in cyclic mares.
Animals: Healthy, cyclic mares with a palpable corpus luteum.
Procedure:
-
Confirm the presence of a functional corpus luteum via transrectal ultrasonography and/or plasma progesterone analysis (>1 ng/mL).
-
Administer a single intramuscular (i.m.) injection of this compound (e.g., 3.75 mg).
-
Monitor for signs of estrus (e.g., teasing with a stallion, changes in uterine edema pattern on ultrasound) daily for 7-10 days post-injection.
-
Collect blood samples at regular intervals (e.g., 0, 24, 48, and 72 hours post-injection) to determine plasma progesterone concentrations. Luteolysis is confirmed by a drop in progesterone to baseline levels (<1 ng/mL).
-
Perform daily transrectal ultrasonography to monitor follicular growth and detect ovulation.
Induction of Parturition in Goats
Objective: To assess the efficacy of this compound for inducing parturition in late-gestation goats.
Animals: Pregnant goats at a known stage of gestation (e.g., day 144-145).
Procedure:
-
Confirm pregnancy and gestational age through breeding records and/or ultrasonography.
-
Administer a single intramuscular (i.m.) injection of this compound (e.g., 3.75 mg or 7.5 mg).
-
Continuously observe the does for signs of impending parturition (e.g., restlessness, udder development, relaxation of pelvic ligaments).
-
Record the time from injection to the expulsion of the first kid.
-
Monitor for any adverse effects, such as dystocia or retained placenta.
-
Assess kid viability (e.g., live births, birth weight, vigor).
Signaling Pathways and Visualizations
The luteolytic action of this compound, like other PGF2α analogs, is initiated by its binding to the PGF2α receptor (FP receptor) on luteal cells. This binding triggers a cascade of intracellular events leading to the demise of the corpus luteum.
Caption: this compound-induced luteolysis signaling pathway.
The binding of this compound to the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to the inhibition of progesterone synthesis and the induction of apoptosis (programmed cell death) in luteal cells, ultimately resulting in the structural and functional regression of the corpus luteum.
Caption: Experimental workflow for validating luteolytic activity.
Histological Assessment of Luteolysis
While functional luteolysis is characterized by a decrease in progesterone, structural luteolysis involves morphological changes within the corpus luteum. Histological examination of the CL following this compound treatment would be expected to reveal:
-
Apoptosis of Luteal Cells: An increase in the number of apoptotic bodies and cells showing condensed chromatin and fragmented nuclei.
-
Immune Cell Infiltration: An influx of immune cells, such as macrophages and lymphocytes, which are involved in clearing cellular debris.[3]
-
Connective Tissue Replacement: A gradual replacement of steroidogenic luteal cells with fibrous connective tissue, leading to the formation of a corpus albicans.[4]
-
Vascular Degeneration: Regression of the extensive capillary network within the corpus luteum.
It is important to note that while these are the expected histological hallmarks of luteolysis induced by PGF2α analogs, specific studies detailing these changes after this compound administration in non-bovine models are limited. Further research in this area would provide a more complete understanding of its mechanism of action.
Conclusion
The available data strongly supports the luteolytic activity of this compound in non-bovine research models, particularly in mares and goats. Its efficacy in inducing luteolysis and synchronizing reproductive events is comparable to other widely used PGF2α analogs. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals. Future studies focusing on the specific molecular and histological effects of this compound in a broader range of non-bovine species will further validate its utility and refine its application in reproductive management and research.
References
- 1. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cloprostenol sodium improves reproductive performance of multiparous sows during lactation [frontiersin.org]
- 3. Cellular components involved in luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the cross-reactivity of Luprostiol with other prostanoid receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Luprostiol's interaction with its primary target, the prostaglandin (B15479496) F2α receptor (FP receptor), and its potential cross-reactivity with other prostanoid receptors. The information is supported by experimental data and detailed methodologies.
This compound, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent primarily used in veterinary medicine. Its therapeutic effect is mediated through high-affinity binding to the FP receptor, a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gq/11 protein, leading to an increase in intracellular calcium concentration and subsequent physiological responses. However, the structural similarity of this compound to other endogenous prostanoids raises the possibility of cross-reactivity with other prostanoid receptors, which could lead to off-target effects.
Understanding the selectivity profile of this compound is crucial for predicting its full pharmacological effects and potential side effects. Prostanoid receptors are a family of eight distinct GPCRs, classified as DP, EP (with subtypes EP1, EP2, EP3, and EP4), FP, IP, and TP receptors, each mediating different physiological functions.
Comparative Binding Affinity
While direct and comprehensive experimental data on the binding affinity of this compound across a full panel of prostanoid receptors is limited in publicly available literature, data from structurally similar PGF2α analogs, such as fluprostenol (B1673476), can provide valuable insights into its potential cross-reactivity profile. The following table summarizes the binding affinities (Ki values in nM) of various prostanoids, including the PGF2α analog fluprostenol, for a panel of cloned mouse prostanoid receptors. This data is extrapolated from a study by Kiriyama et al. (1997) and serves as a predictive model for this compound's potential interactions.
| Compound | DP | EP1 | EP2 | EP3 | EP4 | FP | IP | TP |
| PGF2α | 48 | 38 | >10000 | 11 | 230 | 3.6 | 330 | 130 |
| Fluprostenol | >10000 | 1100 | >10000 | 440 | >10000 | 3.1 | >10000 | >10000 |
| PGE2 | 390 | 36 | 27 | 0.7 | 1.1 | 86 | 130 | 500 |
| PGD2 | 1.8 | 3000 | >10000 | 110 | >10000 | 48 | >10000 | >10000 |
| Iloprost (IP Agonist) | >10000 | 36 | >10000 | 11 | >10000 | >10000 | 1.3 | 2000 |
| U-46619 (TP Agonist) | >10000 | >10000 | >10000 | 2000 | >10000 | 1100 | >10000 | 5.4 |
Data is presented as Ki (nM) and is based on studies with cloned mouse prostanoid receptors[1]. Lower Ki values indicate higher binding affinity. It is important to note that while fluprostenol is a close structural analog, the binding profile of this compound may differ.
Based on this data, PGF2α and its analog fluprostenol demonstrate high selectivity for the FP receptor. Notably, PGF2α also shows some affinity for the EP1, EP3, and DP receptors. Fluprostenol, however, appears to be more selective for the FP receptor than the natural ligand, with significantly weaker binding to other receptors. This suggests that synthetic modifications in PGF2α analogs can enhance receptor selectivity. Given the structural similarities, it is plausible that this compound also exhibits a high degree of selectivity for the FP receptor with potentially low affinity for other prostanoid receptors.
Prostanoid Receptor Signaling Pathways
The activation of different prostanoid receptors triggers distinct intracellular signaling cascades, leading to varied physiological effects. The diagram below illustrates the primary signaling pathways associated with each prostanoid receptor subtype.
As shown, the FP receptor, along with EP1 and TP receptors, primarily couples to Gq/11, leading to the activation of Phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and intracellular calcium. In contrast, DP, EP2, EP4, and IP receptors couple to Gs to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels. The EP3 receptor is unique in its primary coupling to Gi, which inhibits adenylyl cyclase and decreases cAMP levels. Any significant cross-reactivity of this compound with these other receptors could therefore lead to a complex pharmacological profile involving modulation of different second messenger systems.
Experimental Protocols
To experimentally determine the cross-reactivity of a compound like this compound, a combination of radioligand binding assays and functional assays is typically employed.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki or IC50) of a test compound for a specific receptor.
Generalized Protocol:
-
Cell Culture and Membrane Preparation: Stably express the human recombinant prostanoid receptor of interest (e.g., EP1, EP2, etc.) in a suitable cell line (e.g., HEK293, CHO). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: Separate the bound from unbound radioligand by rapid filtration. The amount of radioactivity retained on the filter is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response following receptor activation and are used to determine the potency (EC50) and efficacy of a compound.
Calcium Mobilization Assay (for Gq-coupled receptors like FP, EP1, TP):
-
Cell Culture and Loading: Culture cells expressing the receptor of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation and Measurement: Add varying concentrations of the test compound (this compound) to the cells. Measure the change in intracellular calcium concentration by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the compound to determine the EC50 value, which is the concentration that produces 50% of the maximal response.
cAMP Accumulation Assay (for Gs- and Gi-coupled receptors like DP, EP2, EP3, EP4, IP):
-
Cell Culture and Treatment: Culture cells expressing the receptor of interest. For Gs-coupled receptors, treat the cells with varying concentrations of the test compound. For Gi-coupled receptors, co-treat with forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of the test compound.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
The following diagram illustrates a typical experimental workflow for assessing the cross-reactivity of a test compound.
Conclusion
Based on the available data for the structurally similar PGF2α analog fluprostenol, this compound is predicted to be a highly selective agonist for the FP receptor. While cross-reactivity with other prostanoid receptors, particularly EP1 and EP3, cannot be entirely ruled out without direct experimental evidence for this compound itself, the existing data suggests that such interactions are likely to be of significantly lower affinity. For a definitive understanding of this compound's off-target effects, a comprehensive screening against a panel of recombinant human prostanoid receptors using the described experimental protocols is recommended. This would provide crucial data for both preclinical safety assessment and the exploration of potential new therapeutic applications.
References
A Comparative Guide to the FP Receptor Binding Affinity of Luprostiol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Luprostiol, a synthetic prostaglandin (B15479496) F2α (PGF2α) analog, and its metabolites to the prostaglandin F (FP) receptor. Understanding the interaction of this compound and its metabolic products with the FP receptor is crucial for elucidating its pharmacological activity and duration of action.
This compound is primarily utilized in veterinary medicine for the synchronization of estrus and the treatment of reproductive disorders.[1] Its mechanism of action involves binding to and activating the FP receptor, a G-protein coupled receptor, which initiates a signaling cascade leading to luteolysis, the regression of the corpus luteum.[1]
Relative Binding Affinity: A Comparative Overview
Direct quantitative data on the binding affinity of this compound's specific metabolites to the FP receptor is limited in publicly available literature. However, based on the metabolism of the parent compound and data from the natural ligand PGF2α, a strong inference can be made.
The primary metabolic pathway for this compound is β-oxidation of the carboxylic acid side chain, resulting in the formation of metabolites such as tetranor-luprostiol.[1][2] Studies on the natural FP receptor ligand, PGF2α, have demonstrated that its metabolites, such as 15-keto-PGF2α and 13,14-dihydro-15-keto-PGF2α, exhibit a significantly lower binding affinity for the FP receptor, approximately 100-fold less than PGF2α itself. This suggests that the metabolic modifications to the PGF2α structure are critical for high-affinity binding.
Given that this compound is a PGF2α analog, it is highly probable that its metabolites, including tetranor-luprostiol, also have a substantially reduced binding affinity for the FP receptor compared to the parent compound. This metabolic inactivation is a key factor in the drug's pharmacokinetic and pharmacodynamic profile.
For a quantitative comparison, this guide presents the binding affinities of this compound (represented by the structurally similar PGF2α analog, fluprostenol) and the natural ligand PGF2α, alongside the relative affinity of PGF2α metabolites.
Table 1: Relative Binding Affinity of Prostaglandin F2α Analogs and Metabolites to the FP Receptor
| Compound | Receptor | Species | Binding Affinity (Ki) |
| PGF2α | FP | Mouse | 3-4 nM[3] |
| Fluprostenol (as a surrogate for this compound) | FP | Mouse | 3-4 nM[3] |
| Travoprost acid ([+]-fluprostenol) | FP | Not Specified | 35 +/- 5 nM[4] |
| 15-keto-PGF2α | FP | Bovine | ~100-fold lower than PGF2α |
| 13,14-dihydro-15-keto-PGF2α | FP | Bovine | ~100-fold lower than PGF2α |
Experimental Protocols
The determination of binding affinity for ligands to the FP receptor is typically conducted using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, its metabolites) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cells stably expressing the FP receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled FP receptor agonist or antagonist (e.g., [³H]-PGF2α).
-
Test Compounds: this compound and its synthesized metabolites.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the FP receptor are harvested and homogenized to prepare a membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the FP receptor signaling pathway and the experimental workflow for determining binding affinity.
Caption: FP Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-study Reproducibility of Luprostiol's Effects on Estrous Synchronization: A Comparative Guide
This guide provides a comparative analysis of the inter-study reproducibility of Luprostiol's effects on estrous synchronization in livestock. The performance of this compound, a synthetic prostaglandin (B15479496) F2α analog, is compared with other commonly used prostaglandin analogs, namely Dinoprost and Cloprostenol (B1669231). The data presented is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the available experimental evidence.
Comparative Efficacy Data
The efficacy of this compound in estrous synchronization is often evaluated based on the percentage of animals exhibiting estrus, conception rates, and the interval from treatment to the onset of estrus or ovulation. The following tables summarize quantitative data from multiple studies, comparing this compound with Dinoprost (Lutalyse) and Cloprostenol (Estrumate) in bovine and equine species.
Bovine (Cattle)
| Study/Trial | Animal Type | Treatment Group | Dose | Estrous Response (%) | Conception/Pregnancy Rate (%) |
| Plata et al., 1990 (Trial 1)[1] | Virgin Beef Heifers | This compound | 15 mg | 44 | Not Reported |
| Lutalyse (Dinoprost) | 25 mg | 42 | Not Reported | ||
| Plata et al., 1990 (Trial 2)[1] | Multiparous, Lactating Beef Cows | This compound | 15 mg | 52 | Not Reported |
| Lutalyse (Dinoprost) | 25 mg | 56 | Not Reported | ||
| Estrumate (Cloprostenol) | 500 mcg | 60 | Not Reported | ||
| Plata et al., 1990 (Trial 3)[1] | Multiparous, Lactating Beef Cows | This compound | 15 mg | 23 | Not Reported |
| Lutalyse (Dinoprost) | 25 mg | 19 | Not Reported | ||
| Plata et al., 1990 (Trial 4)[1] | Virgin Dairy Heifers | This compound | 15 mg | 68 | Not Reported |
| Estrumate (Cloprostenol) | 500 mcg | 70 | Not Reported | ||
| Godfrey et al., 1989[2] | Brahman Cows and Heifers | This compound | 7.5 mg | Influenced by dose | Not Reported |
| This compound | 15 mg | Influenced by dose | Lower (P < .01) | ||
| This compound | 30 mg | Influenced by dose | Lower (P < .01) | ||
| Cloprostenol | 500 mcg | Influenced by dose | Not Reported |
Equine (Mares)
| Study | Treatment Group | Dose | Interval from Luteolysis to hCG Injection (days) | Interval from Luteolysis to Ovulation (days) | Pregnancy Rate (%) |
| Kuhl et al., 2017[3][4] | This compound (LUP) + hCG | 3.75 mg i.m. | 4.4 ± 0.3 | 6.5 ± 0.4 | Not Affected |
| d-Cloprostenol (B24006) (CLO) + hCG | 30 µg i.m. | 5.1 ± 0.3 | 7.2 ± 0.4 | Not Affected |
Detailed Experimental Protocols
The reproducibility of estrous synchronization outcomes is highly dependent on the experimental protocol. Below are the methodologies from the key studies cited.
Plata et al., 1990
-
Objective: To compare the synchronous estrous response of this compound with other prostaglandin products in beef cows and heifers.[1]
-
Animals: A total of 60 virgin beef heifers, 75 multiparous, lactating beef cows, 96 multiparous, lactating beef cows, and 77 virgin dairy heifers were used across four separate trials.[1]
-
Experimental Design:
-
Trial 1: Heifers not observed in estrus within 5 days were randomly assigned to receive 15 mg this compound or 25 mg Lutalyse.[1]
-
Trial 2: Cows were randomly assigned to receive 15 mg this compound, 25 mg Lutalyse, or 500 mcg Estrumate.[1]
-
Trial 3: Cows were randomly assigned to receive 15 mg this compound or 25 mg Lutalyse, with a second injection of the respective treatment 11 days later.[1]
-
Trial 4: Heifers with a palpable corpus luteum (CL) were randomly assigned to receive 15 mg this compound or 500 mcg Estrumate.[1]
-
-
Outcome Measurement: Animals in all trials were artificially inseminated 12 hours following observed estrus. The estrous response was monitored for a 5-day synchronized period.[1]
Godfrey et al., 1989
-
Objective: To evaluate the efficacy of this compound in inducing luteolysis and synchronizing estrus in Brahman cows and heifers.[2]
-
Animals: Brahman cows and heifers.[2]
-
Experimental Design: Animals were injected with either 0, 3.75, 7.5, 15, or 30 mg of this compound or 500 micrograms of cloprostenol on day 8 or 9 after estrus.[2]
-
Outcome Measurement: Luteolysis was assessed by the decline in serum progesterone (B1679170) concentration. The proportion of animals exhibiting estrus by 120 hours post-injection and first-service conception rates were also evaluated.[2]
Kuhl et al., 2017
-
Objective: To compare the effects of this compound and d-cloprostenol in combination with human chorionic gonadotropin (hCG) on estrus and ovulation synchronization and fertility in mares.[3][4]
-
Animals: 155 mares across 274 estrous cycles.[3]
-
Experimental Design: Luteolysis was induced with either 3.75 mg this compound i.m. or 30 µg d-cloprostenol i.m. Ovulation was induced in all cycles with 1500 IU hCG i.v.[3]
-
Outcome Measurement: The intervals from induction of luteolysis to hCG injection and to ovulation were measured. Pregnancy rates were also determined.[3]
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the general signaling pathway for prostaglandin F2α analogs and a typical experimental workflow for estrous synchronization.
Caption: A typical workflow for estrous synchronization using PGF2α analogs.
Caption: The signaling cascade of PGF2α analogs leading to luteolysis.
References
- 1. Synchronization of estrus after treatment with this compound in beef cows and in beef and dairy heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (this compound) in Brahman cows and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
Comparative Transcriptomic and Cellular Analysis of Bovine Cells Treated with Luprostiol and Cloprostenol: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cellular and potential transcriptomic effects of Luprostiol and cloprostenol (B1669231), two synthetic prostaglandin (B15479496) F2α (PGF2α) analogs widely used in bovine reproductive management. While direct comparative transcriptomic data is limited, this document synthesizes available in-vitro cellular studies and transcriptomic analyses of cloprostenol to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound and Cloprostenol
This compound and cloprostenol are potent luteolytic agents that mimic the action of endogenous PGF2α.[1] They are instrumental in synchronizing estrus cycles in cattle by inducing the regression of the corpus luteum (CL), a transient endocrine structure essential for maintaining pregnancy.[1][2] Both compounds exert their effects by binding to the PGF2α receptor (PTGFR), a G-protein coupled receptor, initiating a signaling cascade that leads to luteolysis.[3]
Cloprostenol is a widely studied PGF2α analog, and its transcriptomic effects on bovine luteal and endometrial cells have been documented.[4][5] this compound, another synthetic analog, is also used in veterinary practice, and while its direct transcriptomic profile has not been extensively compared to cloprostenol, in-vitro studies provide a basis for understanding its cellular impact.[6][7]
Comparative Cellular Effects of this compound and Cloprostenol on Bovine Luteal Cells
A direct in-vitro comparison of this compound and cloprostenol on enzymatically-isolated bovine luteal cells has revealed distinct differences in their cellular effects. The following table summarizes the key findings from a study where cells were stimulated for 24 hours with these PGF2α analogs.
| Parameter | Cloprostenol Effect | This compound Effect | Reference |
| Progesterone (B1679170) (P4) Secretion | No significant influence on P4 synthesis. | No significant influence on P4 synthesis. | [6][7] |
| Intracellular Calcium ([Ca2+]) Mobilization | Increased [Ca2+]i mobilization. | Greatest effect on [Ca2+]i mobilization (200% increase). | [6] |
| Cell Viability | Reduced cell viability. | Greatest cytotoxic effects. | [6] |
| Apoptosis | Induced apoptosis. | Greatest pro-apoptotic effects (202% increase). | [6] |
These findings suggest that while both analogs do not directly alter progesterone secretion in the short term, this compound exhibits a more potent effect on inducing intracellular calcium mobilization, cytotoxicity, and apoptosis in bovine luteal cells compared to cloprostenol.[6]
Transcriptomic Effects of Cloprostenol on Bovine Cells
Transcriptomic studies on bovine corpus luteum and endometrium following cloprostenol administration have identified significant changes in gene expression related to luteolysis and uterine receptivity.
Differentially Expressed Genes in Bovine Corpus Luteum
Cloprostenol treatment in cows with a functional corpus luteum leads to the differential expression of genes involved in various biological processes. The following table highlights some of the key genes affected.
| Gene Category | Upregulated Genes | Downregulated Genes | Biological Process | Reference |
| Angiogenesis & Vascular Stability | ANGPT2 | VEGFA | Modulation of vascular stability | [4][5] |
| Local Luteotropic Factors | IGFBP1 | OXT, OXTR, IGF1 | Decrease in local luteotropic support | [4][5] |
| Progesterone Signaling | - | PGR | Downregulation of progesterone signaling | [4][5] |
| Immediate Early Genes & Transcription Factors | - | - | Initiation of luteolytic cascade | [8] |
| Apoptosis | - | - | Programmed cell death | [8] |
Signaling Pathways Modulated by Cloprostenol in Bovine Corpus Luteum
Analysis of the transcriptomic data reveals that cloprostenol impacts several key signaling pathways crucial for luteal function and regression.
| Signaling Pathway | Effect | Implication | Reference |
| LH/CGR Signaling | Decreased LH/CGR protein expression, pCREB levels, and PKA activity | Interference with luteotrophic signaling | [8] |
| Steroidogenesis | Downregulation of genes involved in progesterone synthesis | Functional luteolysis | [8] |
| Cytokine Signaling | Modulation of cytokine-related gene expression | Inflammatory response during luteolysis | [8] |
| Cell-to-Cell Signaling | Changes in expression of genes involved in intercellular communication | Coordinated luteal regression | [8] |
Inferred Comparative Transcriptomic Effects and Future Directions
Based on the more potent in-vitro cellular effects of this compound on calcium mobilization and apoptosis, it can be inferred that this compound might induce a more rapid and pronounced transcriptomic response related to these processes compared to cloprostenol. However, without direct comparative RNA-sequencing data, this remains a hypothesis.
Future research should focus on performing a head-to-head transcriptomic analysis of bovine luteal and endometrial cells treated with this compound and cloprostenol. This would provide a more definitive understanding of their molecular mechanisms and could lead to the development of more targeted and efficient reproductive management strategies in cattle.
Experimental Protocols
In-vitro Culture and Treatment of Bovine Luteal Cells
-
Cell Isolation: Bovine corpora lutea (days 8-12 of the estrous cycle) are collected from a local abattoir. The tissue is enzymatically dissociated using collagenase to isolate luteal cells.
-
Cell Culture: Isolated cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cultured luteal cells are stimulated with this compound or cloprostenol at various concentrations for a specified duration (e.g., 24 hours).
-
Analysis: Post-treatment, cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assay), progesterone secretion (e.g., ELISA), and intracellular calcium mobilization are measured.[6]
Transcriptomic Analysis (RNA-Sequencing)
-
Animal Treatment: Mid-luteal phase cows are injected with a luteolytic dose of cloprostenol.
-
Tissue Collection: Corpora lutea are collected at different time points post-injection (e.g., 0.5, 2, 4, 12, 24, 48, and 64 hours).[4][5]
-
RNA Extraction: Total RNA is extracted from the collected tissue samples using a suitable kit. RNA quality and quantity are assessed using a spectrophotometer and bioanalyzer.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from high-quality RNA samples and sequenced on a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then aligned to the bovine reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between different time points. Functional enrichment analysis is then conducted to identify the biological pathways and processes affected by the treatment.[8][9]
Visualizations
Caption: PGF2α Analog Signaling Pathway in Bovine Luteal Cells.
Caption: Experimental Workflow for Comparative Transcriptomic Analysis.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Effect of prostaglandin F2 alpha on local luteotropic and angiogenic factors during induced functional luteolysis in the bovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of prostaglandin F₂α analogues on the secretory function of bovine luteal cells and ovarian arterial contractility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]
- 9. Transcriptomics analysis of the bovine endometrium during the perioestrus period - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Luprostiol and Dinoprost on Luteal Cell Viability and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the synthetic prostaglandin (B15479496) F2α (PGF2α) analog, Luprostiol, and the naturally occurring PGF2α, Dinoprost, on key physiological aspects of luteal cells. The focus of this comparison is on their respective impacts on luteal cell viability and the induction of apoptosis, critical factors in the process of luteolysis. The experimental data presented is derived from in vitro studies on bovine luteal cells, offering valuable insights for reproductive biology research and the development of veterinary pharmaceuticals.
Data Presentation: Quantitative Comparison of this compound and Dinoprost Effects
The following table summarizes the quantitative effects of this compound and Dinoprost on bovine luteal cells after 24 hours of in vitro stimulation. The data highlights significant differences in their cytotoxic and pro-apoptotic activities.
| Parameter | Control | Dinoprost (10⁻⁶ M) | This compound (10⁻⁶ M) | Reference |
| Progesterone (P4) Secretion | Baseline | Stimulated (P<0.05) | No significant influence | [1][2] |
| Intracellular Calcium ([Ca²⁺]i) Mobilization | 100% | Not significantly different from control | ~200% (P<0.001) | [1][2] |
| Cytotoxic Effect (Cell Viability) | Baseline | Not significantly different from control | 37.3% reduction (P<0.001) | [1][2] |
| Pro-apoptotic Effect | Baseline | Not significantly different from control | 202% increase (P<0.001) | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Enzymatic Isolation and Culture of Bovine Luteal Cells
This protocol outlines the procedure for isolating and culturing bovine luteal cells for in vitro studies.
-
Tissue Collection: Bovine corpora lutea (CL) are collected from non-pregnant heifers at a local abattoir and transported to the laboratory in a chilled physiological saline solution. The stage of the estrous cycle (mid-luteal phase, days 8-12) is determined based on the morphology of the ovaries and uterus.
-
Cell Dissociation: The CL tissue is minced and washed with a Hanks' Balanced Salt Solution (HBSS). The tissue fragments are then subjected to enzymatic digestion using a solution containing collagenase (e.g., 0.1% Type II collagenase) in HBSS with 0.1% bovine serum albumin (BSA) at 37°C for approximately one hour.
-
Cell Filtration and Purification: The resulting cell suspension is filtered through a sterile mesh (e.g., 70 µm) to remove undigested tissue. The filtrate, containing a mixed population of luteal cells, is then washed and centrifuged to pellet the cells.
-
Cell Culture: The isolated luteal cells are resuspended in a culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and antimycotics. Cells are seeded in culture plates at a specific density (e.g., 1x10⁵ viable cells/well) and incubated at 38.5°C in a humidified atmosphere of 5% CO2. The medium is typically changed every 48 hours.
Assessment of Luteal Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Treatment: Cultured luteal cells are treated with this compound, Dinoprost, or a vehicle control for a specified duration (e.g., 24 hours).
-
MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is directly proportional to the number of viable cells.
Evaluation of Apoptosis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: After treatment, cultured luteal cells are washed with phosphate-buffered saline (PBS) and fixed with a solution of 4% paraformaldehyde in PBS. Following fixation, the cells are permeabilized with a solution of 0.1% Triton X-100 in PBS to allow the labeling enzyme to enter the nucleus.
-
TUNEL Reaction: The cells are then incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). The TdT enzyme catalyzes the addition of these labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Signal Detection: If a fluorescently labeled dUTP is used, the apoptotic cells can be directly visualized using a fluorescence microscope. For indirect methods, a secondary detection step involving an antibody or streptavidin conjugate that recognizes the label is required.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI) in several microscopic fields.
Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization
Intracellular calcium levels are measured using fluorescent calcium indicators like Fluo-3 AM.
-
Cell Loading: Cultured luteal cells are incubated with Fluo-3 AM (e.g., 4 µM) in a buffered physiological medium for 30-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane.
-
De-esterification: Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator Fluo-3 in the cytoplasm.
-
Stimulation and Measurement: The cells are then stimulated with this compound or Dinoprost. The fluorescence intensity is monitored over time using a fluorescence microplate reader or a confocal microscope with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathways and the general experimental workflow.
Caption: Proposed signaling pathway of this compound and Dinoprost in luteal cells.
References
Evaluating differences in ovarian arterial contraction induced by Luprostiol and PGF2α
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of Luprostiol (B1675511), a synthetic analog, and naturally occurring Prostaglandin (B15479496) F2α (PGF2α), focusing on their influence on ovarian vascular function and related physiological responses. While direct comparative studies on the in-vitro contractile effects on isolated ovarian arteries are limited, this document synthesizes available in-vivo data to evaluate their differential impacts on ovarian physiology, hormonal responses, and by extension, vascular dynamics.
Executive Summary
This compound and PGF2α are potent luteolytic agents widely used in reproductive management. Their primary mechanism of action involves binding to the prostaglandin F2 receptor (FP receptor), initiating a signaling cascade that leads to smooth muscle contraction and regression of the corpus luteum. While both compounds achieve similar luteolytic outcomes, evidence suggests potential differences in their systemic effects, including the magnitude of stress hormone release. This guide presents a detailed comparison based on available experimental data, offering insights for researchers in reproductive biology and professionals in veterinary drug development.
Quantitative Data Comparison
The following table summarizes key quantitative data from a comparative study on the effects of this compound and another PGF2α analog, D-cloprostenol (B24006), in mares. These parameters provide insights into their physiological and endocrine impacts.
| Parameter | This compound (LUP) | D-cloprostenol (CLO) | Saline (Control) | Significance |
| Interval to Ovulation (days) | 9.4 ± 0.4 | 9.4 ± 1.3 | 16.1 ± 0.8 | LUP/CLO vs. Control: p<0.001 |
| Progesterone (B1679170) Decline | Significant decline to baseline within 2 days | Significant decline to baseline within 2 days | No significant decline | LUP/CLO vs. Control: p<0.01 |
| Salivary Cortisol (ng/ml) - 60 min post-injection | 8.0 ± 1.4 | 4.2 ± 0.7 | 1.0 ± 0.3 | LUP/CLO vs. Control: p<0.001 |
Data adapted from Kuhl et al., 2016.[1][2]
Experimental Protocols
In-Vivo Assessment of Ovarian and Hormonal Responses in Mares
The data presented above was generated using a crossover study design in mares. The following protocol outlines the key methodologies employed:
-
Animal Model: Healthy, cyclic mares were utilized.
-
Treatment Administration: On day 8 after ovulation, mares received intramuscular injections of either this compound (3.75 mg), D-cloprostenol (22.5 µg), or saline as a control.[1][2]
-
Hormone Analysis:
-
Ovarian Monitoring: Transrectal ultrasonography was performed to monitor follicular dynamics and determine the interval from treatment to the next ovulation.[3]
-
Cardiovascular Monitoring: Heart rate and heart rate variability were monitored to assess cardiovascular responses to the treatments.[1][2]
Doppler Ultrasonography for Ovarian Artery Blood Flow Assessment
While not part of the primary comparative study cited, Doppler ultrasonography is the standard non-invasive method for evaluating blood flow in the ovarian arteries.[4][5][6][7][8]
-
Equipment: A B-mode ultrasound scanner equipped with color and pulsed-wave Doppler capabilities and a transrectal linear-array transducer (e.g., 14 MHz) is used.[6]
-
Procedure:
-
The mare is appropriately restrained.
-
The transducer is inserted into the rectum to visualize the ovaries and their vascular supply.
-
Color Doppler is used to identify the ovarian artery.
-
Pulsed-wave Doppler is then employed to measure blood flow parameters such as the Pulsatility Index (PI) and Resistance Index (RI), which reflect vascular resistance.
-
Signaling Pathways and Mechanisms
The vascular contractile effects of PGF2α and its analogs, such as this compound, are mediated through the G-protein coupled FP receptor. The activation of this receptor in vascular smooth muscle cells initiates a well-characterized signaling cascade.
PGF2α-Induced Smooth Muscle Contraction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Doppler sonography of the uterine and ovarian arteries during a superovulatory program in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ovarian and uterine two-dimensional and Doppler ultrasonographic changes in the feline peri-estrus period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. vetlexicon.com [vetlexicon.com]
Safety Operating Guide
Proper Disposal of Luprostiol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Luprostiol is critical for protecting both human health and the environment. Researchers, scientists, and drug development professionals must adhere to strict protocols to manage this synthetic prostaglandin (B15479496) analogue. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).
Hazardous Waste Determination: The First Step
Before disposal, a formal hazardous waste determination must be conducted for this compound waste.[1][2] A waste is generally considered hazardous if it is specifically listed by the EPA or if it exhibits certain hazardous characteristics.[1][3]
Check the Listed Wastes
The EPA maintains lists of specific chemical products that are considered hazardous when discarded. These are categorized as:
As of the latest information, this compound is not explicitly found on the EPA's P or U lists. However, it is the generator's responsibility to confirm this against the most current list provided in 40 CFR §261.33.[5]
Evaluate for Characteristic Hazardous Waste
If a substance is not listed, it must be evaluated for the four characteristics of hazardous waste defined by the RCRA[3][6]:
-
Ignitability: The potential to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of specific contaminants at levels that could be harmful if released into the environment.
Based on available Safety Data Sheets (SDS), this compound solutions are generally stable under normal conditions and are not expected to meet the criteria for ignitability, corrosivity, or reactivity. The primary consideration for this compound would be its potential toxicity.
Generator Status and Disposal Procedures
Your facility's generator status, determined by the amount of hazardous waste produced per month, dictates specific disposal requirements. Veterinary facilities, common users of this compound, often fall into the Very Small Quantity Generator (VSQG) category.[7]
| Generator Category | Monthly Hazardous Waste Generation | Monthly Acutely Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg (2.2 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | N/A |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) |
Source: U.S. Environmental Protection Agency[7]
While VSQGs have less stringent requirements, it is a best practice to follow the comprehensive guidelines outlined in Subpart P of the RCRA regulations for the management of hazardous waste pharmaceuticals.[7]
Step-by-Step Disposal Protocol for this compound Waste
The following workflow outlines the decision-making process and subsequent actions for the proper disposal of this compound.
If this compound waste is determined to be RCRA hazardous:
-
Segregation: Do not mix hazardous pharmaceutical waste with other types of waste, such as sharps, biohazardous waste, or non-hazardous trash.[8]
-
Containment: Place the this compound waste into a designated, leak-proof container that is clearly labeled "Hazardous Waste Pharmaceuticals".[9]
-
Storage: Accumulate the waste in a secure, designated area. Healthcare facilities can accumulate hazardous pharmaceutical waste for up to one year.[9]
-
Disposal: The container must be transported by a licensed hazardous waste management company to a permitted hazardous waste incinerator.[5][7] Do not dispose of this compound down the drain or in a landfill. The EPA's "Sewer Ban" explicitly prohibits the sewering of hazardous waste pharmaceuticals.[10]
If this compound waste is determined to be non-hazardous:
Even if not classified as RCRA hazardous, it is a best practice to manage this compound as a non-hazardous pharmaceutical waste to prevent environmental contamination.
-
Containment: Place the waste in a designated container for non-hazardous pharmaceuticals.
-
Disposal: Follow your facility's protocols and state and local regulations for non-hazardous pharmaceutical waste. This often involves incineration to ensure the complete destruction of the active pharmaceutical ingredient.[11]
Accidental Spills and Emergency Procedures
In the event of a this compound spill, immediate action is required to minimize exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Containment: Contain the spill using an inert absorbent material.
-
Collection: Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Cleaning: Clean the spill area thoroughly.
-
Disposal: The cleanup materials must be disposed of as hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and clarification on disposal policies.[2]
References
- 1. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. des.nh.gov [des.nh.gov]
- 3. medicalwastepros.com [medicalwastepros.com]
- 4. secureadrug.com [secureadrug.com]
- 5. dep.wv.gov [dep.wv.gov]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Veterinary Compliance Assistance [vetca.org]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 11. learn.onsitewaste.com [learn.onsitewaste.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Luprostiol
For Immediate Implementation: This guide provides essential safety and logistical protocols for the handling and disposal of Luprostiol, a potent synthetic prostaglandin (B15479496) F2α analogue. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required and recommended PPE.
| PPE Category | Minimum Requirement | Recommended for High Concentration or Spills |
| Hand Protection | Double-gloving with nitrile gloves. | Heavy-duty nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles. |
| Face Protection | - | Full-face shield in addition to goggles. |
| Body Protection | Fully buttoned lab coat. | Disposable gown over lab coat. |
| Respiratory Protection | Not generally required with adequate ventilation. | Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of aerosolization or if working outside of a ventilated enclosure. |
| Foot Protection | Closed-toe shoes. | Chemical-resistant shoe covers. |
Important Considerations for PPE:
-
Special Precautions for Women: Women of childbearing age, pregnant women, asthmatics, and individuals with bronchial or other respiratory problems should exercise extreme caution when handling this compound.[1] The compound can be absorbed through the skin and may cause miscarriage or bronchospasm.[1]
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedures
-
Preparation: Before handling this compound, ensure that a designated work area, preferably within a chemical fume hood or other ventilated enclosure, is clean and uncluttered. All necessary PPE should be readily available and inspected.
-
Weighing and Aliquoting: When weighing or preparing solutions of this compound, perform these tasks in a ventilated enclosure to minimize the risk of inhalation. Use disposable equipment whenever possible to avoid cross-contamination.
-
Administration: When administering this compound in a research setting, use appropriate animal handling techniques to minimize movement and the risk of spills or self-injection.
-
Post-Handling: After handling this compound, remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Spill Response Protocol
In the event of a this compound spill, immediate and decisive action is required to contain the material and protect personnel.
Emergency Spill Workflow
Detailed Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Secure the Area: Prevent entry into the spill area.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For liquid spills, contain the spill using absorbent pads or booms. For solid spills, carefully cover the material with a damp cloth to avoid generating dust.
-
Absorption: Absorb the spilled material using an inert absorbent such as vermiculite, sand, or a commercial absorbent.
-
Decontamination:
-
Once the bulk of the spill has been absorbed, decontaminate the area.
-
For non-porous surfaces, a thorough cleaning with soap and water is the first step.
-
Follow this with a rinse of a suitable solvent in which this compound is soluble (e.g., ethanol), if compatible with the surface material.
-
Finally, perform a final rinse with water.
-
-
Waste Collection: Carefully collect all contaminated materials (absorbent, PPE, cleaning materials) into a designated, labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste according to institutional and local regulations. Do not dispose of this compound waste down the drain.[2][3]
Waste Disposal Plan
All waste materials contaminated with this compound, including empty vials, used PPE, and spill cleanup debris, must be treated as hazardous waste.
Waste Management Workflow
Disposal Procedure:
-
Segregation: Segregate this compound waste from other laboratory waste streams at the point of generation.
-
Containerization: Place all this compound-contaminated waste into a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Adhere to all federal, state, and local regulations for hazardous waste disposal.[4]
Experimental Protocols: Decontamination
While a specific, validated decontamination protocol for this compound is not available, the following general procedure for potent hormonal compounds can be adapted.
Surface Decontamination Protocol:
-
Initial Cleaning: Remove any visible contamination by absorbing with a dry, disposable cloth.
-
Wash: Thoroughly wash the surface with a laboratory-grade detergent and warm water.
-
Solvent Rinse (Optional and Surface Dependent): If the surface is compatible, wipe the area with a cloth dampened with a solvent in which this compound is known to be soluble (e.g., ethanol). This step helps to remove any residual compound.
-
Final Rinse: Rinse the surface with clean water to remove any remaining cleaning agents or solvent.
-
Drying: Allow the surface to air dry completely or dry with a clean, disposable cloth.
-
Waste Disposal: Dispose of all cleaning materials as hazardous waste.
By implementing these safety and handling procedures, you can significantly mitigate the risks associated with handling this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety guidelines and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
